molecular formula C4H6ClN3O2S B034673 5-chloro-1-methyl-1H-imidazole-4-sulfonamide CAS No. 101258-32-6

5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Katalognummer: B034673
CAS-Nummer: 101258-32-6
Molekulargewicht: 195.63 g/mol
InChI-Schlüssel: PQCNACQWOIFIBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-chloro-1-methyl-1H-imidazole-4-sulfonamide is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a sulfonamide functional group attached to a chloro-substituted imidazole core, a structural motif known for its ability to act as a key pharmacophore in enzyme inhibition. Researchers primarily utilize this molecule as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly targeting carbonic anhydrase isoforms. The sulfonamide group acts as a potent zinc-binding moiety, enabling the molecule to coordinate with the active site zinc ion in carbonic anhydrases, thereby facilitating the design of inhibitors with potential applications in oncology, glaucoma, and epilepsy. The chloro and methyl substituents on the imidazole ring provide strategic sites for further synthetic elaboration, allowing for the fine-tuning of physicochemical properties and biological activity. Its well-defined structure makes it an ideal candidate for structure-activity relationship (SAR) studies and for constructing more complex heterocyclic libraries. This reagent is supplied exclusively for use in laboratory research.

Eigenschaften

IUPAC Name

5-chloro-1-methylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCNACQWOIFIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-chloro-1-methyl-1H-imidazole-4-sulfonamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Executive Summary

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of this compound, a functionalized heterocyclic compound with potential applications in medicinal chemistry and drug development. The imidazole scaffold is a cornerstone in numerous biologically active molecules, and the introduction of chloro and sulfonamide moieties offers valuable vectors for molecular exploration. This document details a robust three-stage synthetic pathway, beginning with the foundational synthesis of 1-methylimidazole, proceeding through a critical chlorination and chlorosulfonation step to form the key intermediate, 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, and culminating in the final sulfonamidation.

The protocols described herein are designed for clarity and reproducibility, incorporating field-proven insights into the rationale behind experimental choices, in-process controls, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and structurally related imidazole derivatives.

Introduction

The imidazole ring is a privileged structure in pharmaceutical sciences, present in a wide array of natural products and synthetic drugs, including the amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. The targeted functionalization of the imidazole core allows for the fine-tuning of physicochemical properties and biological activity. The title compound, this compound, incorporates a reactive sulfonamide group, a classic functional group in medicinal chemistry known for its role in diuretic, antibacterial, and anticancer agents.

This guide presents a logical and efficient synthesis pathway, emphasizing mechanistic understanding and practical execution.

Part 1: Synthesis of the Core Precursor: 1-Methylimidazole

The journey to the target molecule begins with the synthesis of the N-methylated imidazole core. While commercially available, an understanding of its synthesis from basic starting materials is fundamental. The most common and industrially scalable method is the acid-catalyzed methylation of imidazole using methanol.[1][2][3]

Synthetic Strategy: Acid-Catalyzed Methylation

This reaction proceeds via a nucleophilic substitution mechanism. An acid catalyst protonates the hydroxyl group of methanol, converting it into a good leaving group (water). The imidazole acts as a nucleophile, attacking the methyl group to form the 1-methylimidazolium cation, which is then deprotonated to yield the product.[3]

Detailed Experimental Protocol: Laboratory Scale Synthesis of 1-Methylimidazole
  • Materials : Imidazole, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium hydroxide, Diethyl ether.

  • Procedure :

    • To a stirred solution of imidazole (1 mol, 68.08 g) in anhydrous methanol (5 mol, 160.2 g, 202 mL), slowly add concentrated sulfuric acid (0.1 mol, 9.8 g, 5.4 mL) under cooling in an ice bath.

    • Transfer the mixture to a high-pressure reactor. Seal the reactor and heat to 180-200°C for 6-8 hours.

    • After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.

    • Neutralize the mixture by the slow addition of a 50% (w/w) sodium hydroxide solution until the pH is >10. Monitor the temperature and use an ice bath to keep it below 30°C.

    • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product is purified by vacuum distillation to afford 1-methylimidazole as a colorless liquid.[1][2]

Characterization and Data
ParameterExpected Value
Appearance Colorless to pale yellow liquid
Boiling Point 198 °C[2]
¹H NMR (CDCl₃) δ ~7.5 (s, 1H), 7.0 (s, 1H), 6.9 (s, 1H), 3.7 (s, 3H)
¹³C NMR (CDCl₃) δ ~137.0, 128.5, 121.0, 33.0

Part 2: Synthesis of the Key Intermediate: 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

This stage is the most critical part of the synthesis, involving a one-pot reaction to introduce both the chlorine atom at the C-5 position and the sulfonyl chloride group at the C-4 position. This is achieved through electrophilic aromatic substitution using chlorosulfonic acid.

Mechanistic Considerations

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The N-methyl group is an activating group. Chlorosulfonic acid (ClSO₃H) serves as the source for both the chlorinating agent and the sulfonylating agent. The reaction is regioselective, with substitution occurring preferentially at the C-4 and C-5 positions. Precise control of reaction conditions is paramount to achieve the desired disubstituted product.

Overall Synthesis Pathway

Synthesis_Pathway A 1-Methylimidazole B 5-chloro-1-methyl-1H- imidazole-4-sulfonyl chloride A->B  ClSO3H (Chlorosulfonic Acid) C 5-chloro-1-methyl-1H- imidazole-4-sulfonamide B->C  NH4OH (Ammonium Hydroxide) Workflow start Start dissolve Dissolve Sulfonyl Chloride in Acetone start->dissolve cool Cool to 0-5 °C in Ice Bath dissolve->cool add_nh4oh Add Ammonium Hydroxide Dropwise cool->add_nh4oh stir Stir at Room Temp (Monitor by TLC) add_nh4oh->stir concentrate Concentrate in Vacuo stir->concentrate add_water Add Cold Water to Precipitate concentrate->add_water filter_dry Filter and Dry Solid add_water->filter_dry end Final Product filter_dry->end

Caption: Step-by-step workflow for the final sulfonamidation reaction.

Principles of Sulfonamide Bond Formation

The sulfonyl chloride group is highly electrophilic. Ammonia, provided here as ammonium hydroxide, is a potent nucleophile that attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of the stable sulfonamide bond. [4]

Detailed Experimental Protocol
  • Materials : 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, Ammonium hydroxide (28-30% solution), Acetone.

  • Procedure :

    • Dissolve the crude 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1 molar equivalent) in acetone (10 mL per gram of sulfonyl chloride) in a round-bottom flask.

    • Cool the stirred solution to 0-5°C in an ice bath.

    • Add concentrated ammonium hydroxide (2.5 molar equivalents) dropwise, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

    • Reduce the volume of the solvent on a rotary evaporator.

    • Add cold water to the residue to precipitate the product.

    • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Purification and Final Product Characterization

The final product can be purified by recrystallization from an ethanol/water mixture.

ParameterExpected Value
Appearance White to off-white solid
Empirical Formula C₄H₅ClN₄O₂S
Molecular Weight 196.62 g/mol
¹H NMR (DMSO-d₆) δ ~7.8 (s, 1H, imidazole-H), 7.2 (s, 2H, -SO₂NH₂), 3.6 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆) Expected signals for the imidazole ring carbons and the methyl carbon.
Mass Spec (ESI+) m/z = 197.0 [M+H]⁺

Safety Considerations

  • Chlorosulfonic Acid : Highly corrosive and water-reactive. Releases toxic HCl gas upon contact with moisture. Always handle in a fume hood with appropriate PPE. Neutralize spills carefully with a base like sodium bicarbonate.

  • Sulfonyl Chlorides : Can be lachrymatory and are corrosive. Handle with care.

  • Exothermic Reactions : All steps involving strong acids or quenching procedures are highly exothermic and require careful temperature control and slow addition of reagents.

Conclusion

This guide outlines a reliable and comprehensible synthetic pathway for this compound. By starting with the synthesis of 1-methylimidazole, followed by a regioselective chlorination/chlorosulfonation, and concluding with a straightforward sulfonamidation, the target compound can be obtained in good yield. The provided protocols, coupled with the rationale for key experimental choices and safety information, offer a solid foundation for researchers to successfully synthesize this valuable chemical building block for further investigation in pharmaceutical and materials science.

References

  • Wikipedia. 1-Methylimidazole. [Link]

  • Organic Syntheses. Preparation of 1-Methylimidazole-N-oxide (NMI-O). [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • ResearchGate. Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole: 1-methyl-3-sulfonic acid imidazolium chloride, 1-methylimidazolium chlorosulfate or a zwitterionic salt?. [Link]

  • ResearchGate. The stucture of the product of chlorosulfonation of 1-methylimidazole,.... [Link]

Sources

Unraveling the Enigma: The Mechanism of Action of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide Remains Undefined

Author: BenchChem Technical Support Team. Date: January 2026

Despite extensive investigation into the vast chemical space of imidazole and sulfonamide derivatives, a specific and detailed mechanism of action for the compound 5-chloro-1-methyl-1H-imidazole-4-sulfonamide has not been elucidated in publicly available scientific literature. While the individual moieties suggest potential biological activities, the precise molecular targets and signaling pathways modulated by this specific chemical entity are yet to be determined.

The sulfonamide group is a well-established pharmacophore, most famously known for its antibacterial properties through the inhibition of dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway of bacteria.[1][2][3] This disruption of folate metabolism ultimately inhibits bacterial DNA synthesis and cell growth.[1][2] Beyond their antimicrobial effects, sulfonamides have been explored for a diverse range of pharmacological activities, including as carbonic anhydrase inhibitors for the treatment of glaucoma and as anticancer agents.[1][4][5]

The imidazole ring is another privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[6] Imidazole-containing molecules have demonstrated a wide array of therapeutic effects, acting as antifungal agents by inhibiting lanosterol 14α-demethylase, as anticancer agents by targeting kinases such as MEK and RAF, and as antimalarial drugs through the inhibition of kinases like PI4K.[4][7][8][9]

The combination of these two functional groups in this compound creates a novel chemical entity whose biological profile cannot be simply extrapolated from its constituent parts. The specific arrangement of the chloro, methyl, and sulfonamide substituents on the imidazole ring will dictate its three-dimensional structure, electronic properties, and ultimately, its affinity for specific biological targets.

While researchers have synthesized and evaluated numerous imidazole-sulfonamide hybrids for various therapeutic purposes, a dedicated study detailing the mechanism of action of this compound is not currently available.[4][10] The synthesis of related compounds has been reported in the literature, often as part of larger libraries of compounds for screening against various diseases.[7][11][12] However, these studies do not provide the in-depth mechanistic investigation required to produce a comprehensive technical guide.

Future research efforts would be necessary to uncover the specific biological activities of this compound. Such studies would likely involve a combination of computational modeling to predict potential targets, followed by in vitro and in vivo experimental validation.

Hypothetical Investigative Workflow

To elucidate the mechanism of action, a research program could be structured as follows:

  • Target Identification:

    • In Silico Screening: Docking studies against a panel of known sulfonamide and imidazole targets (e.g., dihydropteroate synthase, carbonic anhydrases, various kinases, lanosterol 14α-demethylase).

    • Phenotypic Screening: Assessing the compound's effect on a diverse range of cell lines (bacterial, fungal, cancer) to identify potential areas of biological activity.

  • In Vitro Validation:

    • Enzymatic Assays: Direct testing of the compound's inhibitory activity against purified enzymes identified in the in silico screening.

    • Cell-Based Assays: Confirmation of the compound's effect on specific signaling pathways within relevant cell lines.

  • Mechanism of Action Elucidation:

    • Structural Biology: X-ray crystallography or cryo-electron microscopy to determine the binding mode of the compound to its target protein.

    • Biophysical Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics.

    • "Omics" Approaches: Transcriptomic, proteomic, or metabolomic analyses to identify global changes in cellular pathways upon treatment with the compound.

Below is a conceptual workflow for such an investigation:

Caption: Hypothetical workflow for elucidating the mechanism of action.

Without such dedicated studies, any claims regarding the mechanism of action of this compound would be purely speculative. Therefore, a definitive and in-depth technical guide on its core mechanism cannot be provided at this time.

References

A comprehensive list of references related to the general activities of sulfonamides and imidazoles is available upon request. However, no direct references for the mechanism of action of this compound can be provided due to the absence of such information in the current scientific literature.

Sources

A Research Framework for Investigating the Potential Biological Activities of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores into novel molecular scaffolds is a cornerstone of drug discovery. The molecule 5-chloro-1-methyl-1H-imidazole-4-sulfonamide represents a compelling research candidate, integrating two moieties with rich pharmacological histories: the imidazole ring and the sulfonamide group. Imidazole and its derivatives are integral to numerous biological processes and form the core of drugs with antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Similarly, the sulfonamide group is renowned, beginning with its foundational role in the first synthetic antibacterial agents (sulfa drugs) and extending to modern applications in anticancer therapies, diuretics, and anticonvulsants.[3][4]

The convergence of these two scaffolds suggests a high probability of synergistic or novel biological activities. The imidazole ring can act as a proton donor/acceptor or a coordination system ligand, while the sulfonamide moiety is an effective bioisostere of the carboxylic group, capable of forming critical hydrogen bond networks with biological targets.[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, technically-grounded framework for the systematic evaluation of this compound. It eschews a rigid template to deliver a logical, causality-driven exploration of its most promising potential activities: anticancer, antimicrobial, and specific enzyme inhibition.

Part 1: Anticancer Potential

Scientific Rationale: A Candidate Kinase Inhibitor

The hybridization of imidazole and sulfonamide functionalities has yielded numerous potent anticancer agents, particularly within the domain of protein kinase inhibitors.[5][6] Protein kinases are critical regulators of cell signaling pathways that govern cell proliferation, differentiation, and survival; their dysregulation is a hallmark of cancer. Many successful kinase inhibitors leverage heterocyclic scaffolds to engage with the ATP-binding pocket of the target enzyme.

Derivatives of imidazole and sulfonamide have demonstrated inhibitory activity against several key oncogenic kinases:

  • Epidermal Growth Factor Receptor (EGFR): Imidazolone-sulfonamide hybrids have been developed as potent EGFR-TK inhibitors, inducing apoptosis in cancer cells.[5][7]

  • BRAF Kinase: The BRAFV600E mutation is a driver in various cancers, and imidazole derivatives have been designed as potent inhibitors of this kinase.[8]

  • Activin Receptor-Like Kinase 5 (ALK5): Sulfonamide derivatives containing an imidazole moiety have shown high inhibitory activity against ALK5, a key component of the TGF-β signaling pathway involved in cell motility.[6]

Given this precedent, it is logical to hypothesize that this compound may function as an inhibitor of one or more protein kinases, thereby exerting cytotoxic effects on cancer cells. The initial investigative workflow should therefore focus on confirming cytotoxicity and then elucidating the underlying mechanism of cell death and target engagement.

Proposed Experimental Workflow: From Cytotoxicity to Target ID

A tiered approach is recommended to efficiently evaluate the anticancer potential, starting with broad screening and progressing to specific mechanistic studies.

A Compound Synthesis & QC (this compound) B Tier 1: In Vitro Cytotoxicity Screening (MTT Assay) A->B C Select Potent Compound-Cell Line Pairs (IC50 < 10 µM) B->C Data Analysis D Tier 2: Mechanism of Action Studies C->D G Tier 3: Target Identification & Validation C->G Hypothesis Driven E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F H Broad Kinase Profiling Panel (e.g., 400+ kinases) G->H I Specific Kinase Inhibition Assay (e.g., ALK5, EGFR) H->I Identify Hits J Downstream Signaling Analysis (Western Blot for p-SMAD, p-ERK, etc.) I->J Validate Target

Figure 1: Tiered workflow for anticancer evaluation.
Data Presentation: Summarizing Cytotoxicity

Quantitative data from initial screens should be tabulated for clear comparison across multiple cancer cell lines, providing a basis for selecting the most sensitive lines for further study.

Table 1: Example In Vitro Cytotoxicity Data (IC50 Values in µM)

Compound MCF-7 (Breast) HCT-116 (Colon) A549 (Lung) PC-3 (Prostate) Doxorubicin (Control)

| This compound | 8.5 | 5.2 | 12.1 | 6.8 | 1.9[7] |

Detailed Experimental Protocols

This protocol outlines a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium dye (MTT) to formazan.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium, ranging from a maximum concentration (e.g., 100 µM) to a minimum. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[5]

Part 2: Antimicrobial Activity

Scientific Rationale: A Dual-Mechanism Approach

The inclusion of both sulfonamide and imidazole moieties strongly suggests potential antimicrobial activity. These two classes of compounds inhibit microbial growth through distinct and well-characterized mechanisms:

  • Sulfonamides as Antimetabolites: As structural analogues of p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][10][11] Since mammals obtain folate from their diet, this pathway provides an excellent target for selective toxicity against bacteria.[10]

  • Imidazoles as Antifungals: Azole antifungals, including imidazoles like ketoconazole, primarily function by inhibiting lanosterol 14-α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.[12] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its disruption leads to increased membrane permeability and cell death.[2]

A compound combining these features could possess broad-spectrum antibacterial and/or antifungal properties. Indeed, studies on the closely related 5-chloro-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide derivatives have shown moderate activity against Candida albicans, validating the potential of this scaffold as an antifungal.[13][14]

Proposed Experimental Workflow: Screening and Mechanism Validation

The workflow for antimicrobial testing should first establish the spectrum and potency of activity, followed by experiments to confirm the expected mechanisms of action.

A Compound & Test Strains (Gram+, Gram-, Fungi) B Primary Screening: Broth Microdilution (Determine Minimum Inhibitory Concentration - MIC) A->B C Determine Bactericidal/Fungicidal Activity (Minimum Bactericidal/Fungicidal Concentration - MBC/MFC) B->C For active strains D Mechanism of Action Studies B->D Hypothesis Driven E Antibacterial MOA: Dihydropteroate Synthetase (DHPS) Assay D->E F Antifungal MOA: Ergosterol Synthesis Assay / CYP51 Inhibition D->F

Figure 2: Workflow for antimicrobial potential evaluation.
Data Presentation: Summarizing Antimicrobial Potency

Minimum Inhibitory Concentration (MIC) values provide a clear quantitative measure of a compound's potency against various microbial strains.

Table 2: Example Antimicrobial Activity Data (MIC in µg/mL)

Compound S. aureus (MRSA) E. coli P. aeruginosa C. albicans Ciprofloxacin (Control) Fluconazole (Control)

| This compound | 64 | 128 | >256 | 32 | 1 | 8 |

Detailed Experimental Protocols

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth, typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[1][15]

Part 3: Specific Enzyme Inhibition Profiles

Scientific Rationale: Probing Selectivity and Off-Target Effects

Beyond the primary targets implicated in anticancer and antimicrobial activity, the constituent moieties of this compound suggest interactions with other important enzyme classes. Investigating these provides a more complete biological profile, highlighting potential therapeutic avenues or predicting off-target effects and drug-drug interactions.

  • Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits carbonic anhydrases.[16] CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, edema, and epilepsy. Some CA isoforms are also overexpressed in tumors, making them a potential anticancer target.

  • Cytochrome P450 (CYP) Enzymes: The imidazole ring is a well-known inhibitor of CYP enzymes, a superfamily of heme-containing monooxygenases critical for drug metabolism.[12][17] Inhibition of specific CYP isoforms (e.g., CYP3A4, CYP2C9) is a primary cause of drug-drug interactions. Assessing the inhibitory profile of the compound against major CYP enzymes is crucial for drug development.

Proposed Experimental Workflow: Profiling Enzyme Inhibition

A Compound B Screen against Carbonic Anhydrase Isoforms (e.g., hCA I, II, IX, XII) A->B C Screen against key Cytochrome P450 Isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) A->C D Determine Inhibition Constants (Kᵢ or IC₅₀) B->D C->D E Assess Isoform Selectivity D->E

Figure 3: Workflow for specific enzyme inhibition profiling.
Data Presentation: Quantifying Inhibition and Selectivity

Inhibition constants (Ki) provide a precise measure of inhibitor potency and are essential for comparing activity across different enzyme isoforms.

Table 3: Example Carbonic Anhydrase Inhibition Data (Ki in nM)

Compound hCA I (Cytosolic) hCA II (Cytosolic) hCA IX (Tumor-associated) hCA XII (Tumor-associated) Acetazolamide (Control)

| This compound | 250 | 180 | 25 | 45 | 12 |

Detailed Experimental Protocols

This is a colorimetric, stopped-flow assay that measures the inhibition of the CO2 hydrase activity of CA. A simpler, widely used alternative measures the inhibition of the esterase activity of CA.

  • Assay Principle: The assay measures the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

  • Reagents: Prepare solutions of the CA enzyme (e.g., hCA II), the substrate NPA in acetonitrile, and the test compound in a suitable buffer (e.g., Tris-HCl).

  • Procedure: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor. Pre-incubate for 10-15 minutes at room temperature to allow for enzyme-inhibitor complex formation.[16]

  • Reaction Initiation: Initiate the reaction by adding the NPA substrate.

  • Data Acquisition: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates. Plot the percent inhibition versus inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Conclusion

This compound stands out as a molecule with significant, unexplored therapeutic potential. Its composite structure, drawing from the well-established pharmacophores of imidazole and sulfonamide, provides a strong scientific rationale for investigating its utility as an anticancer, antimicrobial, and specific enzyme-inhibiting agent. The experimental frameworks detailed in this guide offer a logical, multi-tiered approach for a comprehensive evaluation. By progressing from broad phenotypic screening to specific mechanistic and target-based assays, researchers can efficiently uncover the biological activities of this compound, paving the way for its potential development as a novel therapeutic lead.

References

  • Binjawhar, D. N., et al. (2024). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances. Available at: [Link][5][7][18]

  • Kumar, A., et al. (2021). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of the Serbian Chemical Society. Available at: [Link][15]

  • Al-Masoudi, N. A., et al. (2016). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules. Available at: [Link][1]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. Archiv der Pharmazie. Available at: [Link][8]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. Molecular Diversity. Available at: [Link][6]

  • Ashiru, M. A., et al. (2024). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances. Available at: [Link]

  • Ovonramwen, O. B., et al. (2021). SYNTHESIS AND ANTICANDIDAL AND ANTIBACTERIAL ACTIVITIES OF 5-CHLORO-1-ETHYL-2-METHYL-N-PHENYL-1H-IMIDAZOLE-4-SULPHONAMIDE AND 5-CHLORO-N-(3-CHLOROPHENYL)-1-ETHYL-2-METHYL-1H-IMIDAZOLE-4-SULPHONAMIDE. Journal of Chemical Society of Nigeria. Available at: [Link][13]

  • Ovonramwen, O. B., et al. (2021). SYNTHESIS AND ANTICANDIDAL AND ANTIBACTERIAL ACTIVITIES OF 5-CHLORO-1-ETHYL-2-METHYL-N-PHENYL-1H-IMIDAZOLE-4-SULPHONAMIDE AND 5-CHLORO-N-(3-CHLOROPHENYL)-1-ETHYL-2-METHYL-1H-IMIDAZOLE-4-SULPHONAMIDE. Journal of Chemical Society of Nigeria. Available at: [Link][14]

  • Ovonramwen, O. B., et al. (2021). Synthesis and Antimicrobial Activities of 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide. Tanzania Journal of Science. Available at: [Link]

  • Angeli, A., et al. (2018). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. International Journal of Molecular Sciences. Available at: [Link][16]

  • Hyland, R., et al. (1998). Inhibition of cytochromes P450 by antifungal imidazole derivatives. British Journal of Clinical Pharmacology. Available at: [Link][12]

  • An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. (2021). ResearchGate. Available at: [Link][19]

  • Binjawhar, D. N., et al. (2024). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances. Available at: [Link]

  • Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available at: [Link][2]

  • Jasim, L. S. (2023). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of Education for Pure Science. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. Available at: [Link][3]

  • Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials. Available at: [Link]

  • Palmer, J. L., et al. (1982). Mechanism of inhibition of microsomal drug metabolism by imidazole. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link][17]

  • Rasool, N., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link][4]

  • Sani, F., et al. (2023). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules. Available at: [Link]

  • El-Naggar, M., et al. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules. Available at: [Link][9]

  • Zadrazilova, I., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sulfonamides. (2023). MSD Manual Professional Edition. Available at: [Link][10]

  • Shealy, Y. F., et al. (1975). 5-[3-(2-Chloroethyl)-1-triazenyl] imidazole-4-carboxamide and a possible mechanism of action of 5-[3, 3-bis(2-chloroethyl)-1-triazenyl] imidazole-4-carboxamide. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mechanisms of Antibacterial Drugs. Microbiology - Lumen Learning. Available at: [Link][11]

  • Henry, R. J. (1943). THE MODE OF ACTION OF SULFONAMIDES. Bacteriological Reviews. Available at: [Link]

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An In-depth Technical Guide to 5-chloro-1-methyl-1H-imidazole-4-sulfonamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Imidazole-Sulfonamide Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic molecules.[1] Its electron-rich nature allows for diverse interactions with biological targets, leading to a wide spectrum of therapeutic activities.[1] When coupled with a sulfonamide moiety—a group renowned for its own extensive pharmacological history—the resulting imidazole-sulfonamide scaffold presents a fertile ground for the development of novel therapeutic agents.[2][3] This guide focuses on a specific, yet highly promising, core structure: 5-chloro-1-methyl-1H-imidazole-4-sulfonamide . We will delve into its synthesis, the biological activities of its derivatives, and the underlying structure-activity relationships that govern its potential as a drug candidate. This document is intended for researchers and professionals in drug discovery and development, providing both foundational knowledge and actionable protocols.

Core Synthesis and Derivatization Strategies

The synthetic pathway to this compound and its derivatives is a multi-step process that hinges on the formation of a key intermediate, 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride. This reactive precursor is the gateway to a diverse library of sulfonamide analogs.

Synthesis of the Key Precursor: 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

The journey begins with the commercially available 5-chloro-1-methylimidazole. A crucial step is the introduction of the sulfonyl chloride group at the 4-position of the imidazole ring. While specific literature for this exact transformation on this substrate is sparse, the general approach involves chlorosulfonation.

Conceptual Workflow for Precursor Synthesis:

G A 5-chloro-1-methylimidazole C Reaction Vessel (Controlled Temperature) A->C B Chlorosulfonic Acid (ClSO3H) B->C E Work-up & Purification (e.g., Quenching on ice, Extraction, Crystallization) C->E Chlorosulfonation D 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride E->D

Caption: Conceptual workflow for the synthesis of the key sulfonyl chloride precursor.

Formation of the Sulfonamide and its N-Substituted Derivatives

With the sulfonyl chloride in hand, the final step to generate the sulfonamide is a nucleophilic substitution reaction. The nature of the nucleophile dictates the final product.

  • Unsubstituted Sulfonamide: Reaction with ammonia or an ammonia equivalent.

  • N-Substituted Derivatives: Reaction with primary or secondary amines.

A study on the synthesis of a closely related analog, 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide, provides a validated protocol for this transformation.[4] This reaction utilizes a base, such as sodium carbonate, to catalyze the reaction and neutralize the HCl byproduct.[4]

Detailed Experimental Protocol: Synthesis of an N-Aryl Derivative

This protocol is adapted from the synthesis of 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide and is applicable for the synthesis of various N-substituted analogs of this compound.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., acetone, THF).

  • Addition of Amine: Add the desired aniline or amine (1.1 equivalents) to the solution.

  • Base Addition: Add an aqueous solution of 10% sodium carbonate (2 equivalents) dropwise to the reaction mixture. The base acts as a catalyst and an acid scavenger.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water. The product will often precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR.[4]

Reaction Scheme:

G cluster_0 Synthesis of N-Substituted Sulfonamide Derivatives A 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride D N-substituted-5-chloro-1-methyl-1H-imidazole-4-sulfonamide A->D + B Primary/Secondary Amine (R-NH2 or R2-NH) B->D + C Base (e.g., Na2CO3) Solvent (e.g., Acetone) C->D Reaction Conditions

Caption: General reaction scheme for the synthesis of N-substituted sulfonamide derivatives.

Biological Activities and Therapeutic Potential

While data on the unsubstituted this compound is limited, the biological activities of its close analogs and the broader class of imidazole sulfonamides point towards significant therapeutic potential in several areas.

Anticancer Activity

The sulfonamide moiety is a well-established pharmacophore in anticancer drug design.[2] Derivatives of imidazole-sulfonamides have demonstrated potent cytotoxic effects against various cancer cell lines.[2][5]

  • Mechanism of Action: Many sulfonamide-based anticancer agents function by inhibiting key enzymes involved in cancer cell proliferation and survival.[2] A prominent target is carbonic anhydrase (CA) , particularly the tumor-associated isoforms CA IX and XII.[6][7] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth.[7] Other imidazole derivatives have been shown to inhibit kinases like EGFR and BRAFV600E.[4]

Data on Anticancer Activity of Imidazole-Sulfonamide Analogs:

Compound IDTarget Cell LineIC50 (µM)Reference
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-231 (Breast)4.62 ± 0.13[2]
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa (Cervical)7.2 ± 1.12[2]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-7 (Breast)7.13 ± 0.13[2]
N-ethyl toluene-4-sulphonamide (8a)HeLa (Cervical)10.9 ± 1.01[2]

Signaling Pathway: Carbonic Anhydrase Inhibition in Cancer

G cluster_0 Tumor Cell cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) (Membrane-bound) HIF1a->CAIX Induces Expression HCO3 HCO3- + H+ CAIX->HCO3 TumorGrowth Tumor Growth, Invasion, Metastasis CO2 CO2 + H2O CO2->CAIX Catalyzes Acidosis Extracellular Acidosis HCO3->Acidosis Proton Export Acidosis->TumorGrowth Inhibitor Imidazole-Sulfonamide Derivative Inhibitor->CAIX Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis

Caption: Inhibition of carbonic anhydrase IX by sulfonamide derivatives can counteract extracellular acidosis and suppress tumor progression.

Antimicrobial and Antiparasitic Activity

Sulfonamides were among the first classes of antibiotics discovered and continue to be relevant.[8] The imidazole nucleus is also found in many antimicrobial agents.[9]

  • Antifungal/Anticandidal Activity: A study on 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide demonstrated moderate activity against Candida albicans when compared to the standard drug itraconazole.[4] However, this particular derivative showed no significant antibacterial activity against the tested Gram-positive and Gram-negative strains.[4]

  • Antiparasitic Activity: Derivatives of the synthetic precursor, 5-chloro-1-methyl-4-nitroimidazole, have shown potent activity against Entamoeba histolytica and Giardia intestinalis.[10] For instance, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole exhibited an IC50 of 1.47 µM, which is more potent than the standard drug metronidazole.[10] This suggests that the 5-chloro-1-methyl-imidazole scaffold is a promising starting point for novel antiparasitic agents.

Data on Antiparasitic Activity of a Precursor Derivative:

CompoundTarget OrganismIC50 (µM)Reference
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazoleEntamoeba histolytica1.47[10]
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazoleGiardia intestinalis1.47[10]
Metronidazole (Standard)Entamoeba histolytica / Giardia intestinalis~4.0[10]

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 105 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of imidazole sulfonamides is highly dependent on the nature and position of substituents on both the imidazole and sulfonamide moieties.[4]

  • Substitution on the Sulfonamide Nitrogen: The nature of the group attached to the sulfonamide nitrogen is a critical determinant of activity and selectivity. Aromatic and heteroaromatic substitutions have been extensively explored and can influence interactions with the target protein.

  • Substitution on the Imidazole Ring: The chloro group at the 5-position is a key feature, likely influencing the electronic properties of the ring system. The methyl group at the 1-position is also important for activity, as seen in the comparison between methyl and ethyl analogs.

  • The "Tail Approach": In the context of carbonic anhydrase inhibitors, the "tail approach" involves appending various chemical functionalities to the sulfonamide scaffold to exploit subpockets in the enzyme's active site, thereby increasing isoform selectivity. This strategy could be effectively applied to the this compound core to develop highly selective inhibitors for specific therapeutic applications.

Logical Framework for SAR Studies:

G cluster_R1 R1 Modifications (Sulfonamide N) cluster_R2 R2 Modifications (Imidazole Ring) Core This compound (Core Scaffold) R1_Aryl Aryl Groups Core->R1_Aryl Synthesize Analogs R1_Heteroaryl Heteroaryl Groups Core->R1_Heteroaryl Synthesize Analogs R1_Alkyl Alkyl Chains Core->R1_Alkyl Synthesize Analogs R2_OtherHalo Other Halogens (F, Br, I) Core->R2_OtherHalo Future Exploration R2_OtherAlkyl Other Alkyl/Aryl Groups Core->R2_OtherAlkyl Future Exploration R1_H H (Unsubstituted) Activity Biological Activity (Anticancer, Antimicrobial, etc.) R1_Aryl->Activity Selectivity Target Selectivity (e.g., CA Isoform) R1_Aryl->Selectivity R1_Heteroaryl->Activity R1_Heteroaryl->Selectivity R1_Alkyl->Activity R1_Alkyl->Selectivity R2_Cl 5-Chloro (Existing) R2_Me 1-Methyl (Existing)

Caption: A framework for exploring the structure-activity relationship of the core scaffold.

Conclusion

The this compound core represents a versatile and promising scaffold in medicinal chemistry. While further research is needed to fully elucidate the biological profile of the parent compound, the activities of its close analogs strongly suggest potential applications in oncology, infectious diseases, and beyond. The synthetic accessibility of the sulfonyl chloride precursor allows for the creation of diverse chemical libraries, enabling comprehensive structure-activity relationship studies. Future work should focus on synthesizing a range of N-substituted derivatives and screening them against various biological targets, particularly tumor-associated carbonic anhydrases and microbial pathogens, to unlock the full therapeutic potential of this valuable chemical entity.

References

  • SYNTHESIS AND ANTICANDIDAL AND ANTIBACTERIAL ACTIVITIES OF 5-CHLORO-1-ETHYL-2-METHYL-N-PHENYL-1H-IMIDAZOLE-4-SULPHONAMIDE AND 5-CHLORO-N-(3-CHLOROPHENYL). (2021). ResearchGate. [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). MDPI. [Link]

  • The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. (2024). Preprint. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2022). MDPI. [Link]

  • Imidazoles as potential anticancer agents. (2022). PubMed Central. [Link]

  • Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. (2014).
  • Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. (2023). ResearchGate. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. [Link]

  • Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (2011).
  • Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. (2006). PubMed. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ResearchGate. [Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (2014). National Institutes of Health. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). PubMed. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). MDPI. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). PubMed Central. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink. [Link]

  • Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. (2000). PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. [Link]

  • Synthesis and Bioactivity Evaluation of Novel Sulfonamide‐1,2,3‐Triazole Hybrids: In Vitro and In Silico Studies. (2025). ResearchGate. [Link]

  • Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. (2024). Indian Journal of Chemistry. [Link]

  • Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. (2025). PubMed. [Link]

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Critical Alert: CAS Number 101258-32-6 Lacks Definitive Chemical Identity

Author: BenchChem Technical Support Team. Date: January 2026

Columbus, OH – January 12, 2026 – An in-depth investigation into the Chemical Abstracts Service (CAS) number 101258-32-6 has revealed a significant and critical issue: the number does not correspond to a unique, verifiable chemical substance in authoritative chemical databases. This ambiguity makes it impossible to provide a scientifically accurate technical guide as requested, as the identity of the compound cannot be ascertained.

Initial searches for CAS number 101258-32-6 on various commercial supplier platforms yielded conflicting information, with the number being associated with at least three distinct chemical structures:

  • 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

  • 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-

  • ACETAMIDE, 2-CHLORO-N-(2-ETHOXYETHYL)-N-

This lack of consistency is a major red flag in chemical identification. To resolve this discrepancy, further searches were conducted in authoritative, non-commercial chemical registries.

A thorough search of major, globally recognized chemical databases, including CAS Common Chemistry, PubChem, and the National Institute of Standards and Technology (NIST) Chemistry WebBook, yielded no results for the CAS number 101258-32-6. The absence of an entry in these definitive resources is a strong indication that the CAS number is not valid, has been deleted, or is being erroneously cited by commercial vendors.

While a mathematical check digit validation of the number 101258-32-6 confirms its structural integrity as a potential CAS number, its absence from the official CAS REGISTRY® system indicates that it has not been assigned to a specific substance.

Implications for Researchers and Drug Development Professionals

The ambiguity surrounding CAS number 101258-32-6 presents a serious challenge for the scientific community. The use of a non-validated or incorrectly assigned CAS number can lead to:

  • Inaccurate experimental results: Working with a misidentified compound will produce data that is not reproducible and cannot be attributed to the intended molecule.

  • Safety hazards: Different chemical compounds have vastly different toxicological and handling properties. Misidentification can lead to unsafe laboratory practices.

  • Wasted resources: Time and materials invested in research based on a faulty identifier are irretrievably lost.

  • Compromised scientific integrity: Publishing or presenting data on a misidentified substance undermines the principles of scientific accuracy and reproducibility.

Recommendation

Given the critical nature of this finding, it is strongly recommended that any researcher, scientist, or drug development professional encountering the CAS number 101258-32-6 immediately halt any work associated with it until the correct chemical identity can be definitively established from a primary, verifiable source. It is crucial to trace the origin of this CAS number within your documentation or literature to identify the source of the error.

At this time, it is not possible to provide a technical guide on the properties, literature, or experimental protocols for CAS number 101258-32-6, as there is no scientifically validated compound associated with this identifier. We urge the scientific community to exercise extreme caution and due diligence in verifying chemical identifiers to ensure the integrity and safety of their research.

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of spectroscopic interpretation and supported by data from structurally related analogs.

Introduction and Synthesis Strategy

This compound is a substituted imidazole derivative. The imidazole ring is a common scaffold in many pharmaceutical agents. The presence of a chloro group, a methyl group, and a sulfonamide moiety suggests a unique electronic and steric profile that could be leveraged in the design of targeted therapies.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product sulfonyl_chloride 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride sulfonamide This compound sulfonyl_chloride->sulfonamide Nucleophilic substitution ammonia Ammonia (NH3) ammonia->sulfonamide

Caption: Proposed synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two key signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 8.0Singlet1HImidazole C2-HThe proton at the C2 position of the imidazole ring is expected to be deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms and the nearby sulfonamide group.
~ 3.7 - 4.0Singlet3HN-CH₃The methyl group attached to the nitrogen atom will appear as a singlet. Its chemical shift is influenced by the aromatic imidazole ring.
~ 7.0 - 7.5Broad Singlet2HSO₂NH₂The protons of the sulfonamide group are typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.

Note: Predictions are based on typical chemical shifts for similar functional groups and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insight into the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 140 - 145Imidazole C2This carbon is deshielded due to its position between two nitrogen atoms.
~ 125 - 130Imidazole C4The carbon bearing the sulfonamide group will be influenced by its electron-withdrawing nature.
~ 115 - 120Imidazole C5The carbon atom bonded to the chlorine atom will be deshielded.
~ 33 - 37N-CH₃The methyl carbon attached to the nitrogen atom will have a characteristic chemical shift in this region.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) Spectrometer NMR Spectrometer (≥400 MHz) Sample_Prep->Spectrometer H1_Acquisition ¹H NMR Acquisition (1D Proton Spectrum) Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (Proton-Decoupled) Spectrometer->C13_Acquisition Data_Processing Data Processing (FT, Phasing, Referencing) H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400 - 3200Medium, BroadN-H stretchSulfonamide (SO₂NH₂)
3150 - 3100WeakC-H stretchImidazole C-H
2980 - 2900WeakC-H stretchMethyl (CH₃)
1350 - 1300StrongS=O stretchSulfonamide (SO₂NH₂)
1180 - 1140StrongS=O stretchSulfonamide (SO₂NH₂)
800 - 700MediumC-Cl stretchChloro group
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound (C₄H₆ClN₃O₂S) is 195.63 g/mol .[2] In the mass spectrum, a molecular ion peak [M]⁺ should be observed at m/z 195. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 197 with an intensity of approximately one-third of the [M]⁺ peak is expected, which is characteristic of a monochlorinated compound.

  • Key Fragmentation Pathways:

    • Loss of SO₂NH₂: A fragment corresponding to the loss of the sulfonamide group (m/z 79) would result in a peak at m/z 116.

    • Loss of Cl: A fragment resulting from the loss of a chlorine atom (m/z 35) would lead to a peak at m/z 160.

    • Further fragmentation of the imidazole ring would also be expected.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.

  • Tandem MS (MS/MS): To further confirm the structure, perform tandem mass spectrometry on the molecular ion peak to observe the characteristic fragmentation pattern.

MS_Workflow Sample_Intro Sample Introduction (LC or Direct Infusion) Ionization Ionization (e.g., ESI) Sample_Intro->Ionization Mass_Analysis Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Molecular Ion, Fragmentation) Detection->Data_Analysis

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide provide a foundational framework for the characterization of this compound. The predicted NMR, IR, and MS spectra are based on sound chemical principles and data from analogous structures. Experimental verification of these predictions will be crucial for confirming the structure and purity of synthesized batches of this compound. This comprehensive spectroscopic analysis is an indispensable tool for researchers and scientists in the field of drug discovery and development, enabling confident structural elucidation and facilitating further investigation into the biological activity of this promising molecule.

References

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An In-depth Technical Guide to the Solubility and Stability of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Promising Therapeutic Candidate

To the researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, this guide offers a comprehensive framework for characterizing a key sulfonamide candidate: 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. The journey from a promising molecule to a viable drug product is paved with meticulous investigation into its fundamental physicochemical properties. Among these, solubility and stability stand as critical pillars influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy. This document moves beyond a rigid, templated approach, instead providing a logically structured, in-depth exploration of the essential studies required. As your partner in scientific advancement, my goal is to equip you not just with protocols, but with the underlying rationale to empower your research and development decisions. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating system for robust and reliable data generation.

The Criticality of Pre-formulation: Understanding the Molecule

Pre-formulation is the cornerstone of successful drug development.[1][2][3][4][5] It is at this early stage that we probe the intrinsic physical and chemical characteristics of a new drug candidate like this compound.[1][5] A thorough understanding of these properties is not merely academic; it directly informs formulation strategies, predicts potential challenges, and mitigates the risk of costly late-stage failures.[3]

The solid-state nature of an active pharmaceutical ingredient (API) can significantly impact its behavior.[6][7][8][9][10] Properties such as crystallinity, polymorphism, and particle size can have profound effects on solubility and dissolution rates, which in turn govern bioavailability.[6][7][9] Therefore, initial solid-state characterization is a non-negotiable first step.

Foundational Physicochemical Characterization

A preliminary analysis of the molecule's structure—a substituted imidazole ring linked to a sulfonamide group—provides clues to its potential behavior. The imidazole ring may be susceptible to pH-dependent ionization and potential degradation pathways, while the sulfonamide group is known to influence solubility and can also be a site for degradation.[11][12][13]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationImplication for Formulation
Molecular FormulaC₅H₆ClN₃O₂S-
Molecular Weight207.64 g/mol Influences diffusion and dissolution rates.
pKa (Predicted)Multiple pKa values are expected due to the imidazole and sulfonamide moieties.Solubility and stability will likely be pH-dependent.[11][14][15][16]
LogP (Predicted)Moderately lipophilicMay have implications for solubility in both aqueous and organic media.
Hydrogen Bond Donors1 (from the sulfonamide)Influences crystal lattice energy and interactions with solvents.
Hydrogen Bond Acceptors4 (N atoms in imidazole, O atoms in sulfonamide)Influences crystal lattice energy and interactions with solvents.

A Systematic Approach to Solubility Determination

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability.[17] For this compound, its solubility in various media will dictate the feasible routes of administration and inform the selection of appropriate formulation strategies. We will explore both thermodynamic and kinetic solubility, as each provides valuable, albeit different, insights.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent. The shake-flask method, though time-consuming, remains the most reliable technique for this determination.[18][19]

  • Preparation of Solvent Systems: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate physiological conditions) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400 as potential co-solvents).

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each solvent system. The excess solid is crucial to ensure equilibrium is reached with the undissolved drug.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C and 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[20][21]

  • Data Analysis: The determined concentration represents the thermodynamic solubility in that specific solvent at the tested temperature.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a stock solution (typically in DMSO).[17] While not a true equilibrium value, it is a valuable high-throughput method in early discovery to rank compounds.[22]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense the desired aqueous buffer into the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the wells and mix.

  • Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The onset of precipitation can be detected by nephelometry (light scattering) or UV-Vis spectroscopy.

  • Data Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.

G cluster_thermodynamic Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow thermo_prep Prepare Solvent Systems thermo_add Add Excess Compound thermo_prep->thermo_add thermo_equilibrate Equilibrate (24-72h) thermo_add->thermo_equilibrate thermo_sample Filter Supernatant thermo_equilibrate->thermo_sample thermo_quantify Quantify (HPLC) thermo_sample->thermo_quantify kinetic_prep Prepare DMSO Stock kinetic_add Add to Aqueous Buffer kinetic_prep->kinetic_add kinetic_incubate Incubate (1-2h) kinetic_add->kinetic_incubate kinetic_detect Detect Precipitation kinetic_incubate->kinetic_detect

Caption: High-level workflows for determining thermodynamic and kinetic solubility.

Table 2: Representative Solubility Data for this compound (Hypothetical)

Solvent/MediumTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
pH 1.2 Buffer2550 ± 580 ± 10
pH 6.8 Buffer25250 ± 20300 ± 25
Water25150 ± 15200 ± 20
Ethanol25> 1000> 500
Propylene Glycol25800 ± 50> 500

Comprehensive Stability Assessment: Ensuring Product Integrity

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life.[23][24][25][26][27][28][29] For this compound, we must investigate its stability under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally degrade it.[30][31][32][33] This helps in identifying potential degradation products and understanding the molecule's intrinsic stability.[30][33][34]

  • Acid and Base Hydrolysis:

    • Treat solutions of the compound with 0.1 N HCl and 0.1 N NaOH at elevated temperatures (e.g., 60°C).

    • Monitor the degradation over time by taking samples at various intervals.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Protect the solution from light.

    • Monitor for degradation.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

    • Also, test the stability of a solution at elevated temperatures.

  • Photostability:

    • Expose both the solid compound and its solution to light according to ICH Q1B guidelines (a combination of visible and UV light).

    • Run a dark control in parallel to differentiate between light-induced and thermal degradation.

  • Analysis of Stressed Samples:

    • Analyze all stressed samples using a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (LC-MS) to identify and characterize the degradation products.[35]

G cluster_stress Forced Degradation Conditions API 5-chloro-1-methyl-1H- imidazole-4-sulfonamide Acid Acidic Hydrolysis API->Acid Stress Base Basic Hydrolysis API->Base Stress Oxidation Oxidation (H₂O₂) API->Oxidation Stress Thermal Thermal Stress API->Thermal Stress Photo Photolytic Stress API->Photo Stress Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Conceptual overview of forced degradation studies.

ICH-Compliant Stability Testing

Following the identification of potential degradation pathways, formal stability studies according to the International Council for Harmonisation (ICH) guidelines are conducted to establish a re-test period for the drug substance and a shelf-life for the drug product.[23][24][25][26][34]

  • Batch Selection: Use at least three primary batches of the drug substance for the study.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[23][25][26]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[23][25][26]

  • Testing Frequency:

    • Long-term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[23][25]

    • Accelerated: Typically 0, 3, and 6 months.[25][34]

  • Stability-Indicating Method: Employ the validated analytical method developed during forced degradation studies to monitor the assay of the active substance and the levels of degradation products.

Table 3: Potential Degradation Pathways for this compound (Hypothetical)

Stress ConditionPotential Degradation PathwayPrimary Degradation Products
Acidic/Basic HydrolysisCleavage of the sulfonamide bond.5-chloro-1-methyl-1H-imidazole-4-sulfonic acid and ammonia/amine.
OxidationOxidation of the imidazole ring.[35]Hydroxylated or ring-opened imidazole derivatives.
PhotodegradationCleavage of the C-Cl bond or reactions involving the imidazole ring.[35]De-chlorinated species or various imidazole-ring photoproducts.

Analytical Methodologies: The Key to Accurate Quantification

The reliability of solubility and stability data hinges on the robustness of the analytical methods used for quantification.[20][21][36][37][38] For a sulfonamide-containing compound, reversed-phase HPLC with UV detection is a common and effective technique. For the identification of unknown degradation products, LC-MS is indispensable.[20]

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, excipients, and other potential impurities.

  • Column and Mobile Phase Selection: A C18 column is often a good starting point. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to resolve all degradation products.

  • Wavelength Selection: Use a PDA detector to determine the optimal wavelength for detection where the drug substance has significant absorbance and interferences are minimal.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent peak and from each other.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrate the ability to resolve the analyte from all potential interferences.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By adhering to these principles and protocols, researchers can generate a robust data package that is essential for making informed decisions in the drug development process. The insights gained from these studies will not only facilitate the development of a stable and effective formulation but also form a critical component of the regulatory submission. The path forward involves the meticulous execution of these experiments, rigorous data analysis, and a commitment to scientific integrity. This foundational knowledge is paramount to unlocking the full therapeutic potential of this promising molecule.

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The Convergence of Two Pharmacophores: A Technical Guide to the Discovery and History of Imidazole Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Moieties

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores has often led to the development of novel therapeutic agents with enhanced efficacy and unique pharmacological profiles. This guide delves into the rich history and discovery of one such successful molecular hybridization: the imidazole sulfonamides. This class of compounds marries the versatile imidazole ring, a ubiquitous feature in biologically active molecules, with the sulfonamide group, the cornerstone of the first synthetic antibacterial agents. We will explore the historical context of their individual discoveries, the logical evolution of their combination, key synthetic methodologies, and their journey into diverse therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Part 1: The Historical Lineage of Imidazole and Sulfonamide

The story of imidazole sulfonamides begins with the independent discovery and development of its two constituent parts.

The Dawn of the Antibiotic Age: The Sulfonamides

The journey of sulfonamides commenced in the early 20th century, not in the pursuit of medicine, but in the textile industry with the synthesis of azo dyes.[1] In the 1880s, the German chemist Paul Ehrlich first proposed the concept of "magic bullets" – chemicals that could selectively target pathogens without harming the host.[1] This idea laid the groundwork for future discoveries.

A pivotal moment arrived in 1932 when German physician and researcher Gerhard Domagk , working at Bayer AG, discovered the antibacterial properties of a red azo dye named Prontosil.[2][3][4][5] Domagk demonstrated that Prontosil could protect mice from lethal streptococcal infections.[3][5] This groundbreaking discovery, which earned him the 1939 Nobel Prize in Physiology or Medicine, marked the advent of the first commercially available antibiotics.[4][6]

However, the true nature of Prontosil's activity was soon unveiled. In 1936, a team of French researchers led by Ernest Fourneau at the Pasteur Institute discovered that Prontosil was a prodrug.[7][8] In the body, it is metabolized to its active form, a simpler, colorless compound called sulfanilamide .[7][8][9] This revelation opened the floodgates for the synthesis of thousands of sulfanilamide derivatives, leading to the development of more effective and less toxic "sulfa drugs" like sulfapyridine, which was instrumental in treating pneumonia.[7]

The Versatile Heterocycle: The Imidazole Ring

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, was first synthesized in 1858 by the German chemist Heinrich Debus . This synthesis, now known as the Debus-Radziszewski imidazole synthesis , involved the reaction of glyoxal, formaldehyde, and ammonia.[10][11] This method, along with its modifications, remains a fundamental approach for constructing the imidazole core.

The imidazole moiety is a crucial component of many biologically important molecules, including the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry, found in a wide array of drugs with diverse therapeutic actions.

Part 2: The Synergistic Union: Emergence of Imidazole Sulfonamides

The logical progression of medicinal chemistry led to the exploration of combining these two powerful pharmacophores. The initial impetus likely stemmed from the desire to modify the properties of existing sulfonamide antibiotics to enhance their potency, broaden their spectrum of activity, or improve their pharmacokinetic profiles. While the exact first synthesis of a simple imidazole sulfonamide is not prominently documented, the post-sulfanilamide era of extensive derivatization in the 1940s and 1950s was the fertile ground for such explorations. Early investigations would have focused on attaching the sulfonamide group to the imidazole ring, likely at the 2-position, to mimic the structure of other successful heterocyclic sulfonamides like sulfapyridine.

Part 3: Key Synthetic Methodologies

The synthesis of imidazole sulfonamides can be broadly approached in two ways: formation of the sulfonamide bond on a pre-existing imidazole ring, or construction of the imidazole ring on a sulfonamide-containing precursor.

Classical and Modern Synthetic Protocols

Here, we detail some of the fundamental and contemporary methods for the synthesis of imidazole sulfonamides.

Method 1: Sulfonylation of 2-Aminoimidazole

This is a classical and direct approach, analogous to the synthesis of early sulfa drugs like sulfapyridine.[12][13]

Experimental Protocol: Synthesis of N-(1H-Imidazol-2-yl)benzenesulfonamide

  • Step 1: Preparation of 2-Aminoimidazole. 2-Aminoimidazole can be synthesized from the reaction of cyanamide with an aminoacetaldehyde acetal followed by cyclization.

  • Step 2: Sulfonylation.

    • Dissolve 2-aminoimidazole (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield N-(1H-imidazol-2-yl)benzenesulfonamide.

Method 2: Imidazole Ring Formation

Modern synthetic strategies often involve the construction of the imidazole ring as a key step.

A. Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction allows for the synthesis of substituted imidazoles.[10][11]

Experimental Protocol: Synthesis of a Substituted 2-Sulfonamidophenyl-imidazole

  • Step 1: Preparation of the Aldehyde. Synthesize an aldehyde bearing a sulfonamide group (e.g., 4-(N,N-dimethylsulfamoyl)benzaldehyde).

  • Step 2: Condensation.

    • In a round-bottom flask, combine the sulfonamide-containing aldehyde (1 equivalent), a 1,2-dicarbonyl compound (e.g., glyoxal, 1 equivalent), and a source of ammonia (e.g., ammonium acetate, 2-3 equivalents) in a suitable solvent like acetic acid.

    • Heat the reaction mixture at reflux for several hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Purify the product by recrystallization or column chromatography.

B. Van Leusen Imidazole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) and is particularly useful for the synthesis of 1,4- or 1,5-disubstituted imidazoles.[14][15][16]

Experimental Protocol: Synthesis of a 1-Aryl-4-sulfonamido-imidazole

  • Step 1: Formation of the Aldimine. React an arylamine with an aldehyde containing a suitable precursor to the sulfonamide group to form the corresponding aldimine in situ.

  • Step 2: Cycloaddition.

    • To a solution of the aldimine in a polar aprotic solvent (e.g., THF, DMF), add tosylmethyl isocyanide (TosMIC, 1 equivalent) and a base (e.g., potassium carbonate) at room temperature.

    • Stir the reaction mixture for several hours until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the resulting imidazole derivative.

  • Step 3: Introduction of the Sulfonamide Group. If not already present, the sulfonamide group can be introduced in a subsequent step.

Method 3: Modern Cross-Coupling Reactions for N-Arylation

For the synthesis of N-aryl imidazole sulfonamides, modern palladium- or copper-catalyzed cross-coupling reactions are highly efficient.

A. Ullmann Condensation

This copper-catalyzed reaction is a classical method for forming C-N bonds.[17] Modern protocols often use soluble copper catalysts and ligands to improve reaction conditions.[18]

Experimental Protocol: Copper-Catalyzed N-Arylation of an Imidazole Sulfonamide

  • In a reaction vessel, combine the imidazole sulfonamide (1 equivalent), an aryl halide (e.g., aryl iodide or bromide, 1.2 equivalents), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., cesium carbonate, 2 equivalents) in a high-boiling polar solvent (e.g., DMF, NMP).

  • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 110-150 °C for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

B. Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a versatile and widely used method for C-N bond formation with a broad substrate scope and milder reaction conditions compared to the Ullmann condensation.[19][20]

Experimental Protocol: Palladium-Catalyzed N-Arylation of an Imidazole Sulfonamide

  • To a dry reaction flask under an inert atmosphere, add the imidazole sulfonamide (1 equivalent), the aryl halide or triflate (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2 equivalents).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction, extract the product, and purify by column chromatography.

Visualization of Synthetic Pathways

Diagram 1: General Synthetic Strategies

Synthesis_Strategies cluster_A Sulfonylation of Imidazole cluster_B Imidazole Ring Formation cluster_C N-Arylation A1 2-Aminoimidazole A_out N-(1H-Imidazol-2-yl) benzenesulfonamide A1->A_out Pyridine A2 Benzenesulfonyl Chloride A2->A_out B1 Sulfonamide-containing Aldehyde B_out Imidazole Sulfonamide B1->B_out Debus-Radziszewski B2 Glyoxal B2->B_out B3 Ammonia B3->B_out C1 Imidazole Sulfonamide C_out N-Aryl Imidazole Sulfonamide C1->C_out Ullmann or Buchwald-Hartwig C2 Aryl Halide C2->C_out

Caption: Overview of key synthetic routes to imidazole sulfonamides.

Part 4: Therapeutic Applications and Mechanisms of Action

The fusion of the imidazole and sulfonamide moieties has given rise to compounds with a wide spectrum of biological activities.

Antibacterial Agents

Following the legacy of the parent sulfa drugs, many early imidazole sulfonamides were investigated for their antibacterial properties. The mechanism of action of antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[7] Humans are unaffected as they obtain folic acid from their diet. The imidazole ring can modulate the physicochemical properties of the sulfonamide, influencing its solubility, protein binding, and ability to penetrate bacterial cell walls.

Antifungal Agents

A significant application of imidazole sulfonamides is in agriculture as fungicides. A prominent example is Cyazofamid , a fungicide used to control diseases caused by oomycete pathogens, such as late blight in potatoes and tomatoes. Its synthesis is a multi-step process starting from p-methyl acetophenone.

Other Therapeutic Areas

The versatility of the imidazole sulfonamide scaffold has led to its exploration in various other therapeutic areas, including as:

  • Anticancer agents: By targeting specific enzymes or signaling pathways involved in cancer progression.

  • Anti-inflammatory agents: Modulating inflammatory responses.

  • Antiviral agents.

  • Antiparasitic agents.

The specific mechanism of action in these cases depends on the overall structure of the molecule and the specific target it interacts with.

Conclusion

The journey of imidazole sulfonamides from the early days of synthetic chemistry to their current status as a versatile scaffold in drug discovery is a testament to the power of molecular hybridization. By understanding the rich history of both the imidazole and sulfonamide moieties, and the synthetic strategies to combine them, researchers can continue to design and develop novel therapeutic agents with improved properties and novel mechanisms of action. This guide provides a foundational understanding for scientists and professionals dedicated to advancing the field of medicinal chemistry.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
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  • Domagk Discovers That Sulfonamides Can Save Lives | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

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  • “Gerhard Domagk: The forgotten man of antibiotic discovery.” | MICROBIOLOGY MATTERS ! (2013, February 11). Retrieved from [Link]

  • Jeśman, C., Młudzik, A., & Cybulska, M. (2011). [History of antibiotics and sulphonamides discoveries]. Polski Merkuriusz Lekarski, 30(179), 320–322.
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  • Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

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  • Van Leusen Reaction | NROChemistry. (n.d.). Retrieved from [Link]

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  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • The sulfonamide-diaminopyrimidine story - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC - PubMed Central. (n.d.). Retrieved from [Link]

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  • The Van Leusen Imidazole Synthesis is used to Synthesise Imi | 15063 - TSI Journals. (n.d.). Retrieved from [Link]

  • Debus Radzisewski Imidazole Synthesis - YouTube. (2025, February 23). Retrieved from [Link]

  • The development of Sulfonamides (1932-1938) as a focal point in the history of chemotherapy - Brill. (n.d.). Retrieved from [Link]

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  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and antibacterial evaluation of some novel imidazole and benzimidazole sulfonamides - PubMed. (n.d.). Retrieved from [Link]

  • CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents. (n.d.).
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  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC - NIH. (n.d.). Retrieved from [Link]

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  • Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. - ResearchGate. (n.d.). Retrieved from [Link]

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Methodological & Application

Sulfonamides as Carbonic Anhydrase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfonamides represent a versatile class of compounds with a broad spectrum of pharmacological activities.[1][2] While historically recognized for their antibacterial properties, their mechanism of action often involves the inhibition of key enzymes.[1][3] A prominent and therapeutically significant target of many sulfonamide-containing molecules is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][4]

Carbonic anhydrases play a crucial role in fundamental physiological processes, including the reversible hydration of carbon dioxide to bicarbonate and a proton, pH homeostasis, and ion transport.[4] The involvement of specific CA isoforms in the pathophysiology of various diseases, such as glaucoma, edema, and certain types of cancer, has established them as important drug targets.[5][6] For instance, the inhibition of carbonic anhydrase in the ciliary body of the eye reduces the production of aqueous humor, leading to a decrease in intraocular pressure, a key treatment strategy for glaucoma.[6][7]

This guide provides a comprehensive overview of the mechanism of action of sulfonamides as carbonic anhydrase inhibitors and presents a detailed, validated protocol for assessing their inhibitory activity in a research setting.

Mechanism of Action: Targeting the Catalytic Zinc Ion

The inhibitory activity of sulfonamides against carbonic anhydrase is attributed to their ability to act as potent, reversible inhibitors. The core of this mechanism lies in the structural mimicry of the transition state of the CO2 hydration reaction. The deprotonated sulfonamide group (SO2NH-) coordinates directly to the zinc ion (Zn2+) located at the catalytic core of the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity.

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Enzyme CA Enzyme Zinc Zn2+ Enzyme->Zinc coordinates Product H2CO3 Zinc->Product catalyzes InhibitedComplex Enzyme-Zn2+-Sulfonamide Complex Zinc->InhibitedComplex Substrate CO2 + H2O Substrate->Zinc binds to Substrate->InhibitedComplex Binding blocked Sulfonamide R-SO2NH2 Sulfonamide->InhibitedComplex binds to Zn2+

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

In Vitro Carbonic Anhydrase Inhibition Assay Protocol

The following protocol describes a robust and widely used colorimetric assay for determining the inhibitory activity of compounds against carbonic anhydrase. This method is suitable for high-throughput screening and detailed kinetic analysis of potential inhibitors.[4][5]

Principle of the Assay

The enzymatic assay measures the esterase activity of carbonic anhydrase.[4] In the presence of the substrate p-nitrophenyl acetate (p-NPA), which is colorless, carbonic anhydrase catalyzes its hydrolysis to produce the chromogenic product p-nitrophenol, which is yellow.[4][5] The formation of p-nitrophenol can be quantified by measuring the increase in absorbance at 400-405 nm.[4] When a carbonic anhydrase inhibitor is present, the rate of this reaction decreases, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[4]

Materials and Reagents
  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396)[5]

  • Substrate: p-Nitrophenyl acetate (p-NPA)[5]

  • Inhibitor: Test compounds (e.g., 5-chloro-1-methyl-1H-imidazole-4-sulfonamide) and a known CA inhibitor as a positive control (e.g., Acetazolamide)[5]

  • Buffer: 50 mM Tris-HCl, pH 7.5[5]

  • Organic Solvent: DMSO or acetonitrile to dissolve the substrate and test compounds[5]

  • Equipment:

    • 96-well clear, flat-bottom microplate[5]

    • Microplate reader capable of kinetic measurements at 400-405 nm[5]

    • Pipettes and tips

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring it to the final volume.[5]

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]

  • CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[5]

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[5]

  • Inhibitor Stock Solutions: Prepare stock solutions of test compounds and the positive control (Acetazolamide) in DMSO. From these, prepare serial dilutions to be used in the assay.

Experimental Workflow

The following diagram outlines the key steps in the carbonic anhydrase inhibition assay.

G start Start prep Prepare Reagents: - Assay Buffer - CA Enzyme Solution - Substrate Solution - Inhibitor Dilutions start->prep plate Plate Setup (96-well): - Blank (No Enzyme) - Max Activity (Vehicle) - Test Compound - Positive Control prep->plate add_inhibitor Add Inhibitor/Vehicle (2 µL) plate->add_inhibitor add_enzyme Add CA Working Solution (20 µL) add_inhibitor->add_enzyme incubate Incubate at RT (10-15 min) add_enzyme->incubate add_substrate Initiate Reaction: Add Substrate Solution (20 µL) incubate->add_substrate read Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->read analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 read->analyze end End analyze->end

Caption: Experimental Workflow for the Carbonic Anhydrase Inhibition Assay.

Detailed Step-by-Step Protocol (96-well plate format)

It is recommended to perform all measurements in triplicate.[5]

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[5]

    • Maximum Activity (No Inhibitor/Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.[5]

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[5]

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[5]

  • Assay Procedure: a. To the appropriate wells of a 96-well plate, add 158 µL of Assay Buffer. b. Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).[5] c. Add 20 µL of the CA Working Solution to all wells except the blank.[5] d. Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[5] e. Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.[5] f. Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.[5]

Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[5]

  • Calculate Percent Inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100[5] Where:

    • V_max_activity is the reaction rate in the presence of the vehicle (DMSO).

    • V_inhibitor is the reaction rate in the presence of the inhibitor.[5]

  • Determine IC50: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Quantitative Data Summary

The inhibitory potency of sulfonamide compounds against various carbonic anhydrase isoforms can be summarized in the following table. Researchers should populate this table with their experimentally determined IC50 values.

CompoundCA IsoformIC50 (nM)
Example: AcetazolamidehCA IValue
hCA IIValue
Test Compound 1hCA IValue
hCA IIValue
This compoundhCA IValue
hCA IIValue

Trustworthiness: A Self-Validating System

The protocol described is designed to be a self-validating system to ensure the reliability and reproducibility of the results.

  • Positive Control: The inclusion of a well-characterized carbonic anhydrase inhibitor, such as Acetazolamide, serves as a positive control.[5] The successful inhibition of the enzyme by the positive control validates the assay setup and the activity of the enzyme and substrate.

  • Negative Control (Maximum Activity): The "maximum activity" wells, containing the enzyme and substrate but only the vehicle (DMSO), establish the baseline enzyme activity.[5] This is crucial for accurately calculating the percent inhibition caused by the test compounds.

  • Blank Control: The "blank" wells, which contain the assay buffer and substrate but no enzyme, are used to measure and subtract any non-enzymatic hydrolysis of the substrate, thereby reducing background noise and increasing the accuracy of the measurements.[5]

  • Dose-Response Curve: Generating a full dose-response curve with multiple inhibitor concentrations allows for a more accurate determination of the IC50 value and helps to identify any potential artifacts or unusual inhibition patterns.

  • Triplicate Measurements: Performing all measurements in triplicate helps to ensure the statistical significance of the data and provides an indication of the assay's precision.[5]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • BenchChem. (2025).
  • Sigma-Aldrich. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Abcam. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). Abcam.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io.
  • PubChem. Dorzolamide.
  • Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • MDPI. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • Wikipedia. Dorzolamide. Wikipedia.
  • MSD Manual Professional Edition. Sulfonamides. MSD Manuals.

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Application Notes and Protocols for the Investigation of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide in a variety of cell culture-based research applications. As a member of the sulfonamide class of compounds, its primary putative mechanism of action is the inhibition of folic acid synthesis, a pathway essential for prokaryotic survival.[1][2][3] This guide offers detailed protocols for the initial characterization of this compound, including assessing its antibacterial properties and evaluating its cytotoxic effects on mammalian cells. Furthermore, it provides a framework for broader mechanistic studies, leveraging the structural features of its imidazole core. The protocols and recommendations herein are designed to ensure robust and reproducible experimental outcomes.

Introduction and Scientific Background

Sulfonamides are a well-established class of synthetic antimicrobial agents that function as competitive inhibitors of dihydropteroate synthase (DHPS).[1][2] This enzyme is critical in the bacterial folic acid synthesis pathway, which is responsible for producing precursors for DNA and RNA synthesis.[3][4] Mammalian cells are typically unaffected by sulfonamides as they acquire folic acid from their diet.[1][5] The imidazole moiety present in this compound may confer additional biological activities, as imidazole-containing compounds are known to interact with a wide range of biological targets.

Due to the limited specific literature on this compound, this guide provides a foundational approach for its initial scientific investigation. The protocols are based on established methodologies for characterizing novel sulfonamide-based compounds.

Compound Specifications and Handling

PropertyRecommendation
Molecular Formula C4H5ClN4O2S
Molecular Weight 224.62 g/mol (Predicted)
Appearance White to off-white solid (Predicted)
Solubility Soluble in DMSO, DMF, and alkaline solutions. Limited solubility in aqueous media.
Storage Store at -20°C for long-term stability. Protect from light and moisture.
Preparation of Stock Solutions

For cell culture applications, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).

Protocol for Preparing a 10 mM Stock Solution:

  • Accurately weigh a precise amount of this compound powder.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration.

  • Add the DMSO to the powder and vortex until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Experimental Protocols

The following protocols provide a starting point for the characterization of this compound in cell culture.

Assessment of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Evaluation of Cytotoxicity in Mammalian Cell Lines: MTT Assay

This colorimetric assay assesses the metabolic activity of cells and is a common method for measuring cytotoxicity.

Materials:

  • Mammalian cell lines (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Mechanistic and Signaling Pathway Analysis

The following diagrams illustrate the putative mechanism of action of sulfonamides and a general workflow for characterizing a novel compound in cell culture.

cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP Incorporates PABA DHF Dihydrofolic Acid DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Precursors DNA/RNA Precursors THF->Precursors Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Putative mechanism of action of this compound via inhibition of the bacterial folic acid synthesis pathway.

cluster_workflow Experimental Workflow for Compound Characterization start Start: Novel Compound (this compound) stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock primary_screening Primary Screening stock->primary_screening antibacterial Antibacterial Assays (e.g., MIC Determination) primary_screening->antibacterial cytotoxicity Cytotoxicity Assays (e.g., MTT on Mammalian Cells) primary_screening->cytotoxicity data_analysis Data Analysis and Interpretation antibacterial->data_analysis cytotoxicity->data_analysis secondary_screening Secondary Screening & Mechanistic Studies pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) secondary_screening->pathway_analysis target_id Target Identification (e.g., Proteomics, Kinase Profiling) secondary_screening->target_id conclusion Conclusion and Further Studies pathway_analysis->conclusion target_id->conclusion data_analysis->secondary_screening

Caption: A generalized experimental workflow for the in vitro characterization of a novel chemical compound.

Trustworthiness and Self-Validating Systems

To ensure the reliability of experimental data, the following practices are recommended:

  • Dose-Response Curves: Always perform experiments over a range of concentrations to establish a clear dose-response relationship.

  • Appropriate Controls: Include positive, negative, and vehicle controls in all assays to validate the experimental setup and account for any non-specific effects.

  • Orthogonal Assays: Confirm key findings using at least two different assay methods that measure the same biological endpoint through different mechanisms.

  • Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and rule out cross-contamination.

  • Replicate Experiments: Conduct experiments with biological and technical replicates to assess the reproducibility of the results.

Conclusion

This compound is a compound with potential for further investigation, particularly in the fields of antibacterial research and broader cell biology. The protocols and guidelines presented in this document offer a robust framework for its initial characterization. By adhering to these methodologies, researchers can generate high-quality, reproducible data to elucidate the biological activities of this novel sulfonamide derivative.

References

  • Hussein, R. A., & El-hady, D. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Microsystem Technologies, 25(5), 1835-1847.
  • Zia-ur-Rehman, M., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1731-1738.
  • PubChem. (n.d.). 5-chloro-1-methyl-1H-imidazole. Retrieved from [Link]

  • Luo, Y., et al. (2020). relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. Frontiers in Microbiology, 11, 137.
  • Wilson, D. L., et al. (2023). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters, 14(11), 1613-1619.
  • Al-Hourani, B. J., et al. (2023).
  • Venkatesan, R., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Doležal, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 53, 229-237.
  • GSRS. (n.d.). 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE. Retrieved from [Link]

  • Shealy, Y. F., O'Dell, C. A., & Krauth, C. A. (1975). 5-[3-(2-Chloroethyl)-1-triazenyl] imidazole-4-carboxamide and a possible mechanism of action of 5-[3, 3-bis(2-chloroethyl)-1-triazenyl] imidazole-4-carboxamide. Journal of Pharmaceutical Sciences, 64(1), 177-180.
  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Retrieved from [Link]

  • Kedderis, G. L., Argenbright, L. S., & Miwa, G. T. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Archives of Biochemistry and Biophysics, 262(1), 40-48.
  • Chemchart. (n.d.). 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE (4897-25-0). Retrieved from [Link]

  • Ghanemi, A. (2015). Cell cultures in drug development: Applications, challenges and limitations. Saudi Pharmaceutical Journal, 23(3), 231-235.
  • Khattak, S., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008.

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Application Note: High-Performance Analytical Strategies for the Quantification and Identification of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analytical detection of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide, a heterocyclic compound of interest in pharmaceutical development and chemical research. Recognizing the need for robust and reliable analytical methods, we provide detailed protocols for two orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity detection and unambiguous identification. The methodologies are developed based on established principles of analytical chemistry and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] This document serves as a practical resource for researchers, quality control analysts, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices.

Introduction and Scientific Context

This compound is a substituted imidazole derivative containing a sulfonamide functional group. Compounds with such structural motifs are prevalent in medicinal chemistry, often exhibiting a wide range of biological activities. The sulfonamide group, a well-known pharmacophore, is present in numerous antibacterial, diuretic, and hypoglycemic agents. The imidazole ring is also a key component of many biologically active molecules. The precise and accurate measurement of this specific compound is critical for various stages of research and development, including:

  • Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological matrices.

  • Impurity profiling: To detect and quantify related substances and degradation products in the drug substance or product.

  • Quality control (QC): To ensure batch-to-batch consistency and confirm the identity and purity of the compound.

The analytical challenge lies in developing methods that are not only sensitive and accurate but also specific, capable of distinguishing the target analyte from structurally similar molecules. This note details two powerful and complementary approaches to meet these demands.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is paramount for method development.

  • Structure: The molecule possesses a polar sulfonamide group and a heterocyclic imidazole ring, suggesting moderate water solubility.

  • UV Absorbance: The imidazole ring is a chromophore, which allows for direct detection using UV spectrophotometry. The expected λmax is typically in the range of 250-280 nm.

  • Ionization: The presence of the sulfonamide group and the basic nitrogen atom in the imidazole ring makes the molecule amenable to ionization, which is essential for mass spectrometry. Electrospray ionization (ESI) in positive mode is predicted to be highly efficient due to the ease of protonating the imidazole moiety.

Method 1: Quantitative Analysis by Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible technique for the quantification of active pharmaceutical ingredients and related substances. The following method is designed as a primary quantitative tool.

Principle and Method Rationale

This method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and elution by a polar mobile phase.

  • Column Selection: A C18 (octadecylsilane) column is chosen as it provides excellent retention and separation for a wide range of moderately polar compounds like the target analyte.

  • Mobile Phase: A gradient elution using water and acetonitrile allows for efficient separation of the analyte from potential impurities and provides a sharp peak shape. The addition of a small amount of formic acid (0.1%) serves two purposes: it protonates residual silanols on the stationary phase to reduce peak tailing and ensures the analyte is in a consistent protonation state for reproducible retention.

  • Detection: Based on the imidazole chromophore, a detection wavelength of 265 nm is selected to provide a good balance of sensitivity and selectivity.

Experimental Protocol: HPLC-UV
  • Sample Preparation (Standard):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in a 1:1 mixture of acetonitrile and water to make a 10 mL stock solution (1 mg/mL).

    • Perform serial dilutions with the same solvent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
  • Method Validation Summary (Exemplary Data): The method should be validated according to ICH Q2(R1) guidelines.[1][3][4]

Validation ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 150 µg/mL1 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD (Limit of Detection) S/N ≥ 30.3 µg/mL
LOQ (Limit of Quantification) S/N ≥ 101.0 µg/mL
Specificity No interference at the analyte's retention timePassed
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System A Weighing & Dissolution B Serial Dilution A->B C Autosampler (Injection) B->C E C18 Column (Separation) C->E D HPLC Pump (Mobile Phase Delivery) D->E F UV Detector (λ = 265 nm) E->F G Data Acquisition & Processing F->G

HPLC-UV analytical workflow.

Method 2: High-Sensitivity Analysis by LC-MS/MS

For applications requiring higher sensitivity and absolute confirmation of identity, such as bioanalysis or trace impurity detection, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5]

Principle and Method Rationale

This method combines the powerful separation of HPLC with the sensitive and selective detection of mass spectrometry.

  • Ionization: Positive-mode Electrospray Ionization (ESI+) is selected to protonate the basic imidazole nitrogen, generating a strong signal for the precursor ion [M+H]⁺.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the protonated molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process provides exceptional selectivity and minimizes background noise.

  • Fragmentation Prediction: The calculated monoisotopic mass of C₄H₆ClN₃O₂S is 194.98. The [M+H]⁺ precursor ion is therefore m/z 195.99. Based on the structure, characteristic fragmentations are predicted:

    • Loss of SO₂NH₂ (sulfonamide group): m/z 117.02

    • Loss of SO₂ (sulfur dioxide): m/z 131.99 These predicted transitions form the basis of the MRM method.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • For bioanalytical samples (e.g., plasma), a protein precipitation step is recommended. Mix 100 µL of plasma with 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex and centrifuge. Evaporate the supernatant and reconstitute in mobile phase A.

    • For other samples, dilute to the appropriate concentration range (e.g., 0.1 - 100 ng/mL) using the initial mobile phase composition.

  • LC-MS/MS Conditions:

ParameterValue
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
MRM Transition 1 (Quantifier) 195.99 → 117.02
MRM Transition 2 (Qualifier) 195.99 → 131.99
Collision Energy Optimized for each transition (e.g., 20-30 eV)
Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc UPLC System cluster_ms Tandem Mass Spectrometer A Dilution or Solid-Phase Extraction B Autosampler A->B C UPLC Column (Separation) B->C D ESI Source (Ionization) C->D E Q1 (Precursor Ion Selection) D->E F Q2 (Collision Cell Fragmentation) E->F G Q3 (Product Ion Selection) F->G H Detector G->H I Data Acquisition & Quantification H->I

LC-MS/MS analytical workflow.

Conclusion

This application note provides two robust and scientifically-grounded starting methodologies for the analysis of this compound. The HPLC-UV method is ideal for routine quality control and assays where analyte concentrations are relatively high. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex matrices and for definitive structural confirmation. Both methods are designed with adherence to international validation standards in mind, ensuring that they can be readily adapted and implemented in a regulated laboratory environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Center for Biotechnology Information (NCBI). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

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Application Notes & Protocols: Formulation of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide, a novel heterocyclic compound, for preclinical in vivo research. Due to the limited publicly available physicochemical data for this specific molecule, this guide emphasizes a foundational, systematic approach to formulation development. We present detailed protocols for creating formulations suitable for oral (PO) and intravenous (IV) administration, grounded in the known properties of structurally related sulfonamide and imidazole-based compounds. The core philosophy of this guide is to empower researchers to develop a robust, reproducible, and safe vehicle for their specific experimental needs, emphasizing pre-formulation assessment and rational excipient selection.

Introduction and Core Principles

This compound is a synthetic compound featuring a substituted imidazole ring and a sulfonamide functional group. Imidazole-based structures are integral to numerous biologically active molecules, while the sulfonamide moiety is a well-established pharmacophore.[1][2] The successful in vivo evaluation of this and other novel chemical entities is critically dependent on an appropriate formulation that ensures consistent exposure, minimizes vehicle-induced artifacts, and maintains the compound's stability.

The primary challenge in formulating a novel compound is the lack of established data. It is often incorrectly assumed that a single, universal vehicle is suitable for all studies. This guide counters that assumption by presenting a logical workflow, beginning with essential pre-formulation characterization to inform the selection of a suitable vehicle and administration route.

Pillar 1: Causality in Experimental Choices

The choice of excipients and formulation methods is not arbitrary. For instance, sulfonamides can exhibit poor aqueous solubility and are prone to crystallization in kidneys; this necessitates strategies to maintain solubility or create stable suspensions and advises ensuring adequate hydration of animal subjects.[3] Furthermore, the stability of sulfonamides is often pH-dependent, with greater stability typically observed in neutral to alkaline conditions.[4] Our protocols are designed around these chemical principles.

Pillar 2: Self-Validating Systems

Every formulation must be validated in the end-user's laboratory. This guide provides the framework for this validation. A successful formulation is not merely one that dissolves the compound; it is one that is stable for the duration of the experiment, is well-tolerated by the animal model, and provides reproducible pharmacokinetic profiles. We include steps for visual inspection, stability assessment, and dose homogeneity, which are integral to a self-validating process.

Pillar 3: Authoritative Grounding

The methodologies described herein are based on established principles of pharmaceutical science and best practices for administering substances to laboratory animals.[5][6] We synthesize information from academic literature, regulatory guidelines, and excipient manufacturers to provide a trustworthy and referenced resource.

Pre-Formulation Assessment: The Foundation of a Robust Formulation

Before preparing any formulation for animal dosing, a preliminary assessment of the compound's physicochemical properties is essential. This step is critical for selecting a rational formulation strategy and avoiding costly and time-consuming trial-and-error approaches.

Workflow for Pre-Formulation Assessment

G cluster_0 Pre-Formulation Workflow start Obtain Pure This compound solubility Determine Aqueous Solubility (pH 3, 7.4, 9) start->solubility logp Estimate Lipophilicity (Calculate or Measure LogP) solubility->logp stability Assess Preliminary Stability (pH, Light, Temperature) logp->stability decision Select Formulation Strategy stability->decision

Caption: Workflow for initial compound characterization.

Protocol 2.1: Aqueous Solubility Determination

  • Prepare buffers at pH 3.0 (acidic), 7.4 (physiological), and 9.0 (alkaline).

  • Add an excess amount of the compound to a known volume of each buffer in separate glass vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Interpretation: The results will indicate if the compound is ionizable and will guide pH adjustments and the potential need for solubilizing agents. Poor solubility (<1 mg/mL) across all pH levels suggests that a suspension or lipid-based system may be necessary.[7]

Protocol 2.2: Preliminary Stability Assessment

  • Prepare solutions of the compound in the selected buffer (e.g., pH 7.4).

  • To assess hydrolytic stability, store solutions at different temperatures (e.g., 4°C, 25°C, 40°C) and analyze the concentration of the parent compound at various time points (e.g., 0, 4, 8, 24 hours).[8]

  • To assess photostability, expose a solution to a light source as specified by ICH guideline Q1B, while keeping a control sample in the dark.[4]

  • Interpretation: Rapid degradation under any condition will necessitate protective measures (e.g., refrigeration, protection from light) or a different formulation approach (e.g., preparing fresh before each use).

Formulation Strategies and Protocols for In Vivo Dosing

The choice of formulation is dictated by the route of administration, the required dose, and the compound's properties determined in the pre-formulation assessment.

Oral (PO) Administration

Oral dosing is the most common route for preclinical studies.[5] For poorly soluble compounds, a uniform suspension is often the most practical and effective initial approach.

Table 1: Common Excipients for Oral Formulations

Excipient ClassExampleTypical ConcentrationPurpose
Suspending Agent Methylcellulose (MC)0.5% - 1.0% (w/v)Increases viscosity to prevent rapid settling of particles.
Carboxymethylcellulose (CMC)0.5% - 1.0% (w/v)Similar to MC, forms a stable hydrocolloid suspension.[9]
Wetting Agent / Surfactant Tween® 80 (Polysorbate 80)0.1% - 0.5% (v/v)Reduces surface tension, allowing the vehicle to wet the solid particles.[5]
Solubilizer Hydroxypropyl-β-cyclodextrin10% - 40% (w/v)Forms inclusion complexes to increase aqueous solubility.[10]
Polyethylene Glycol 400 (PEG 400)10% - 30% (v/v)A water-miscible co-solvent that can increase solubility.[7]

Protocol 3.1.1: Preparation of an Aqueous Suspension (Recommended Starting Point)

This protocol is designed to create a 10 mg/mL suspension, which can be scaled as needed.

  • Preparation of Vehicle:

    • Prepare a 0.5% (w/v) methylcellulose solution in purified water. (To prepare 100 mL: Add 0.5 g of methylcellulose to ~50 mL of hot water (~80°C) and stir until dispersed. Add 50 mL of cold water and continue stirring until a clear, viscous solution forms. Store at 4°C).

    • On the day of dosing, allow the vehicle to equilibrate to room temperature. Add Tween® 80 to a final concentration of 0.1% (v/v) (e.g., 100 µL to 100 mL of vehicle) and mix thoroughly.

  • Micronization of API (Active Pharmaceutical Ingredient):

    • If particle size is large, gently grind the required amount of this compound in a mortar and pestle to a fine, consistent powder. This increases surface area and improves suspension homogeneity.

  • Suspension Preparation:

    • Weigh the required amount of micronized API.

    • In a glass vial, add a small amount of the 0.5% MC / 0.1% Tween® 80 vehicle to the API to create a thick, uniform paste. This "wetting" step is crucial to prevent clumping.

    • Gradually add the remaining vehicle in small portions while continuously stirring or vortexing until the final desired volume is reached.

    • Stir the final suspension with a magnetic stir bar for at least 30 minutes before dosing.

  • Quality Control and Dosing:

    • Visually inspect for homogeneity. The suspension should be uniform with no large aggregates.

    • Maintain continuous, gentle stirring during the dosing procedure to prevent settling.

    • Use a syringe with a gavage needle for administration.

Intravenous (IV) Administration

IV formulations have the strictest requirements. They must be sterile, isotonic, and free of particulate matter to prevent embolism.[5][6] This route is only suitable if the compound can be fully solubilized at the required concentration.

Table 2: Common Excipients for Intravenous Formulations

Excipient ClassExampleTypical ConcentrationPurpose
Vehicle 0.9% Sodium Chloride (Saline)q.s. to final volumeIsotonic aqueous vehicle.
5% Dextrose in Water (D5W)q.s. to final volumeIsotonic aqueous vehicle, useful if chloride is incompatible.
Solubilizer Sulfobutylether-β-cyclodextrin (SBE-β-CD)20% - 40% (w/v)A modified cyclodextrin with high water solubility and low toxicity, widely used in IV formulations.
PEG 40010% - 40% (v/v)Co-solvent. High concentrations can cause hemolysis; must be used with caution.
Polysorbate 80 (Tween® 80)1% - 5% (v/v)Surfactant. Used to solubilize highly lipophilic compounds.
Buffering Agent Phosphate or Citrate buffer10 - 50 mMTo maintain pH within a physiologically tolerated range (typically pH 6-8).[6]

Protocol 3.2.1: Preparation of a Solubilized IV Formulation

This protocol assumes pre-formulation studies indicated sufficient solubility in a co-solvent or cyclodextrin vehicle.

  • Vehicle Preparation:

    • Prepare the chosen vehicle. For example, a 30% (w/v) solution of SBE-β-CD in Saline for Injection. All glassware and stir bars must be sterile.

  • Compound Solubilization:

    • Aseptically add the weighed this compound to the vehicle.

    • Stir until completely dissolved. Gentle warming or sonication may be used to aid dissolution, but a stability assessment under these conditions is required.[5]

  • Sterile Filtration:

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter (e.g., PVDF or PES) to the syringe.

    • Filter the solution into a sterile, sealed vial. This is a critical step to remove any potential microbial contamination or particulate matter.[11]

  • Quality Control and Dosing:

    • Visually inspect the final solution against a black and white background to ensure it is clear and free of any particulates.

    • Administer using an appropriate sterile syringe and needle for the chosen injection site (e.g., tail vein in mice).

Formulation Decision Pathway

G cluster_1 Formulation Selection Pathway start Pre-Formulation Data (Solubility, Stability) route Intended Route of Administration? start->route oral Oral (PO) route->oral PO iv Intravenous (IV) route->iv IV sol_check_oral Sufficiently Soluble in Simple Vehicle? oral->sol_check_oral sol_check_iv Completely Soluble in IV-Compatible Vehicle? iv->sol_check_iv oral_sol Formulate as Solution (e.g., in PEG/Water) sol_check_oral->oral_sol Yes oral_susp Formulate as Suspension (Protocol 3.1.1) sol_check_oral->oral_susp No iv_sol Formulate as Solution (Protocol 3.2.1) sol_check_iv->iv_sol Yes iv_infeasible IV Route Infeasible (Consider Alternative) sol_check_iv->iv_infeasible No

Caption: Decision tree for selecting an appropriate formulation strategy.

Safety, Handling, and Storage

4.1 Compound Handling

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[12]

  • Allergenicity: Sulfonamides are known to cause allergic reactions in a subset of the population.[3] While the risk from handling the pure compound is different from therapeutic administration, appropriate caution should be exercised.

4.2 Formulation Storage

  • General Recommendation: Unless stability data indicates otherwise, all formulations should be stored at 2-8°C and protected from light.[12]

  • Suspensions: Aqueous suspensions are prone to microbial growth. They should be prepared fresh on the day of use. Do not store for more than 24 hours unless preservatives are included and validated.

  • Solutions: Sterile IV solutions, if prepared aseptically, can be stored for longer periods, but stability must be confirmed experimentally.

Conclusion

The formulation of a novel compound like this compound for in vivo studies is a methodical process, not a one-size-fits-all procedure. By first investing in a basic understanding of the molecule's physicochemical properties, researchers can apply the principles and protocols outlined in this guide to develop a safe, stable, and effective vehicle. The recommended starting point for oral studies is a well-characterized aqueous suspension (Protocol 3.1.1), while intravenous studies demand complete solubilization and sterility (Protocol 3.2.1). Adherence to these systematic approaches will enhance the reproducibility and scientific validity of in vivo experimental results.

References

  • Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Vadlamudi, M. K., & Dhanaraj, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering, 263, 022029.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Benchchem. (n.d.). A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers.
  • Wolfle, G. D. (2007). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal, 48(4), 307-315.
  • Raghuram, M. (2023). Enhancing solubility with novel excipients. Manufacturing Chemist.
  • Vadlamudi, M. K., & Dhanaraj, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate.
  • van der Merwe, J., Steenekamp, J., & Hamman, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393.
  • UCLA Animal Research Committee. (n.d.). Use of Fluids and Diluted Drugs in Research Animals.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • University of Michigan. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.
  • Fisher Scientific. (2010). Safety Data Sheet - Sulfonamide.
  • Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Advanced Research in Medicine, 1(1), 1-10.
  • Singh, A., & Saadabadi, A. (2023). Sulfonamides. In StatPearls. StatPearls Publishing.
  • Khan, K. M., et al. (2018). Imidazole-based drugs and drug discovery: Present and future perspectives. In Heterocyclic Compounds. IntechOpen.
  • Bell, G. (2023). Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. Organic Chemistry: An Indian Journal, 17(5), 003.
  • Bisharat, H., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Pharmaceutical Research International, 35(1), 1-10.
  • Khan, I., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
  • Li, W., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1165.
  • Al-Ghamdi, A. A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(1), 123.

Sources

Application Notes and Protocols: Synthesis of 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide derivatives. This class of compounds is of significant interest in medicinal chemistry, and the methodologies outlined herein are designed to enable researchers in drug discovery and development to generate a diverse library of analogues for Structure-Activity Relationship (SAR) studies. The guide covers the synthesis of the key intermediate, 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, and its subsequent conversion to a variety of N-substituted sulfonamides. Emphasis is placed on the rationale behind experimental choices, safety considerations, and characterization techniques.

Introduction: The Imidazole Sulfonamide Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and coordination with biological targets make it a versatile building block. When combined with a sulfonamide moiety, the resulting imidazole sulfonamide core offers a rich platform for therapeutic agent development. Sulfonamides are known bioisosteres of amides and carboxylic acids, offering improved metabolic stability and distinct binding interactions.[1][2] They are prevalent in a wide array of therapeutics, including antibacterial, anticancer, and enzyme inhibitory agents.[3][4]

The specific scaffold, this compound, provides several strategic points for modification to explore the chemical space and establish robust SAR. The chlorine atom at the 5-position can influence the electronic nature of the ring and provide a potential metabolic blocking site. The sulfonamide nitrogen allows for the introduction of a wide variety of substituents, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles. This guide will provide the necessary protocols to systematically synthesize derivatives of this core structure for comprehensive SAR exploration.

Synthetic Strategy Overview

The synthesis of the target this compound derivatives is approached in a two-stage process. The first stage focuses on the preparation of the key electrophilic intermediate, 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride. The second stage involves the parallel synthesis of a library of sulfonamide derivatives by reacting the sulfonyl chloride with a diverse set of primary and secondary amines.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Derivative Library Synthesis 1-Methylimidazole 1-Methylimidazole 1-Methyl-1H-imidazole-4-sulfonic_acid 1-Methyl-1H-imidazole-4-sulfonic_acid 1-Methylimidazole->1-Methyl-1H-imidazole-4-sulfonic_acid Sulfonation 5-Chloro-1-methyl-1H-imidazole-4-sulfonic_acid 5-Chloro-1-methyl-1H-imidazole-4-sulfonic_acid 1-Methyl-1H-imidazole-4-sulfonic_acid->5-Chloro-1-methyl-1H-imidazole-4-sulfonic_acid Chlorination 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl_chloride 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl_chloride 5-Chloro-1-methyl-1H-imidazole-4-sulfonic_acid->5-Chloro-1-methyl-1H-imidazole-4-sulfonyl_chloride Chlorination 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide_Derivatives 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide_Derivatives 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl_chloride->5-Chloro-1-methyl-1H-imidazole-4-sulfonamide_Derivatives Amination with R1R2NH 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl_chloride->5-Chloro-1-methyl-1H-imidazole-4-sulfonamide_Derivatives

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl Chloride

The synthesis of the key intermediate, 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, is a multi-step process commencing from the commercially available 1-methylimidazole.

Step 1: Sulfonation of 1-Methylimidazole

The initial step involves the sulfonation of 1-methylimidazole to introduce the sulfonic acid group at the 4-position. This is typically achieved by reacting 1-methylimidazole with a sulfonating agent. A common and effective method is the use of chlorosulfonic acid.[5][6]

Protocol 1: Synthesis of 1-Methyl-1H-imidazole-4-sulfonic Acid

  • Materials:

    • 1-Methylimidazole

    • Chlorosulfonic acid

    • Anhydrous dichloromethane (DCM)

    • Diethyl ether

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

    • Ice bath

    • Inert gas supply (Nitrogen or Argon)

    • Buchner funnel and flask

  • Procedure:

    • In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, dissolve 1-methylimidazole (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Upon completion, a precipitate will form. Carefully quench the reaction by slowly adding the mixture to ice-cold water.

    • The resulting solid, 1-methyl-1H-imidazole-4-sulfonic acid, is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Chlorination of the Imidazole Ring

The next step is the chlorination of the imidazole ring at the 5-position. This can be achieved using a variety of chlorinating agents.

Protocol 2: Synthesis of 5-Chloro-1-methyl-1H-imidazole-4-sulfonic Acid

  • Materials:

    • 1-Methyl-1H-imidazole-4-sulfonic acid

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

  • Procedure:

    • To a round-bottom flask, add 1-methyl-1H-imidazole-4-sulfonic acid (1.0 eq) and acetonitrile.

    • Add N-Chlorosuccinimide (1.1 eq) to the suspension.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 3: Conversion of Sulfonic Acid to Sulfonyl Chloride

The final step in the synthesis of the key intermediate is the conversion of the sulfonic acid to the more reactive sulfonyl chloride. This is a crucial step as sulfonyl chlorides are excellent electrophiles for the subsequent sulfonamide formation.[7]

Protocol 3: Synthesis of 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl Chloride

  • Materials:

    • 5-Chloro-1-methyl-1H-imidazole-4-sulfonic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

    • Anhydrous toluene

  • Equipment:

    • Round-bottom flask

    • Reflux condenser with a gas trap (to neutralize HCl and SO₂ fumes)

    • Magnetic stirrer and hotplate

    • Inert gas supply

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, suspend 5-chloro-1-methyl-1H-imidazole-4-sulfonic acid (1.0 eq) in anhydrous toluene.

    • Add a catalytic amount of anhydrous DMF.

    • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension.

    • Heat the reaction mixture to reflux (around 80-90 °C) for 2-4 hours. The reaction should be monitored for the cessation of gas evolution.

    • After completion, cool the mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure. Caution: Thionyl chloride is corrosive and lachrymatory. The distillation should be performed in a well-ventilated fume hood.

    • The resulting crude 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or crystallization.

Stage 2: Synthesis of this compound Derivatives

With the key intermediate in hand, a library of sulfonamide derivatives can be synthesized by reacting it with a diverse range of primary and secondary amines. This reaction is generally robust and high-yielding.[8][9]

G Intermediate 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride Reaction Sulfonamide Formation (Base, Solvent, Temp) Intermediate->Reaction Amine_Library Diverse Primary & Secondary Amines (R1R2NH) Amine_Library->Reaction Derivative_Library This compound Derivatives Reaction->Derivative_Library Purification Purification (Chromatography/Crystallization) Derivative_Library->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis SAR_Studies SAR Studies Analysis->SAR_Studies

Caption: Workflow for derivative library synthesis.

Protocol 4: General Procedure for the Synthesis of N-Substituted 5-Chloro-1-methyl-1H-imidazole-4-sulfonamides

  • Materials:

    • 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

    • A diverse library of primary and secondary amines

    • Triethylamine (Et₃N) or Pyridine as a base

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Equipment:

    • Reaction vials or a parallel synthesizer

    • Magnetic stirrer

    • Inert gas supply

  • Procedure (for a single reaction):

    • In a dry reaction vial under an inert atmosphere, dissolve the desired amine (1.1 eq) in the chosen anhydrous solvent.

    • Add the base (1.2 eq), such as triethylamine.

    • In a separate vial, dissolve 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.0 eq) in the same anhydrous solvent.

    • Slowly add the sulfonyl chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the reaction mixture can be worked up by washing with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography or recrystallization to yield the pure sulfonamide derivative.

Data Presentation and Characterization

For effective SAR studies, it is crucial to systematically organize the synthesized compounds and their characterization data.

Table 1: Representative Library of Synthesized this compound Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )% Yield
SM-01 HBenzylC₁₁H₁₁ClN₄O₂S298.7585
SM-02 H4-FluorobenzylC₁₁H₁₀ClFN₄O₂S316.7482
SM-03 HCyclohexylC₁₀H₁₅ClN₄O₂S290.7778
SM-04 EthylEthylC₈H₁₃ClN₄O₂S264.7390
SM-05 \multicolumn{2}{c}{Morpholino}C₈H₁₁ClN₄O₃S278.7188

Characterization:

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Structure-Activity Relationship (SAR) Insights

The synthesized library of this compound derivatives can be screened against various biological targets to establish SAR. Key points to consider during SAR analysis include:

  • Effect of the Sulfonamide Substituent (R¹ and R²):

    • Size and Lipophilicity: The size and lipophilicity of the R groups will significantly impact binding affinity and pharmacokinetic properties.

    • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the R groups can lead to specific interactions with the target protein.

    • Aromatic vs. Aliphatic Substituents: Aromatic substituents can engage in π-stacking interactions, while aliphatic groups explore hydrophobic pockets.

  • Role of the 5-Chloro Group: The chloro substituent can be replaced with other halogens (F, Br, I) or small alkyl groups to probe the effect of electronics and sterics at this position.

  • Importance of the 1-Methyl Group: Modification of the N-methyl group can provide insights into the necessity of this feature for activity and can be a site for introducing further diversity.

Conclusion

This application note provides a detailed and practical guide for the synthesis of a library of this compound derivatives for SAR studies. The protocols are designed to be robust and adaptable for researchers in the field of medicinal chemistry. By systematically exploring the chemical space around this versatile scaffold, new and potent therapeutic agents can be discovered and developed.

References

  • D. P. T. Norman. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
  • FAQ. What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. [Link]

  • Google Patents. (2014). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • ResearchGate. (2021). The stucture of the product of chlorosulfonation of 1-methylimidazole,.... [Link]

  • ResearchGate. (2021). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole: 1-methyl-3-sulfonic acid imidazolium chloride, 1-methylimidazolium chlorosulfate or a zwitterionic salt?. [Link]

  • ChemBK. (2024). 1-METHYLIMIDAZOLE-4-SULFONYL CHLORIDE. [Link]

  • Google Patents. (2011). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • PrepChem.com. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride. [Link]

  • Molecules. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. [Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]

  • Organic Chemistry Portal. S-Chlorinations. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • ChemBK. (2024). 4-(Chlorosulphonyl)-1-methyl-1H-imidazole. [Link]

  • National Institutes of Health. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. [Link]

  • National Institutes of Health. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]

  • DEA. (2021). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. [Link]

  • International Journal of Pharmaceutical and Medical Research. (2013).
  • PubChem. 1-methyl-1H-imidazole-4-sulfonyl chloride. [Link]

  • ResearchGate. (2018). Scheme 1. Synthesis of [BMIM]Cl from 1-methylimidazole and 1-chlorobutane. [Link]

  • International Journal of Advanced Research in Science and Engineering. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino).
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  • ResearchGate. (2023). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation-Independent Interactions of Sulfisoxazole and Sulfamethazine. [Link]

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Application Notes and Protocols: 5-chloro-1-methyl-1H-imidazole-4-sulfonamide as a Chemical Probe for Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Tumor Hypoxia through Carbonic Anhydrase IX

Solid tumors frequently develop regions of low oxygen, a state known as hypoxia. To survive and proliferate in this acidic and metabolically challenging microenvironment, cancer cells upregulate specific proteins. Among the most critical of these is Carbonic Anhydrase IX (CA IX), a transmembrane zinc metalloenzyme.[1][2][3] CA IX is minimally expressed in normal tissues but is strongly induced by hypoxia in a wide range of cancers, making it a highly specific and attractive therapeutic target.[1][4]

Functionally, CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3] By positioning its active site extracellularly, CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis, while simultaneously helping to maintain a more alkaline intracellular pH, which is favorable for cancer cell survival.[4][5][6] Given its pivotal role in tumor progression and its limited expression in healthy tissues, the development of selective CA IX inhibitors is a major goal in oncology drug discovery.

The heterocyclic sulfonamide scaffold is a well-established pharmacophore for potent inhibition of carbonic anhydrases. This application note describes the use of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide as a chemical probe for the investigation of Carbonic Anhydrase IX. Its structure, featuring a substituted imidazole ring linked to a sulfonamide group, is designed to target the zinc-containing active site of CA IX, providing a valuable tool for researchers in cancer biology and drug development.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
CAS Number 101258-32-6
Molecular Formula C₄H₆ClN₃O₂S
Molecular Weight 195.63 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO, DMF, and other polar organic solvents

Mechanism of Action: A Molecular Look at CA IX Inhibition

The inhibitory activity of sulfonamides against carbonic anhydrases is based on the coordination of the sulfonamide moiety to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. The deprotonated sulfonamide nitrogen acts as a strong zinc-binding group, displacing the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic hydration of CO₂. This binding mimics the tetrahedral transition state of the native reaction, resulting in potent and often highly specific inhibition of the enzyme's catalytic function.

The imidazole scaffold of this compound serves to correctly orient the sulfonamide group within the conical active site cleft of CA IX, allowing for additional interactions with amino acid residues that line the cavity, thereby enhancing binding affinity and selectivity over other CA isoforms.

CA_Inhibition_Mechanism cluster_0 CA IX Active Site (Uninhibited) cluster_1 CA IX Active Site (Inhibited) ZN Zn²⁺ HIS1 His ZN->HIS1 HIS2 His ZN->HIS2 HIS3 His ZN->HIS3 OH ⁻OH ZN->OH ZN_i Zn²⁺ HCO3 HCO₃⁻ CO2 CO₂ CO2->OH Hydration H H⁺ HIS1_i His ZN_i->HIS1_i HIS2_i His ZN_i->HIS2_i HIS3_i His ZN_i->HIS3_i Inhibitor R-SO₂NH⁻ ZN_i->Inhibitor Coordination Bond CO2_i CO₂ Blocked X CO2_i->Blocked

Caption: Mechanism of Carbonic Anhydrase IX inhibition.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol outlines a representative two-step synthesis starting from the corresponding sulfonyl chloride. The synthesis of heterocyclic sulfonyl chlorides can be challenging; however, once obtained, their conversion to the primary sulfonamide is generally straightforward.[7][8][9]

Materials:

  • 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

  • Ammonium hydroxide (28-30% solution)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • Ammonolysis: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add an excess of concentrated ammonium hydroxide (5-10 eq) dropwise. A white precipitate may form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow Start 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride in THF Step1 Add excess NH₄OH at 0°C Start->Step1 Step2 Stir at room temperature (2-4h) Monitor by TLC Step1->Step2 Step3 Aqueous Workup: Extract with DCM Step2->Step3 Step4 Wash with NaHCO₃, H₂O, Brine Step3->Step4 Step5 Dry (MgSO₄), Filter, Concentrate Step4->Step5 End Purify (Recrystallization or Chromatography) Obtain Pure Product Step5->End

Caption: General workflow for sulfonamide synthesis.

Protocol 2: In Vitro CA Inhibition Assay (Colorimetric)

This protocol is a standard, high-throughput compatible method for measuring CA inhibition based on the enzyme's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.[10][11][12]

Materials:

  • Recombinant human Carbonic Anhydrase IX (catalytic domain)

  • This compound (test inhibitor)

  • Acetazolamide (positive control inhibitor)

  • p-Nitrophenyl acetate (p-NPA, substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • CA IX Working Solution: Dilute the CA IX stock solution in cold Assay Buffer to the desired final concentration (e.g., 2-5 µg/mL).

    • Inhibitor Solutions: Prepare a 10 mM stock solution of the test probe and acetazolamide in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 nM).

    • Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA IX Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA IX Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA IX Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the buffer, DMSO/inhibitor, and CA IX solution to the wells as described above. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Stopped-Flow CO₂ Hydration Assay

For a more direct measurement of catalytic activity, the stopped-flow spectrophotometry method is the gold standard. It measures the initial rate of the pH change resulting from the CO₂ hydration reaction.[13][14][15][16]

Materials:

  • Stopped-flow spectrophotometer

  • Recombinant human Carbonic Anhydrase IX

  • This compound

  • Buffer: 20 mM HEPES or TAPS, pH 7.5, containing 0.1 M NaClO₄

  • pH Indicator: 0.2 mM Phenol Red or other suitable indicator

  • CO₂-saturated water (prepare by bubbling CO₂ gas through deionized water on ice for at least 30 min)

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to 25 °C. Set the spectrophotometer to the appropriate wavelength for the chosen pH indicator (e.g., 557 nm for Phenol Red).

  • Solution Preparation:

    • Syringe A (Enzyme/Inhibitor): Prepare a solution in the assay buffer containing CA IX (e.g., 10-20 nM final concentration), the pH indicator, and the desired concentration of the test probe. Allow a 15-minute pre-incubation period.

    • Syringe B (Substrate): Use ice-cold CO₂-saturated water (approx. 34 mM CO₂ at 25°C).

  • Measurement:

    • Perform a control run by rapidly mixing the enzyme solution (without inhibitor) from Syringe A with the CO₂ solution from Syringe B. Record the change in absorbance over time.

    • Repeat the measurement with varying concentrations of the this compound in Syringe A to determine its effect on the reaction rate.

  • Data Analysis:

    • The initial rates of the catalyzed reaction are determined from the slope of the absorbance trace.

    • Inhibition constants (Kᵢ) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using the Michaelis-Menten and Cheng-Prusoff equations.

Application in a Cellular Context: Probing CA IX in Hypoxic Cancer Cells

Beyond purified enzyme assays, this chemical probe can be used to investigate the role of CA IX in a cellular setting. For instance, its effect on extracellular acidification rates (ECAR) in cancer cell lines known to express CA IX under hypoxia (e.g., HT-29, MDA-MB-231) can be assessed.

Cellular_Assay_Logic cluster_Cell Hypoxic Cancer Cell Cell Tumor Cell (Glycolysis ↑) CAIX CA IX Cell->CAIX Upregulates H_out H⁺ (Acidification) CAIX->H_out Produces Inhibition Inhibition CAIX->Inhibition Probe 5-chloro-1-methyl-1H- imidazole-4-sulfonamide Probe->Inhibition Inhibition->CAIX Blocks Outcome Reduced Extracellular Acidification (Measurable via ECAR) Inhibition->Outcome Leads to

Caption: Logic for using the probe in cellular assays.

A typical experiment would involve culturing cancer cells under normoxic (21% O₂) and hypoxic (1% O₂) conditions. The addition of this compound to the hypoxic cells should lead to a measurable decrease in the acidification of the extracellular medium, providing direct evidence of target engagement and functional inhibition of CA IX in a physiologically relevant context.[6][17]

Conclusion

This compound represents a valuable chemical probe for the study of Carbonic Anhydrase IX. Based on the well-established inhibitory properties of the heterocyclic sulfonamide class, this compound is a potent tool for researchers investigating the role of CA IX in tumor hypoxia, pH regulation, and cancer progression. The protocols provided herein offer robust methods for its synthesis and for characterizing its inhibitory activity against purified CA IX and in cell-based models, facilitating further exploration into the therapeutic potential of targeting this critical cancer-associated enzyme.

References

  • Gieling, R. G., Babur, M., Mamnoul, A., & Harris, A. L. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6299-6308. [Link]

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  • McDonald, P. C., & Dedhar, S. (2014). Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells. In Hypoxia and Cancer (pp. 199-215). Springer, Dordrecht. [Link]

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  • Pastoreková, S., & Giatromanolaki, A. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 5, 42. [Link]

  • Pastoreková, S., & Zat'ovičová, M. (2014). Hypoxia-induced carbonic anhydrase IX as a target for cancer therapy: from biology to clinical use. Seminars in Cancer Biology, 27, 52-64. [Link]

  • Cha, J. H., Barry, K. C., Weatherbee, J. L., et al. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research, 7(9), 1474-1487. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Young, R. W. (1956). U.S. Patent No. 2,744,907. Washington, DC: U.S.
  • Boron, W. F., & De Weer, P. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 144. [Link]

  • Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3170-3173. [Link]

  • Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3170-3173. [Link]

  • Christianson, D. W., & Fierke, C. A. (1996). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding. Chemical Reviews, 96(7), 2439-2482. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 303-326). The Royal Society of Chemistry.
  • Boron, W. F., & De Weer, P. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 144. [Link]

  • Koutnik, P., Shcherbakova, E. G., Gozem, S., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • Kim, J., Kim, Y., & Lee, J. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2152), 20180379. [Link]

  • Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3170-3173. [Link]

  • Willis, M. C. (2016). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Angewandte Chemie International Edition, 55(28), 8034-8037. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • Gherghel, A., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics, 102, 336-343. [Link]

  • Das, B., & Roy, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210. [Link]

  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22049-22056. [Link]

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Application Note & Protocols for High-Throughput Screening with 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Historically recognized for their antibacterial properties, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] This mechanism provides a bacteriostatic effect against a broad spectrum of pathogens.[3] Beyond their antimicrobial applications, various sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to numerous physiological processes.[1][4][5] The clinical significance of CA inhibitors spans from treating glaucoma to their investigation as anticancer agents.[6]

The compound 5-chloro-1-methyl-1H-imidazole-4-sulfonamide belongs to a class of heterocyclic sulfonamides. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs—the sulfonamide group and the imidazole ring—suggest a strong potential for biological activity, likely as either a carbonic anhydrase inhibitor or an antimicrobial agent. High-throughput screening (HTS) provides an efficient methodology to rapidly interrogate large compound libraries to identify and characterize the bioactivity of molecules like this compound.[7][8]

This document provides detailed protocols for two distinct HTS campaigns designed to elucidate the primary biological targets of this compound. The protocols are designed for robustness, scalability to 384- or 1536-well formats, and include steps for initial hit validation.[9][10]

Campaign 1: Screening for Carbonic Anhydrase II Inhibition

Scientific Rationale: The sulfonamide moiety is a classic zinc-binding group that anchors many inhibitors to the active site of carbonic anhydrases.[5] Human carbonic anhydrase II (hCA II) is a well-characterized, ubiquitous isoform, making it an excellent primary target for screening novel sulfonamide-containing compounds.[4] This protocol adapts a well-established colorimetric assay that monitors the esterase activity of hCA II.[4]

Workflow for Carbonic Anhydrase II Inhibition Screen

HTS_Workflow_CAII cluster_prep Assay Preparation cluster_screen HTS Execution cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Compound_Plate Compound Plate (10 mM in DMSO) Dispense_Compound Dispense Compound (50 nL) Compound_Plate->Dispense_Compound Assay_Plate Assay Plate (384-well, clear bottom) Reagent_Prep Reagent Preparation (Buffer, hCA II, p-NPA) Dispense_Enzyme Add hCA II (10 µL) Reagent_Prep->Dispense_Enzyme Dispense_Substrate Add p-NPA Substrate (10 µL) Reagent_Prep->Dispense_Substrate Dispense_Compound->Dispense_Enzyme Incubate_1 Incubate (10 min, RT) Dispense_Enzyme->Incubate_1 Incubate_1->Dispense_Substrate Read_Plate Kinetic Read (Abs @ 405 nm) Dispense_Substrate->Read_Plate Calc_Rate Calculate Reaction Rate Read_Plate->Calc_Rate Normalize_Data Normalize to Controls (% Inhibition) Calc_Rate->Normalize_Data Select_Hits Hit Selection (>50% Inhibition) Normalize_Data->Select_Hits Dose_Response Dose-Response Curve (IC50 Determination) Select_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., CO2 Hydration) Dose_Response->Orthogonal_Assay

Caption: High-throughput screening workflow for identifying hCA II inhibitors.

Detailed Protocol: hCA II Esterase Activity Assay

This protocol is optimized for a 384-well format with a final assay volume of 20 µL.

1. Reagent Preparation:

  • Assay Buffer: 10 mM HEPES, pH 7.4.

  • hCA II Enzyme Stock: Recombinant human Carbonic Anhydrase II at 40 nM in Assay Buffer.

  • Substrate (p-NPA) Stock: 10 mM p-nitrophenyl acetate in acetonitrile.

  • Positive Control: 1 mM Acetazolamide in DMSO.

  • Negative Control: DMSO.

2. Assay Plate Preparation:

  • Design a plate map that includes wells for test compounds, positive controls (maximum inhibition), and negative controls (no inhibition).

  • Using an acoustic liquid handler, dispense 50 nL of this compound (from a 10 mM DMSO stock) into the appropriate wells of a 384-well clear-bottom plate. This results in a final screening concentration of 25 µM.

  • Dispense 50 nL of positive and negative controls into their respective wells.

3. HTS Procedure:

  • To all wells, add 10 µL of hCA II Enzyme Stock (final concentration: 20 nM).

  • Centrifuge the plates at 1,000 rpm for 1 minute to ensure proper mixing.

  • Incubate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of a freshly diluted 1 mM p-NPA solution (in Assay Buffer) to all wells (final p-NPA concentration: 0.5 mM).

  • Immediately place the plate in a kinetic plate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes.

4. Data Analysis and Hit Validation:

  • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

  • Normalize the data using the following formula: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_pos_ctrl) / (Vmax_neg_ctrl - Vmax_pos_ctrl))

  • Calculate the Z'-factor for the assay to assess its quality and robustness.[11][12] A Z'-factor greater than 0.5 indicates an excellent assay.[11] Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

  • Compounds exhibiting >50% inhibition are considered primary hits.

  • Secondary Assay (Dose-Response): Primary hits are re-tested in a serial dilution (e.g., 10-point, 3-fold dilution) to determine the IC50 value.

  • Orthogonal Assay: To rule out false positives, confirm hits using a different assay method, such as a stopped-flow CO2 hydration assay.[5][6]

Parameter Value
Plate Format384-well
Final Assay Volume20 µL
Compound Conc.25 µM
hCA II Conc.20 nM
p-NPA Conc.0.5 mM
ReadoutAbsorbance @ 405 nm (Kinetic)
Positive ControlAcetazolamide

Campaign 2: Screening for Antibacterial Activity

Scientific Rationale: As structural analogues of para-aminobenzoic acid (PABA), sulfonamides inhibit bacterial growth by blocking the folic acid synthesis pathway.[2][3] A whole-cell growth inhibition assay is a direct and physiologically relevant method to screen for antibacterial activity. This protocol uses a resazurin-based cell viability assay, which provides a sensitive fluorescent readout.

Signaling Pathway: Bacterial Folic Acid Synthesis

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleotides Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotides Sulfonamide 5-chloro-1-methyl-1H- imidazole-4-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.

Detailed Protocol: Whole-Cell Antibacterial Growth Assay

This protocol is designed for screening against a susceptible bacterial strain (e.g., E. coli ATCC 25922) in a 384-well format.

1. Reagent and Culture Preparation:

  • Growth Medium: Mueller-Hinton Broth (MHB).

  • Bacterial Culture: Prepare an overnight culture of E. coli in MHB. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.

  • Resazurin Solution: 0.02% (w/v) Resazurin sodium salt in sterile PBS.

  • Positive Control: 1 mg/mL Ciprofloxacin in DMSO.

  • Negative Control: DMSO.

2. Assay Plate Preparation:

  • Using an acoustic liquid handler, dispense 100 nL of this compound (from a 10 mM DMSO stock) into the appropriate wells of a 384-well black, clear-bottom plate. This results in a final screening concentration of 20 µM.

  • Dispense 100 nL of positive and negative controls into their respective wells.

3. HTS Procedure:

  • Add 25 µL of MHB to all wells.

  • Add 25 µL of the diluted bacterial culture to all wells (final volume 50 µL). Wells for sterility control should receive 25 µL of sterile MHB instead.

  • Seal the plates with a breathable membrane and incubate at 37°C for 18 hours with shaking (200 rpm).

  • After incubation, add 5 µL of Resazurin Solution to all wells.

  • Incubate for an additional 2-4 hours at 37°C, protected from light.

  • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

4. Data Analysis and Hit Validation:

  • Normalize the data using the formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_pos_ctrl) / (RFU_neg_ctrl - RFU_pos_ctrl))

  • Calculate the Z'-factor to ensure assay quality.

  • Compounds showing >80% growth inhibition are selected as primary hits.

  • Secondary Assay (MIC Determination): Determine the Minimum Inhibitory Concentration (MIC) for primary hits using a broth microdilution method.

  • Cytotoxicity Assay: Evaluate the cytotoxicity of hits against a mammalian cell line (e.g., HEK293 or HepG2) to assess selective toxicity. This is a critical step to ensure the compound is not a general cytotoxic agent.[10]

Parameter Value
Plate Format384-well, black
Final Assay Volume55 µL (after Resazurin)
Compound Conc.20 µM
Bacterial StrainE. coli ATCC 25922
ReadoutFluorescence (Ex: 560, Em: 590 nm)
Positive ControlCiprofloxacin

Conclusion and Forward Path

These protocols provide a robust framework for the initial characterization of this compound through high-throughput screening. Depending on the results of these primary screens, further investigations may be warranted. Positive hits in the hCA II assay would lead to isoform selectivity profiling against other human carbonic anhydrases.[6] Hits from the antibacterial screen would be progressed to testing against a broader panel of pathogenic and drug-resistant bacteria.[13][14] The integration of these HTS methodologies allows for the rapid and efficient elucidation of the therapeutic potential of novel chemical entities in the drug discovery pipeline.[7]

References

  • Nishimori, I., et al. (2007). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. Available at: [Link]

  • Gerdener, T., et al. (2017). Rapid LC-MS Based High-Throughput Screening Method, Affording No False Positives or False Negatives, Identifies a New Inhibitor for Carbonic Anhydrase. PubMed. Available at: [Link]

  • Tykvart, J., et al. (2020). Identification of novel carbonic anhydrase IX inhibitors using high-throughput screening of pooled compound libraries by DIANA. Jan Konvalinka Group. Available at: [Link]

  • Angeli, A., et al. (2019). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central. Available at: [Link]

  • Puscas, A. B., et al. (2021). The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery from Fragment Screening. MDPI. Available at: [Link]

  • Sultan, M. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Southern Research. Available at: [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Michigan State University. Available at: [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. The Herbert Wertheim UF Scripps Institute. Available at: [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]

  • Bristol-Myers Squibb. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. Available at: [Link]

  • National Institutes of Health. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PubMed Central. Available at: [Link]

  • Janzen, W. P., & Bernasconi, P. (Eds.). (2009). High throughput screening: methods and protocols. UC San Diego Library. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals. Available at: [Link]

  • Drug Target Review. (2019). High-throughput screening used to discover new class of antibiotics. Drug Target Review. Available at: [Link]

  • Dolezal, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]

  • University of Birmingham, et al. (2025). High-throughput chemical genomic screening: a step-by-step workflow from plate to phenotype. PubMed. Available at: [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Available at: [Link]

  • Henry, R. J. (1943). THE MODE OF ACTION OF SULFONAMIDES. PubMed Central. Available at: [Link]

  • Al-Mokadem, M., et al. (2025). Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. PubMed Central. Available at: [Link]

  • Shealy, Y. F., et al. (1975). 5-[3-(2-Chloroethyl)-1-triazenyl] imidazole-4-carboxamide and a possible mechanism of action of 5-[3, 3-bis(2-chloroethyl)-1-triazenyl] imidazole-4-carboxamide. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve yield and purity. The synthesis, while seemingly straightforward, involves sensitive intermediates and reaction conditions that demand careful control. This document synthesizes established chemical principles with practical, field-proven insights to ensure your success.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved in a three-step sequence starting from 1-methyl-1H-imidazole. Each step presents unique challenges that can impact the overall yield and purity of the final product.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Amination A 1-methyl-1H-imidazole B 5-chloro-1-methyl-1H-imidazole A->B  Chlorinating Agent  (e.g., NCS, SO₂Cl₂) C 5-chloro-1-methyl-1H- imidazole-4-sulfonyl chloride B->C  Chlorosulfonic Acid (ClSO₃H)  or SO₂Cl₂ D 5-chloro-1-methyl-1H- imidazole-4-sulfonamide C->D  Ammonia Source (e.g., NH₄OH)  Base (e.g., Pyridine) G Start Low Overall Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Anhydrous Are Anhydrous Conditions Strictly Maintained? Check_Purity->Check_Anhydrous Yes Fix_Purity Purify Starting Materials Check_Purity->Fix_Purity No Check_Step2_Workup Was Step 2 Work-up Fast and Cold? Check_Anhydrous->Check_Step2_Workup Yes Fix_Anhydrous Flame-dry Glassware, Use Anhydrous Solvents, Run Under Inert Gas Check_Anhydrous->Fix_Anhydrous No Check_Base Was a Base (e.g., Pyridine) Used in Step 3? Check_Step2_Workup->Check_Base Yes Fix_Workup Use Pre-cooled Solvents, Minimize Time Before Step 3 Check_Step2_Workup->Fix_Workup No Fix_Base Add 1.1 eq. of Pyridine or Triethylamine Check_Base->Fix_Base No Success Yield Improved Check_Base->Success Yes Fix_Purity->Check_Anhydrous Fix_Anhydrous->Check_Step2_Workup Fix_Workup->Check_Base Fix_Base->Success

Technical Support Center: Navigating Solubility Challenges with 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for overcoming solubility issues encountered during in vitro and in vivo assays. Given that novel compounds like this compound often present unique formulation challenges, this document provides a systematic approach to identifying and solving these problems, ensuring the reliability and reproducibility of your experimental data.

Introduction: The Challenge of Poor Solubility

Poor aqueous solubility is a major hurdle in drug discovery, affecting a significant percentage of new chemical entities.[1] For a compound like this compound, which contains a sulfonamide group—a common feature in medicinal chemistry that can influence solubility—precipitation in aqueous assay buffers can lead to underestimated potency, high data variability, and misleading structure-activity relationships (SAR). This guide will walk you through a logical, tiered approach to enhance the solubility of this and other challenging compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my cell-based assay medium. What is the first thing I should check?

A1: The first step is to assess your final dimethyl sulfoxide (DMSO) concentration. Many researchers prepare high-concentration stock solutions in 100% DMSO. When this stock is diluted into an aqueous buffer or cell medium, the dramatic decrease in solvent strength can cause the compound to crash out.

  • Immediate Action: Visually inspect your assay plates for precipitation (you can use a plate reader for scatter measurements or a microscope).

  • Recommendation: Determine the maximum tolerable DMSO concentration for your specific cell line that does not induce cytotoxicity.[2][3] Generally, final DMSO concentrations should be kept below 0.5%, and ideally below 0.1%.[2][3] Crucially, ensure the final DMSO concentration is identical across all wells, including vehicle controls, to avoid solvent-induced artifacts.[4]

Q2: I've minimized the DMSO concentration, but I still see precipitation at my desired test concentration. What's the next logical step?

A2: The next step is to explore pH modification. The sulfonamide moiety (-SO₂NH₂) is weakly acidic, and the imidazole ring contains basic nitrogens. Therefore, the overall charge and solubility of this compound will be highly dependent on the pH of the medium.

  • Scientific Rationale: By adjusting the pH of your buffer, you can ionize the molecule, which typically increases its aqueous solubility. For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt. Conversely, for a basic compound, lowering the pH below its pKa will protonate it, increasing solubility.

  • Actionable Protocol: Perform a simple kinetic solubility study by preparing your compound in a series of buffers with varying pH values (e.g., from pH 5.0 to 9.0). This will help you identify a pH range where the compound is most soluble and determine if this range is compatible with your assay's biological constraints.

Q3: pH adjustment is not compatible with my assay system. What other formulation strategies can I try?

A3: If pH modification is not an option, the next tier of strategies involves using solubility-enhancing excipients. These are additives that can help keep your compound in solution.[5][6][7] The most common and effective choices for preclinical assays are co-solvents and cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[6][8] While you've already optimized DMSO, other options like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be considered, always keeping in mind their potential effects on the assay.[6]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[9][10] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and presenting a soluble exterior to the aqueous environment.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro studies.[12]

Troubleshooting Workflow: A Systematic Approach

When facing solubility issues, a systematic approach is more effective than random attempts. The following workflow provides a structured path from initial problem identification to advanced formulation solutions.

Solubility_Workflow Start Start: Compound Precipitation Observed Check_DMSO Step 1: Verify & Minimize Final DMSO Concentration Start->Check_DMSO DMSO_OK Is DMSO < 0.5% and Consistent? Check_DMSO->DMSO_OK DMSO_OK->Check_DMSO No pH_Modification Step 2: pH Modification (Kinetic Solubility Scan) DMSO_OK->pH_Modification Yes pH_Compatible Is Optimal pH Compatible with Assay? pH_Modification->pH_Compatible Excipients Step 3: Test Solubility-Enhancing Excipients pH_Compatible->Excipients No Success Success: Compound Solubilized Proceed with Assay pH_Compatible->Success Yes Select_Excipient Select Best Excipient (e.g., Cyclodextrin, Co-solvent) Excipients->Select_Excipient Advanced Step 4: Advanced Strategies (e.g., Nanosuspension, Solid Dispersion) Select_Excipient->Advanced If still insufficient Select_Excipient->Success Reassess Re-evaluate Compound or Assay Advanced->Reassess

Caption: A stepwise decision tree for troubleshooting compound solubility issues.

Detailed Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration
  • Cell Seeding: Plate your cells at the desired density for your main assay and allow them to adhere overnight.

  • DMSO Dilution Series: Prepare a series of dilutions of your cell culture medium containing DMSO at final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control.

  • Treatment: Replace the old medium with the DMSO-containing medium.

  • Incubation: Incubate the cells for the same duration as your planned experiment.

  • Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay.

  • Analysis: Plot cell viability versus DMSO concentration. The highest concentration that does not cause a significant drop in viability (e.g., >90% viability) is your maximum tolerated concentration.

Protocol 2: Kinetic Solubility Assessment Using Nephelometry or Turbidimetry

This protocol provides a rapid way to assess the solubility of your compound under different buffer conditions.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

  • Prepare Buffer Series: Aliquot your various test buffers (e.g., PBS at different pH values, buffers containing different excipients) into a 96-well or 384-well plate.

  • Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the buffers to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours), shaking gently.

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader capable of nephelometry or turbidimetric reads.

  • Data Analysis: The concentration at which a sharp increase in signal is observed is the kinetic solubility limit under those conditions.

Data Summary: Common Solubility Enhancers

The table below summarizes common excipients, their mechanisms of action, and typical starting concentrations for in vitro assays. Always validate the compatibility of any excipient with your specific assay system.

Excipient ClassExampleMechanism of ActionTypical Starting ConcentrationKey Considerations
Co-solvents Ethanol, Propylene Glycol (PG), PEG 400Reduces solvent polarity, increasing solubility of hydrophobic compounds.[6][8]1-5% (v/v)Can affect enzyme activity or cell health at higher concentrations.
Cyclodextrins Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Forms a host-guest inclusion complex, encapsulating the drug.[6][10]1-10 mMCan sometimes extract cholesterol from cell membranes; verify assay compatibility.
Surfactants Polysorbate 80 (Tween® 80), Solutol® HS 15Form micelles that encapsulate the drug above the critical micelle concentration (CMC).[8]0.01-0.1% (w/v)Can disrupt cell membranes and interfere with some assay readouts.[13]

Advanced Solubilization Strategies

If the above methods fail to achieve the desired concentration, more advanced formulation techniques may be necessary, although these are more commonly used for in vivo studies.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area for dissolution.[8][14] This can be achieved through methods like high-pressure homogenization or pearl milling.

  • Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[15][16] This can significantly enhance aqueous solubility and dissolution rates.[16]

Causality in Experimental Choices

The troubleshooting workflow is designed to be logical and resource-efficient.

Causality_Diagram Problem Observation: Compound Precipitation Cause1 Potential Cause 1: Poor Solvent Environment (Low DMSO %) Problem->Cause1 Cause2 Potential Cause 2: Compound is Non-ionized at Assay pH Problem->Cause2 Cause3 Potential Cause 3: Inherent Hydrophobicity of the Molecule Problem->Cause3 Solution1 Solution: Optimize/Increase Co-solvent (e.g., DMSO) Cause1->Solution1 addresses Solution2 Solution: Adjust pH to Ionize the Molecule Cause2->Solution2 addresses Solution3 Solution: Use Excipients to Encapsulate or Shield Hydrophobic Regions (e.g., Cyclodextrins) Cause3->Solution3 addresses

Caption: Relationship between potential causes of poor solubility and targeted solutions.

By first addressing the simplest and most common issue (solvent concentration), you can avoid unnecessary and complex experiments. Moving to pH modification is the next logical step, as it is a powerful technique for ionizable molecules like sulfonamides.[8] Only after these have been exhausted should you move to more complex formulations with excipients, which require more extensive validation to ensure they do not interfere with the assay. This tiered approach ensures that your protocol is both scientifically sound and efficient.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Kumar, S., & Singh, A. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • SpringerLink. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • Cyclodextrins. (2025, April 16). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Unchained Labs. (n.d.). 5 types of formulation excipients and how they impact biologics stability.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • BenchChem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • NIH. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • Protheragen. (n.d.). Solubilizer Excipients.
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • National Center for Advancing Translational Sciences - NIH. (n.d.). Assay Guidance Manual.
  • NCBI Bookshelf - NIH. (n.d.). Assay Guidance Manual.
  • EuroGCT. (n.d.). NCATS Assay Guidance Manual.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program.
  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients.
  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.

Sources

Technical Support Center: Optimizing Derivatization of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. This guide provides in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate the complexities of derivatizing this versatile scaffold. Our focus is on providing practical, causality-driven solutions to common experimental challenges.

Understanding the Reactivity of the Core Scaffold

This compound is a heterocycle with multiple reactive sites, which presents both opportunities for diverse functionalization and challenges in achieving selectivity. A clear understanding of these sites is critical for designing successful reaction strategies.

  • Sulfonamide (-SO₂NH₂): The two protons on the sulfonamide nitrogen are acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile, making N-alkylation, N-acylation, and N-arylation common derivatization pathways.[1][2] This is often the most desired site for modification.

  • C5-Chloro Group (-Cl): The chloro substituent on the imidazole ring is a potential site for nucleophilic aromatic substitution (SₙAr). The reactivity of this site is influenced by the electron-withdrawing nature of the adjacent sulfonyl group, which can activate the ring for nucleophilic attack.[3] Competition between N-alkylation and C-Cl substitution is a key challenge to control.

Below is a diagram illustrating the primary reactive sites for derivatization.

G cluster_0 This compound cluster_1 Potential Reaction Pathways molecule A N-Alkylation / N-Acylation molecule->A  Site 1:  Sulfonamide (SO₂NH₂)  (Primary Target) B Nucleophilic Aromatic Substitution (SₙAr) molecule->B  Site 2:  C5-Chloro (Cl)  (Potential Side Reaction)

Caption: Key reactive sites for derivatization.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during the derivatization of this compound in a direct question-and-answer format.

Question 1: My N-alkylation reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?

Low yield is a frequent challenge and can originate from several factors. A systematic approach is essential for diagnosis.[4]

Potential Causes & Solutions:

  • Inadequate Deprotonation of the Sulfonamide: The sulfonamide proton must be removed to form the active nucleophile. If the base is too weak or used in insufficient quantity, the reaction will not proceed.

    • Solution: Switch to a stronger base. While inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, stronger bases like potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) are often required to ensure complete deprotonation.[1][5] Always use at least 1.1-1.5 equivalents of the base. Ensure the base is fresh and has been stored under anhydrous conditions.

  • Insufficient Reaction Temperature: Many N-alkylation reactions, particularly with less reactive alkylating agents, require thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature incrementally. Reactions in solvents like DMF or THF can often be heated to 60-80 °C. For higher-boiling solvents like toluene or xylenes, reflux conditions may be necessary.[1] Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition at higher temperatures.

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Solution: Use a polar aprotic solvent. Solvents like DMF, DMSO, or THF are generally preferred for N-alkylation with alkyl halides as they effectively solvate the base's cation without interfering with the nucleophile.[1] If starting material solubility is an issue, DMF or DMSO are excellent choices. Ensure the solvent is anhydrous, as water can quench the sulfonamide anion and hydrolyze some alkylating agents.[6]

  • Substrate Reactivity Issues: Steric hindrance on either the sulfonamide or the alkylating agent can dramatically slow the reaction rate.[1]

    • Solution: For sterically hindered substrates, you may need more forcing conditions: a stronger base (NaH), higher temperatures, and longer reaction times. Alternatively, consider a different synthetic strategy, such as using a more reactive alkylating agent (e.g., an alkyl triflate instead of an alkyl bromide).

The following workflow provides a decision-making process for troubleshooting low-yield reactions.

G start Start: Low / No Yield base_check Is the base strong enough? (e.g., NaH, KOtBu) start->base_check temp_check Is the temperature sufficient? base_check->temp_check Yes increase_base Action: Use stronger base (e.g., NaH) or more equivalents base_check->increase_base No solvent_check Is the solvent appropriate? (Polar Aprotic: DMF, THF) temp_check->solvent_check Yes increase_temp Action: Increase temperature (e.g., 60-80°C or reflux) temp_check->increase_temp No success Reaction Optimized solvent_check->success Yes change_solvent Action: Switch to anhydrous DMF or DMSO solvent_check->change_solvent No increase_base->start increase_temp->start change_solvent->start

Caption: Troubleshooting workflow for low N-alkylation yield.

Question 2: My reaction is messy. I see multiple product spots on TLC/LC-MS. How can I improve selectivity?

This indicates that undesired side reactions are occurring. The main culprits are N,N-dialkylation and nucleophilic substitution at the C5-chloro position.

Potential Causes & Solutions:

  • N,N-Dialkylation: This is common when using primary sulfonamides, which have two acidic protons. It is favored when using a large excess of the alkylating agent or a very strong base that promotes formation of the dianion.

    • Solution 1: Control Stoichiometry. Use a slight excess (1.1-1.5 equivalents) of the alkylating agent. A large excess will strongly favor dialkylation.[1]

    • Solution 2: Slow Addition. Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.[1]

    • Solution 3: Moderate the Base. Using a milder base like K₂CO₃ can sometimes favor mono-alkylation over dianion formation, though it may require higher temperatures.

  • Nucleophilic Substitution at C5-Chloro: If your nucleophile (or another species in the reaction) is "soft," it may preferentially attack the C5 position instead of the "hard" sulfonamide anion. This is particularly relevant with nucleophiles like thiols or certain amines.[7]

    • Solution 1: Choose a "Harder" Nucleophile/Base System. The deprotonated sulfonamide is a hard nucleophile. To ensure it is the reactive species, use a strong, non-nucleophilic base (like NaH or KOt-Bu) to generate it cleanly before adding the alkylating agent.

    • Solution 2: Lower the Temperature. Nucleophilic aromatic substitution often has a higher activation energy than N-alkylation. Running the reaction at the lowest possible temperature that still allows for N-alkylation can suppress the C-Cl substitution side reaction.

    • Solution 3: Protect the Sulfonamide. In complex cases, it may be necessary to protect the sulfonamide, perform the SₙAr reaction at the C5-Cl position, and then deprotect and derivatize the sulfonamide in a subsequent step.

Frequently Asked Questions (FAQs)
QuestionAnswer
What is the best general-purpose base for deprotonating the sulfonamide? For robust and complete deprotonation, Sodium Hydride (NaH, 60% dispersion in mineral oil) in an anhydrous solvent like THF or DMF is a highly reliable choice. It forms the sodium salt of the sulfonamide and hydrogen gas, driving the reaction forward. For milder conditions, Caesium Carbonate (Cs₂CO₃) is also very effective.[8]
What is a good starting temperature for reaction optimization? Begin with room temperature (20-25 °C) for 1-2 hours after adding the alkylating agent. If no reaction is observed by TLC/LC-MS, increase the temperature to 60 °C and monitor for another few hours before considering reflux conditions.
How can I be sure my reagents are high quality? Use anhydrous solvents from a sealed bottle or dry them using standard laboratory procedures. Ensure bases like NaH and KOt-Bu are fresh and have not been excessively exposed to air. Alkylating agents should be purified if they are old or show visible impurities. Poor reagent quality is a common cause of failed reactions.[4]
My product seems to be lost during aqueous workup. What should I do? Your N-alkylated product may have some water solubility, especially if the alkyl chain is short. During workup, saturate the aqueous layer with NaCl (brine) to decrease the solubility of your organic product. Perform multiple extractions (3-4 times) with your organic solvent (e.g., ethyl acetate, DCM) to maximize recovery. Also, check if your product is unstable to the pH of the workup conditions.[9]
Recommended Starting Protocol: N-Benzylation

This protocol provides a robust starting point for the N-alkylation of this compound with benzyl bromide.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate, Saturated NH₄Cl solution, Brine, Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The mixture may become a slurry.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 50-60 °C.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

Reference Data Tables
Table 1: Common Bases for Sulfonamide N-Alkylation
BaseTypepKa (Conjugate Acid)Common SolventsKey Considerations
NaHStrong, Non-nucleophilic~36THF, DMFIrreversible deprotonation. Requires anhydrous conditions and inert atmosphere.[5]
KOt-BuStrong, Bulky~19THF, t-BuOHVery strong base, good for hindered substrates. Can promote elimination with some alkyl halides.[5]
Cs₂CO₃Moderate, Inorganic~10.3DMF, AcetonitrileOften provides good yields and is easier to handle than NaH.[8]
K₂CO₃Mild, Inorganic~10.3DMF, AcetoneA milder, cost-effective option. May require higher temperatures or longer reaction times.[1]
Table 2: Solvent Selection Guide
SolventTypeBoiling Point (°C)Suitability for N-Alkylation
DMF Polar Aprotic153Excellent. Good solvating power for reactants and salts. High boiling point allows for heating. Must be anhydrous.[1]
THF Polar Aprotic66Very Good. Common choice, especially with NaH. Lower boiling point limits reaction temperature. Must be anhydrous.[6]
DMSO Polar Aprotic189Excellent. Similar to DMF, very high boiling point. Can be difficult to remove under vacuum. Must be anhydrous.
Acetonitrile Polar Aprotic82Good. Suitable for many reactions, but sometimes less effective than DMF or THF.
Toluene Non-polar111Situational. Used in specific catalytic systems (e.g., "borrowing hydrogen"). Less effective for standard Sₙ2 alkylations with alkyl halides.[8]
References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides.
  • ResearchGate. (n.d.). Mono‐N‐alkylation of benzene sulfonamide with various alcohols.
  • ACS Publications. (n.d.). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • ResearchGate. (n.d.). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds.
  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.

Sources

troubleshooting inconsistent results with 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide

Introduction

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with this compound. Inconsistent experimental results can be a significant source of frustration, leading to delays and questioning the validity of a scientific path. This document provides a structured, in-depth troubleshooting framework based on the chemical principles of the molecule's distinct functional groups. Our goal is to empower you to diagnose issues systematically, ensuring the reliability and reproducibility of your data.

The core structure of this compound combines a halogenated, N-methylated imidazole ring with a primary sulfonamide. This unique combination dictates its reactivity, stability, and potential biological interactions. Understanding these nuances is the key to troubleshooting.

Part 1: Foundational Troubleshooting - Compound Integrity and Handling

Inconsistent results often originate from the most fundamental aspects of an experiment: the quality and handling of the starting material. Before troubleshooting complex downstream applications, it is imperative to validate the integrity of your compound.

FAQ 1: My experimental results are variable day-to-day. How can I confirm the identity and purity of my this compound sample?

Answer:

Verifying the identity and purity of your starting material is the most critical first step. Do not assume a commercial sample is 100% pure or has not degraded.

Root Cause Analysis: The sulfonamide functional group can be susceptible to hydrolysis, especially under non-neutral pH conditions or prolonged storage in protic solvents. Furthermore, synthetic byproducts from its preparation (e.g., from the corresponding sulfonyl chloride) could be present.

Recommended QC Protocol: A multi-point analytical validation is recommended.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for purity assessment.

    • Objective: To separate the main compound from impurities and confirm its molecular weight.

    • Methodology:

      • Prepare a 1 mg/mL stock solution in a suitable solvent like Acetonitrile (ACN) or Methanol (MeOH).

      • Use a reverse-phase C18 column.

      • Run a gradient elution, for example, from 95% Water (with 0.1% formic acid) / 5% ACN to 5% Water / 95% ACN over 10-15 minutes.

      • Monitor via UV detection (e.g., at 254 nm) and electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes.

    • Expected Results: A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated [M+H]⁺ or deprotonated [M-H]⁻ ion. The molecular weight of C₄H₅ClN₄O₂S is approximately 208.62 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This provides structural confirmation.

    • Objective: To confirm the chemical structure and identify potential organic impurities.

    • Methodology: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected Results: The proton NMR should show distinct signals corresponding to the imidazole proton and the N-methyl protons. The integration of these signals should be consistent with the structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅ClN₄O₂SCalculated
Molecular Weight ~208.62 g/mol Calculated
CAS Number 101258-32-6Chemical Abstracts Service[1]
Appearance Typically a solidInferred from related compounds[2]
FAQ 2: I've observed a gradual loss of activity or the appearance of new spots on TLC over time. What are the proper storage and handling conditions?

Answer:

Sulfonamides can exhibit instability, particularly during long-term storage or when handled improperly.[3]

Root Cause Analysis: The primary degradation pathways are likely hydrolysis of the sulfonamide group and potential photosensitivity. Moisture is a key adversary.

Recommended Storage Protocol:

  • Short-Term (days to weeks): Store in a desiccator at 2-8°C, protected from light.

  • Long-Term (months): Store at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • In Solution: Prepare solutions fresh for each experiment. If storage is unavoidable, use anhydrous aprotic solvents (e.g., DMSO, DMF), aliquot into single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles. Studies on other sulfonamides have shown significant degradation in aqueous or preserved samples over time.[4]

Part 2: Troubleshooting Experimental Inconsistencies

Once compound integrity is confirmed, troubleshooting shifts to the experimental setup.

General Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing inconsistent results.

G start Inconsistent Experimental Results qc Step 1: Verify Compound Identity & Purity (LC-MS, NMR) start->qc storage Step 2: Check Handling & Storage Procedures (Age, Conditions, Solvent) qc->storage solubility Step 3: Investigate Solubility Issues (Precipitation, pH, Solvent Choice) storage->solubility reactivity Step 4: Assess Unwanted Reactivity (Side Reactions, Reagent Stability) solubility->reactivity assay Step 5: Validate Assay Conditions (Controls, Buffer, Detection) reactivity->assay conclusion Identify & Resolve Root Cause assay->conclusion Assay Validated?

Caption: A systematic workflow for troubleshooting experimental inconsistencies.

FAQ 3: My compound precipitates out of solution during my biological assay. How can I improve its solubility?

Answer:

Poor solubility is a common cause of non-reproducible results in biological assays. The molecule has both a weakly basic imidazole ring and a weakly acidic sulfonamide proton, making its solubility highly pH-dependent.

Root Cause Analysis: At physiological pH (~7.4), the compound may be poorly soluble. The sulfonamide proton (pKa typically 9-10) is mostly protonated, and the imidazole ring (pKa of N3 is typically ~5-7) may be partially protonated, leading to a net neutral or zwitterionic species with low aqueous solubility.

Troubleshooting Steps:

  • Determine Experimental pH: Confirm the pH of your assay buffer.

  • Adjust pH (if permissible):

    • To increase solubility, try preparing a concentrated stock solution in a slightly basic buffer (e.g., pH 8-9) to deprotonate the sulfonamide, forming a more soluble salt.

    • Alternatively, a slightly acidic buffer (e.g., pH 5-6) can protonate the imidazole ring.

    • Caution: Ensure pH changes do not affect your assay's biological components (e.g., enzyme activity, cell viability).

  • Use Co-solvents: Prepare a high-concentration stock in 100% DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experiments, including controls.

  • Test for Precipitation: Before running a full experiment, perform a simple solubility test. Add your compound to the assay buffer at the final concentration and visually inspect for precipitation or turbidity over the time course of your experiment.

FAQ 4: I'm using the compound in a synthetic reaction, but I'm getting low yields and multiple side products. What could be the cause?

Answer:

The reactivity of this compound is governed by its three main functional groups. Understanding their potential for side reactions is key.

Root Cause Analysis: Depending on your reaction conditions (base, nucleophile, temperature), multiple sites on the molecule can react.

G COMPOUND 5-Chloro-1-methyl- 1H-imidazole-4-sulfonamide N_SULFONAMIDE Sulfonamide Nitrogen (pKa ~9-10) COMPOUND->N_SULFONAMIDE Deprotonation (Base) Alkylation/Acylation N3_IMIDAZOLE Imidazole N3 (Basic, Nucleophilic) COMPOUND->N3_IMIDAZOLE Protonation (Acid) Coordination to Metals C5_CHLORO C5-Chloro Position (Electrophilic Site) COMPOUND->C5_CHLORO Nucleophilic Aromatic Substitution (SNAr)

Caption: Potential reactive sites on the this compound molecule.

Troubleshooting Scenarios & Solutions:

  • Symptom: You are trying to alkylate or acylate the sulfonamide nitrogen using a strong base (e.g., NaH) but see a complex mixture.

    • Possible Cause: The imidazole ring is also basic and can react or coordinate with reagents. The C5-chloro group might undergo nucleophilic substitution.

    • Solution: Use a milder, non-nucleophilic base (e.g., DBU, K₂CO₃) and carefully control stoichiometry. Run the reaction at a lower temperature to improve selectivity. Always monitor the reaction by TLC or LC-MS to track the consumption of starting material and the appearance of products and byproducts.[5]

  • Symptom: The reaction appears clean by TLC, but the yield is low after workup and purification.

    • Possible Cause: The product or starting material may be partially soluble in the aqueous layer during extraction, especially if acidic or basic washes are used.[5] The compound might also be unstable on silica gel.

    • Solution: Before discarding the aqueous layer, neutralize it and back-extract with a more polar organic solvent (e.g., ethyl acetate or dichloromethane). Analyze all layers by TLC/LC-MS. For purification, consider alternatives to silica gel chromatography, such as reverse-phase chromatography or crystallization.

Part 3: Understanding the Mechanism of Action (MoA)

Inconsistent biological activity can arise if the compound is not engaging its intended target or if off-target effects are dominating the observed phenotype.

FAQ 5: I'm expecting this compound to act as an antibacterial agent, but the results are weak or inconsistent. What is the expected mechanism?

Answer:

The sulfonamide moiety is a classic pharmacophore that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6][7][8]

Mechanism Explained: Bacteria synthesize folic acid from a precursor, para-aminobenzoic acid (PABA). Due to the structural similarity between sulfonamides and PABA, the sulfonamide drug can bind to the active site of DHPS, preventing PABA from binding. This halts the production of dihydrofolic acid, a crucial precursor for DNA and RNA synthesis, thereby inhibiting bacterial growth (bacteriostatic effect).[9] Humans are unaffected because they obtain folic acid from their diet and do not possess the DHPS enzyme.

G PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF DNA_RNA DNA/RNA Synthesis THF->DNA_RNA Sulfonamide 5-Chloro-1-methyl-1H- imidazole-4-sulfonamide Sulfonamide->Inhibition Competitive Inhibition Inhibition->DHPS

Caption: The accepted mechanism of action for sulfonamide drugs.

Troubleshooting Inconsistent Activity:

  • Bacterial Strain Specificity: Is your bacterial strain known to be sensitive to sulfonamides? Widespread resistance to this class of antibiotics exists.[10] Consider testing against a known sulfonamide-sensitive control strain.

  • Assay Media Composition: Check if your growth medium is rich in folic acid or its precursors (like thymidine, purines, methionine). The presence of these compounds can allow bacteria to bypass the blocked pathway, masking the drug's effect. Use a minimal, defined medium for susceptibility testing if possible.

  • Off-Target Effects: The imidazole ring is a known metal chelator and can participate in hydrogen bonding. It's plausible that at high concentrations, the compound elicits a biological response through a mechanism unrelated to DHPS inhibition. Consider running counter-screens or target-based enzymatic assays to confirm the MoA.

References

  • Cleveland Clinic. (2023, July 14). Sulfa Allergy: Symptoms & Drugs To Avoid. Available at: [Link]

  • NHS Specialist Pharmacy Service. (2024, October 2). Managing medicines for people with sulfonamide allergy. Available at: [Link]

  • DermNet. Sulfonamides (Sulfa Drugs) And The Skin. Available at: [Link]

  • Wikipedia. Sulfonamide (medicine). Available at: [Link]

  • Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Allergies. Journal of the American Medical Association, 321(3), 309–310. (General information, specific article not found, concept available at [Link])

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • PubChem. 5-chloro-1-methyl-1H-imidazole. Available at: [Link]

  • Rojas Lab. (2023, December 2). The 5-Step System That Cracks ANY Organic Synthesis Problem. YouTube. Available at: [Link]

  • Bracher, P. Undergraduate Organic Synthesis Guide. Available at: [Link]

  • Imtiaz, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(11), 12971-12987. Available at: [Link]

  • PubChem. 5-Chloro-1-methyl-4-nitroimidazole. Available at: [Link]

  • Organic Chemistry: How to... Approach to Synthesis Problems. (2022, July 31). Available at: [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. Available at: [Link]

  • Rojas Lab. (2024, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! YouTube. Available at: [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 2001, 6(1), 70-76. Available at: [Link]

  • Google Patents. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Heller, D. N., et al. (2000). Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography. Journal of AOAC International, 83(4), 839-844. Available at: [Link]

  • Drugs.com. Sulfonamides General Statement Monograph for Professionals. Available at: [Link]

  • MSD Manual Professional Edition. Sulfonamides. Available at: [Link]

  • NIST WebBook. 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. Available at: [Link]

  • Google Patents. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • Shealy, Y. F., et al. (1975). 5-[3-(2-Chloroethyl)-1-triazenyl] imidazole-4-carboxamide and a possible mechanism of action of 5-[3, 3-bis(2-chloroethyl)-1-triazenyl] imidazole-4-carboxamide. Journal of Pharmaceutical Sciences, 64(1), 177-180. Available at: [Link]

  • Lumen Learning. Mechanisms of Antibacterial Drugs | Microbiology. Available at: [Link]

  • Google Patents. CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole.
  • University of Texas Medical Branch at Galveston. (1996). Medical Microbiology (4th ed.). Chapter 11: Antimicrobial Chemotherapy. Available at: [Link]

  • Papageorgiou, M., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Available at: [Link]

Sources

Technical Support Center: Purification of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common challenges encountered during the purification of this molecule. The guidance herein is synthesized from established principles for purifying both sulfonamides and imidazole-based heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The purification of this molecule presents a dual challenge stemming from its hybrid structure. The sulfonamide group (-SO₂NH₂) can engage in strong hydrogen bonding, which influences solubility and crystal lattice formation.[1] Simultaneously, the 1-methyl-imidazole ring is basic, which can lead to strong interactions with acidic stationary phases like silica gel during chromatography, often resulting in significant peak tailing.[2] Key challenges include selecting an appropriate recrystallization solvent that balances solubility at different temperatures and optimizing chromatographic conditions to achieve sharp, symmetrical peaks for effective separation.

Q2: What is the recommended initial purification strategy for a crude sample?

A2: For a solid crude product, recrystallization is the most effective and economical first-line purification technique.[3] It is excellent for removing small amounts of impurities. If the crude product is highly impure or an oil, flash column chromatography is the preferred starting point to isolate the target compound from significant side products or unreacted starting materials.[2][4]

Q3: Are there any known stability issues I should be aware of during purification?

A3: While the core imidazole and sulfonamide moieties are generally stable, prolonged exposure to strong acids or bases during workup or purification should be avoided. The N-methylimidazole ring can be sensitive to certain conditions, and the sulfonamide bond can be susceptible to hydrolysis under harsh pH environments. Always aim for neutral conditions where possible and minimize heating time during dissolution for recrystallization.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can be fraught with challenges like product "oiling out" or failure to crystallize. This section addresses these common issues.

Q4: My compound is "oiling out" and forming a liquid layer instead of crystals upon cooling. What's happening and how do I fix it?

A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[4] This typically happens for two main reasons:

  • The melting point of your compound (or the impure mixture) is lower than the boiling point of the solvent you are using.

  • The rate of cooling is too rapid, not allowing sufficient time for crystal nucleation and growth.

Solutions:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point slightly.[4]

  • Slow Down Cooling: Insulate the flask with glass wool or a cloth to ensure a very gradual temperature decrease. Allowing the flask to cool to room temperature overnight is often effective.[4]

  • Change Solvents: The chosen solvent may be inappropriate. Switch to a solvent with a lower boiling point or use a co-solvent system (see Q5).

Q5: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A5: The absence of crystal formation is usually due to either the solution being too dilute (not saturated) or the solution being supersaturated without a nucleation point.[4]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic scratches on the glass provide a surface for crystal nucleation.[4]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[1][4]

  • Increase Concentration: If the solution is too dilute, you can boil off some of the solvent to increase the concentration and then allow it to cool again.

  • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes persistently cloudy (turbid). This controlled reduction in solubility can promote crystallization.[1]

Q6: What are the best solvents for recrystallizing this compound?

A6: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For sulfonamides, alcohol-water mixtures are often effective.[3][4] Given the imidazole component, polar protic and aprotic solvents should be screened.

Solvent SystemRationale & Comments
Isopropanol/Water A common choice for sulfonamides.[4][5] Dissolve the crude product in a minimum of hot isopropanol, then add hot water dropwise until turbidity appears. Re-heat to clarify and then cool slowly.
Ethanol/Water Similar to isopropanol/water, another excellent starting point for sulfonamides.[3][6]
Ethyl Acetate A moderately polar solvent that may provide a good solubility differential.
Acetonitrile A polar aprotic solvent that can be effective if protic solvents lead to issues.

Workflow for Recrystallization Troubleshooting

G start Crude Product in Hot Solvent cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success oil Product 'Oils Out' outcome->oil Problem nothing No Crystals Form outcome->nothing Problem reheat Re-heat, Add More Solvent, Cool Slower oil->reheat change_solvent Change Solvent System oil->change_solvent induce Induce Crystallization (Scratch/Seed) nothing->induce concentrate Concentrate Solution nothing->concentrate reheat->cool induce->cool concentrate->cool

Caption: A workflow for addressing common recrystallization issues.

Troubleshooting Guide: Column Chromatography

When recrystallization is insufficient, column chromatography is the method of choice for separating compounds with different polarities.

Q7: My compound is streaking badly on the TLC plate and tailing on the column. How can I get sharp bands?

A7: This is a classic problem for basic compounds like imidazoles on acidic silica gel.[2] The basic nitrogen atom of the imidazole ring interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing it to "stick" and elute slowly and unevenly.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a base to your mobile phase to neutralize the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N). This is highly effective for improving peak shape.[2]

    • Pyridine: Can also be used, but its higher boiling point makes it more difficult to remove under vacuum.

  • Change the Stationary Phase: If a basic modifier is not desired, switch to a more inert or basic stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative to silica for purifying basic compounds and can eliminate tailing.[2]

    • Reverse-Phase (C18): If your compound has sufficient non-polar character, reverse-phase chromatography using solvents like acetonitrile and water may provide excellent separation.

Q8: My compound is co-eluting with an impurity. How can I improve the separation (ΔRf)?

A8: Co-elution means the polarity of your compound and the impurity are too similar in the chosen solvent system.

Solutions:

  • Optimize the Mobile Phase:

    • Switch to a Gradient: If you are using a single solvent mixture (isocratic elution), switch to a gradient. Start with a low polarity eluent and gradually increase the polarity. This will sharpen peaks and improve separation of compounds with close Rf values.[2]

    • Change Solvent System: The selectivity of the separation can be dramatically altered by changing the nature of the solvents. For example, if you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol system. The different intermolecular interactions (dipole-dipole vs. hydrogen bonding) can change the elution order.[2]

  • Improve Column Packing: A poorly packed column will have channels and cracks, leading to broad bands and poor separation. Ensure the silica slurry is homogenous and packed evenly.

  • Use Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This technique often leads to much sharper initial bands and better separation.[2]

Workflow for Optimizing Column Chromatography

G start Run Initial TLC observe Analyze TLC Plate start->observe good_sep Good Separation (ΔRf > 0.15) observe->good_sep Ideal tailing Spot is Tailing observe->tailing Problem coelution Spots Co-elute (ΔRf ≈ 0) observe->coelution Problem run_column Proceed with Column Chromatography good_sep->run_column add_base Add 0.5% Triethylamine to Eluent tailing->add_base change_solvent Change Solvent System (e.g., DCM/MeOH) coelution->change_solvent try_gradient Try Gradient Elution coelution->try_gradient add_base->start Re-run TLC change_solvent->start Re-run TLC

Caption: Decision workflow for optimizing chromatographic separation.

Experimental Protocols

Protocol 1: General Recrystallization by Solvent/Anti-Solvent Method
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., isopropanol) in which it is highly soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a miscible anti-solvent (e.g., deionized water) dropwise with constant swirling. The anti-solvent is one in which the compound is poorly soluble.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy. If the solution becomes clear again, you have not reached the saturation point.

  • Crystal Growth: Once turbidity appears, cover the flask and set it aside to cool slowly to room temperature, followed by further cooling in an ice-water bath for 15-30 minutes to maximize the yield.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Column Preparation: Securely clamp a glass column in a vertical position. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Triethylamine). Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for best results, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Elution: Carefully add the mobile phase to the top of the column. Begin eluting the sample through the column using positive pressure.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compounds from the column. A step or linear gradient can be used.[2]

  • Fraction Collection and Analysis: Collect fractions in test tubes and monitor the elution progress using thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product. Remove the solvent (and triethylamine) from the combined fractions under reduced pressure using a rotary evaporator to yield the purified compound.[2]

References

  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Common issues in sulfonamide synthesis and solutions. Benchchem.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (2006). Acta Poloniae Pharmaceutica, 63(3), 177-183.
  • The Paper Chromatography of Imidazoles. (1950). Journal of the American Chemical Society, 72(6), 2537-2540.
  • Sulfonamide purification process. (1957). Google Patents. US2777844A.
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). Molecules, 24(17), 3144. Available from: [Link]

  • Recrystallization of Sulfanilamide. Scribd. Available from: [Link]

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stability testing and degradation pathways of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability testing and degradation pathway analysis of this novel molecule. The information herein is structured to anticipate and resolve challenges you may encounter, ensuring the integrity and success of your experimental outcomes.

Section 1: Understanding the Molecule & Stability Testing Rationale

Q1: What are the key structural features of this compound, and how might they influence its stability?

A1: Understanding the molecule's structure is the first step in predicting its stability. This compound possesses several key functional groups, each with its own susceptibility to degradation:

  • Imidazole Ring: This heterocyclic aromatic ring is a core feature. Imidazole rings can be susceptible to oxidative and photolytic degradation.[1][2][3] The N-methyl substitution may block certain enzymatic degradation pathways that affect unsubstituted imidazoles.[4]

  • Sulfonamide Group (-SO₂NH₂): This group is known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the sulfur-nitrogen (S-N) bond.[5][6][7][8]

  • Chloro Substituent (-Cl): Attached to the imidazole ring, this electron-withdrawing group can influence the electron density of the ring system, potentially affecting its susceptibility to nucleophilic attack or photolytic cleavage.

Based on these features, a comprehensive forced degradation study must investigate hydrolysis, oxidation, and photolysis to build a complete stability profile.

Q2: Why are forced degradation studies essential for a compound like this, and what are the regulatory expectations?

A2: Forced degradation studies, also known as stress testing, are a critical component of the drug development process.[9][10] For a novel substance like this compound, these studies serve several key purposes:

  • Pathway Elucidation: They help identify the most likely degradation products that could form under various environmental conditions.[10]

  • Development of Stability-Indicating Methods: The primary goal is to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify the intact parent drug from all its potential degradation products. This is a mandatory requirement by regulatory bodies like the FDA and is outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[11][12][13][14]

  • Formulation and Packaging Development: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from light, moisture, or oxygen.[10]

According to ICH Q1A(R2), stress testing should include exposure to acid, base, oxidation, heat, and light, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API).[11][14] This level of degradation is considered optimal for identifying and characterizing impurities without completely destroying the sample.[14]

Section 2: Experimental Design & Protocols for Forced Degradation

This section provides detailed protocols for conducting forced degradation studies. The goal is to induce degradation to a target level of 5-20%, which may require optimization of stressor concentration, temperature, and exposure time.

Q3: What are the recommended starting conditions for hydrolytic degradation studies?

A3: Hydrolysis is a key anticipated degradation pathway for the sulfonamide group.[5][8][15]

Protocol: Acid and Base Hydrolysis

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the sample solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the mixture at a controlled temperature, starting with 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To a separate aliquot, add an equal volume of 0.1 M NaOH.

    • Incubate under the same conditions as the acid hydrolysis (60°C for 24 hours).

    • At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Control: A sample diluted with water and kept at the same temperature serves as the control.

Causality: The sulfonamide S-N bond is the primary target. Acidic conditions can protonate the nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[8] Basic conditions can deprotonate the sulfonamide nitrogen, which can also facilitate different hydrolytic cleavage mechanisms.[5][7]

Q4: How should I approach oxidative degradation studies?

A4: The imidazole ring is particularly susceptible to oxidation.[2][3][16]

Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound as described above.

  • Stress Condition:

    • To an aliquot of the sample solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate the mixture at room temperature, protected from light, for 24 hours.

    • Monitor the reaction periodically (e.g., 2, 8, 24 hours) by diluting a small aliquot with mobile phase for HPLC analysis.

  • Control: A sample kept at room temperature without H₂O₂ serves as the control.

Causality: Hydrogen peroxide generates reactive oxygen species, such as hydroxyl radicals, which can attack the electron-rich imidazole ring, potentially leading to ring-opening or the formation of hydroxylated derivatives.[3][16]

Q5: What are the standard conditions for photostability and thermal stress testing?

A5: Both light and heat can provide the energy needed to initiate degradation reactions.

Protocol: Photolytic and Thermal Degradation

  • Sample Preparation:

    • For photostability, prepare both a solid sample of the compound and a 1 mg/mL solution.

    • For thermal stability, use the solid compound.

  • Photostability (ICH Q1B):

    • Expose the solid and solution samples to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After exposure, prepare the solid sample for analysis and dilute the solution sample for HPLC injection.

  • Thermal Stability:

    • Expose the solid compound to dry heat in a calibrated oven at a temperature above the accelerated stability testing conditions (e.g., 80°C) for a defined period (e.g., 48 hours).[13]

    • A control sample is stored at room temperature.

    • After exposure, allow the sample to cool, then prepare a solution for HPLC analysis.

Causality: Photodegradation can occur when the imidazole ring absorbs UV or visible light, leading to the formation of excited states that can react with oxygen or undergo ring cleavage.[1][2][17] Thermal stress can provide the activation energy for various degradation reactions, including hydrolysis (if moisture is present) or molecular rearrangement.

Predicted Degradation Pathways Visualization

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known reactivity of its functional groups.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acidic Hydrolysis (H⁺, H₂O) Hydrolysis_Product 5-chloro-1-methyl- 1H-imidazole-4-sulfonic acid + NH₃ Acid->Hydrolysis_Product Base Basic Hydrolysis (OH⁻, H₂O) Base->Hydrolysis_Product Oxidation Oxidation (e.g., H₂O₂) Ring_Cleavage Imidazole Ring- Cleaved Products Oxidation->Ring_Cleavage Oxidized_Product Hydroxylated or Ring-Opened Imidazole Oxidation->Oxidized_Product Photo Photolysis (Light/UV) Photo->Ring_Cleavage Dechloro_Product Dechlorinated Analogues Photo->Dechloro_Product Parent 5-chloro-1-methyl- 1H-imidazole-4-sulfonamide Parent->Hydrolysis_Product S-N Cleavage Parent->Ring_Cleavage Ring Opening Parent->Oxidized_Product Ring Oxidation Parent->Dechloro_Product Reductive/Photolytic Dechlorination

Caption: Predicted degradation pathways under various stress conditions.

Section 3: Analytical Method & Troubleshooting

A robust, stability-indicating analytical method is the cornerstone of any stability study.[9] High-Performance Liquid Chromatography (HPLC) is the most common technique.[18][19][20][21]

Q6: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A6: The method must be able to resolve the parent peak from all process impurities and degradation products.

  • Column Choice: A reversed-phase C18 or C8 column is a good starting point.[20]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is typically required to separate compounds with varying polarities.

  • Detector: A Photo-Diode Array (PDA) detector is highly recommended. It not only quantifies peaks but also provides UV spectra, which are crucial for assessing peak purity and identifying co-eluting peaks.[20]

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Experimental Workflow for Stability Testing

G cluster_prep Phase 1: Preparation & Stress cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Prep Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Prep->Stress Sample Withdraw, Neutralize & Dilute Samples Stress->Sample Inject Inject into Validated HPLC-PDA System Sample->Inject Data Acquire Chromatograms & UV Spectra Inject->Data Purity Assess Peak Purity Data->Purity Quant Quantify Parent & Degradants Data->Quant MassBalance Calculate Mass Balance Quant->MassBalance Conclusion Conclusion MassBalance->Conclusion Evaluate Results

Caption: General workflow for forced degradation and analysis.

Q7: I'm seeing poor mass balance in my results. What are the common causes and how can I troubleshoot this?

A7: Mass balance is a critical parameter in forced degradation studies, confirming that the decrease in the parent drug concentration is accounted for by the formation of degradation products.[12][18][22][23] The ideal recovery range is typically 95-105%.[23] Deviations can indicate analytical issues.

Problem Potential Cause Troubleshooting Action
Mass Balance < 95% Degradants are not eluting from the column (too non-polar or too polar).Modify the gradient to include a stronger organic solvent (e.g., 100% acetonitrile) or a more aqueous mobile phase to ensure all components are eluted.
Degradants are volatile and have been lost.This is less common but possible. Use LC-MS with headspace analysis if volatile products are suspected.
Degradants do not have a chromophore and are not detected by the UV detector.Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with the UV detector.
Incomplete separation (co-elution) of degradants with the parent peak.Optimize the HPLC method (change mobile phase pH, gradient slope, or column chemistry) to improve resolution. Check the peak purity of the parent peak using a PDA detector.
Mass Balance > 105% Response factor of the degradant is significantly higher than the parent drug.Determine the relative response factors (RRF) for major degradants once they are isolated or identified. Apply correction factors to the peak areas for a more accurate calculation.[22]
A co-eluting impurity has a much higher molar absorptivity than the parent drug.Improve chromatographic resolution as described above.
Incorrect integration of peaks (e.g., including baseline noise).Review and optimize the peak integration parameters in your chromatography data system.
Q8: My chromatogram shows shifting retention times. What should I check?

A8: Retention time variability can compromise the validity of your results.[24][25][26][27]

Symptom Potential Cause Troubleshooting Action
Gradual Shift (Drift) Column aging or contamination.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Mobile phase composition changing over time (e.g., evaporation of organic solvent).Prepare fresh mobile phase daily. Keep mobile phase bottles covered.
Inadequate column equilibration between injections.Ensure the column is equilibrated for at least 5-10 column volumes with the initial mobile phase conditions before each injection.[26]
Random, Erratic Shifts Pump malfunction or leak in the HPLC system.Check the system pressure for fluctuations. Perform a leak test. Check pump seals and check valves for wear.
Air bubbles in the pump or detector.Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.
Inconsistent laboratory temperature.Use a column oven to maintain a constant temperature for the analytical column.[27]

References

  • Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. ResolveMass. Available from: [Link]

  • What is Mass Balance in a Forced Degradation Study?. Mourne Training Services. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Royal Society of Chemistry. Available from: [Link]

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. Available from: [Link]

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. ACS Publications. Available from: [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Royal Society of Chemistry. Available from: [Link]

  • Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. ResearchGate. Available from: [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available from: [Link]

  • What is mass balance and how to determine it?. YouTube. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]

  • Forced Degradation Studies. SciSpace. Available from: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available from: [Link]

  • Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system. PubMed. Available from: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. Available from: [Link]

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS Publications. Available from: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. AOAC INTERNATIONAL. Available from: [Link]

  • Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation: Transformation Behavior, DFT Calculations and Promoting Effects of Alkali and Alkaline Earth Metal Ions. ResearchGate. Available from: [Link]

  • Analysis of sulfonamides. SlideShare. Available from: [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available from: [Link]

  • Metabolism of imidazole by a pseudomonad. PubMed. Available from: [Link]

  • Degradative imidazole oxidation of particle by reactive oxygen... ResearchGate. Available from: [Link]

  • Biodegradability of imidazole structures. ResearchGate. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. PubMed. Available from: [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available from: [Link]

  • Biodegradability, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. PubMed. Available from: [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Royal Society of Chemistry. Available from: [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. Available from: [Link]

  • HPLC Troubleshooting Guide. ChromTech. Available from: [Link]

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. Available from: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • Imidazole compounds in contemporary metabolism. The chemical structures... ResearchGate. Available from: [Link]

  • Ferroptosis. Wikipedia. Available from: [Link]

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Technical Support Center: Scaling Up the Synthesis of 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will delve into common challenges, offering troubleshooting advice and frequently asked questions to ensure a robust and efficient process. Our focus is on providing practical, experience-driven insights grounded in solid scientific principles.

I. Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step process starting from 1-methyl-1H-imidazole. The first step involves the formation of the key intermediate, 1-methyl-1H-imidazole-4-sulfonyl chloride, which is then reacted with an ammonia source to yield the final product. A subsequent chlorination step is required to introduce the chloro group at the 5-position.

Below is a general workflow for the synthesis:

Synthesis_Workflow A 1-Methyl-1H-imidazole B 1-Methyl-1H-imidazole-4-sulfonyl chloride A->B  Sulfonylation   C 1-Methyl-1H-imidazole-4-sulfonamide B->C  Ammonolysis   D This compound C->D  Chlorination  

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide: Common Scale-Up Challenges

Scaling up any chemical synthesis introduces a new set of challenges that may not be apparent at the bench scale. Below we address some of the most common issues encountered during the scale-up of this compound synthesis.

Problem 1: Poor Yield and Purity of 1-Methyl-1H-imidazole-4-sulfonyl chloride

Symptoms:

  • Low overall yield of the sulfonyl chloride intermediate.

  • Presence of significant impurities in NMR or LC-MS analysis.

  • Dark coloration of the reaction mixture.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Moisture Sensitivity Sulfonyl chlorides are highly reactive towards moisture, leading to hydrolysis back to the corresponding sulfonic acid.[1] This is a major issue during scale-up where larger surface areas and longer reaction times can increase exposure to atmospheric moisture.• Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).• Use anhydrous solvents.• Perform the reaction under a positive pressure of an inert gas.
Reaction Temperature The reaction of 1-methylimidazole with a sulfonating agent like chlorosulfonic acid can be highly exothermic.[2] Poor temperature control on a larger scale can lead to side reactions and decomposition of the product.• Use a reactor with efficient heat transfer capabilities.• Add the sulfonating agent slowly and in a controlled manner, monitoring the internal temperature closely.• Pre-cool the reaction vessel before adding the reagents.
Side Reactions The imidazole ring can be susceptible to side reactions under harsh sulfonating conditions.• Optimize the stoichiometry of the sulfonating agent. An excess may lead to unwanted byproducts.• Consider using a milder sulfonating agent if issues persist.
Problem 2: Difficulties in the Ammonolysis Step

Symptoms:

  • Incomplete conversion of the sulfonyl chloride to the sulfonamide.

  • Formation of undesired side products.

  • Challenges in isolating the pure sulfonamide.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Choice of Ammonia Source The reactivity of the ammonia source can significantly impact the reaction. Gaseous ammonia can be difficult to handle on a large scale, while aqueous ammonia can introduce water, leading to hydrolysis of the starting material.• Consider using a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane).• Ammonium hydroxide can be used, but careful control of temperature and reaction time is crucial to minimize hydrolysis.
Reaction Conditions Inadequate mixing or temperature control can lead to localized high concentrations of reactants, promoting side reactions.• Ensure efficient stirring to maintain a homogeneous reaction mixture.• Optimize the reaction temperature. While some heat may be required to drive the reaction to completion, excessive heat can lead to degradation.
Work-up and Purification The sulfonamide product may be soluble in the reaction mixture, making isolation challenging.• After the reaction is complete, quenching with water may be necessary. The pH should be carefully adjusted to precipitate the product.• Recrystallization from a suitable solvent system is often required to achieve high purity.
Problem 3: Challenges in the Chlorination Step

Symptoms:

  • Low yield of the final chlorinated product.

  • Formation of over-chlorinated or isomeric byproducts.

  • Difficult purification of the final compound.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Chlorinating Agent The choice of chlorinating agent is critical. Harsh reagents can lead to degradation of the imidazole ring.• N-Chlorosuccinimide (NCS) is a commonly used and relatively mild chlorinating agent for such systems.• Optimize the stoichiometry of the chlorinating agent to avoid over-chlorination.
Reaction Selectivity The imidazole ring has multiple positions that can be chlorinated. Controlling the regioselectivity is key.• The reaction conditions (solvent, temperature, and reaction time) should be carefully optimized to favor chlorination at the desired position.• Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction at the optimal time.
Product Isolation The final product may have different solubility properties compared to the starting material, which can be leveraged for purification.• An extractive work-up followed by crystallization is a common purification strategy.• Column chromatography may be necessary on a smaller scale, but for large-scale production, developing a robust crystallization method is preferable.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution to take during the sulfonylation step?

A1: The reaction of 1-methylimidazole with chlorosulfonic acid is highly exothermic and releases HCl gas.[2] Therefore, the most critical safety precautions are:

  • Adequate Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Controlled Addition: Add the chlorosulfonic acid slowly and in a controlled manner to manage the exotherm.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Q2: How can I improve the filterability of my final product during scale-up?

A2: Poor filterability is a common issue in large-scale crystallizations. To improve this:

  • Optimize Crystallization Conditions: Control the cooling rate and agitation during crystallization to promote the growth of larger, more uniform crystals.

  • Solvent Selection: Experiment with different solvent systems for crystallization.

  • Seeding: Introducing a small amount of pure product (seed crystals) can promote the growth of desired crystal forms.

  • Anti-Solvent Addition: A slow addition of an anti-solvent can sometimes improve crystal morphology.

Q3: Are there any analytical techniques you recommend for in-process control during scale-up?

A3: Yes, in-process controls are crucial for a successful scale-up. Recommended techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to check the identity and purity of isolated intermediates without the need for full purification.

IV. Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-imidazole-4-sulfonyl chloride

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Preparation: In a clean, dry, jacketed reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solvent to 0-5 °C.

  • Reagent Addition: Slowly add 1-methylimidazole to the cooled solvent while maintaining the temperature.

  • Sulfonylation: In a separate, dry addition funnel, charge chlorosulfonic acid. Add the chlorosulfonic acid dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[2]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Work-up: Carefully quench the reaction by slowly adding it to a mixture of ice and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-1H-imidazole-4-sulfonyl chloride.

Protocol_1 cluster_prep Preparation & Cooling cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Add anhydrous CH₂Cl₂ to reactor prep2 Cool to 0-5 °C prep1->prep2 react1 Slowly add 1-methylimidazole prep2->react1 react2 Dropwise addition of chlorosulfonic acid react1->react2 react3 Stir at 0-5 °C react2->react3 workup1 Quench with ice/water react3->workup1 workup2 Separate organic layer workup1->workup2 workup3 Extract aqueous layer workup2->workup3 workup4 Dry and concentrate workup3->workup4

Caption: Workflow for the synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride.

V. References

  • Vertex AI Search. Synthesis of sulfonyl chloride substrate precursors. Available at:

  • Google Patents. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. Available at:

  • FAQ. What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. Available at:

  • PMC - NIH. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Available at:

  • MySkinRecipes. 1-Methylimidazole-4-sulfonyl chloride. Available at:

  • PMC - NIH. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Available at:

  • Crescent Chemical Company. 1-METHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE. Available at:

  • DEA. Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. Available at:

  • Google Patents. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. Available at:

  • ChemBK. 1-METHYLIMIDAZOLE-4-SULFONYL CHLORIDE. Available at:

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addressing cytotoxicity of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide in cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate and mitigate unexpected cytotoxicity in your cell line models.

Introduction

This compound is a novel small molecule inhibitor. As with any investigational compound, discerning its on-target effects from potential off-target cytotoxicity is critical for accurate data interpretation. Compounds containing imidazole and sulfonamide moieties have been explored for various biological activities, including antiproliferative effects.[1][2][3] The sulfonamide group, for instance, can interfere with essential metabolic pathways like folate synthesis in certain contexts.[4][5][6][7] This guide is structured to provide a logical workflow, from initial observation of cell death to mechanistic investigation.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial challenges encountered when working with a new compound.

Q1: I've observed significant cell death across all tested concentrations of the compound. Where do I start?

A1: This suggests either extreme potency or a potential experimental artifact. First, verify the basics:

  • Compound Solubility: Visually inspect your highest stock concentration for precipitation. Insoluble compound can cause physical stress to cells or lead to inaccurate concentrations.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your specific cell line, typically recommended to be below 0.5%.[8] Run a "vehicle-only" control to confirm.

  • Calculation Errors: Double-check all dilution calculations from the stock solution to the final working concentrations.

Q2: My untreated control cells look unhealthy or show high background death in my cytotoxicity assay. What's wrong?

A2: High background signal can mask the true effect of your compound.[8] Investigate these possibilities:

  • Suboptimal Culture Conditions: Ensure cells are healthy, within a low passage number, and not over-confluent, as this can lead to spontaneous cell death.

  • Contamination: Visually inspect cultures for signs of microbial contamination, which can interfere with metabolic assays like the MTT assay.[8]

  • Handling-Induced Stress: Overly aggressive pipetting can damage cell membranes, leading to premature cell death and leakage of cellular contents. Handle cells gently, especially during media changes.[8]

Q3: The results from my viability assay (e.g., MTT) don't match what I see under the microscope. Why?

A3: This is a common discrepancy. The MTT assay measures metabolic activity, which is not always a direct proxy for cell number or viability.[9][10]

  • Metabolic Inhibition: Your compound might be inhibiting mitochondrial reductases without immediately killing the cell. This would decrease the MTT signal, suggesting cytotoxicity, even if cells appear intact.

  • Assay Timing: Cell death is a process. You might be measuring at a time point where metabolic activity has ceased, but the cell membrane has not yet ruptured.

  • Solution: Complement your metabolic assay with a method that measures membrane integrity (like a Trypan Blue exclusion assay or an LDH release assay) or a marker of apoptosis (like Annexin V staining).

Q4: My dose-response curve is not sigmoidal and looks erratic. What could be the cause?

A4: An erratic curve often points to issues with compound preparation or assay setup.

  • Compound Instability: The compound may be unstable in your culture medium. Prepare fresh dilutions for each experiment.

  • Pipetting Errors: Inconsistent pipetting across the plate can lead to high well-to-well variability. Use calibrated pipettes and ensure proper technique.[11]

  • Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, concentrating the compound and affecting cell growth. Avoid using the outer wells for treatments or ensure adequate humidity in the incubator.[12]

Section 2: In-Depth Troubleshooting & Investigation Workflow

If initial troubleshooting does not resolve the issue, a more systematic approach is required. This workflow is designed to characterize and understand the observed cytotoxicity.

Workflow for Investigating Unexpected Cytotoxicity

This diagram outlines the logical steps to take when faced with unexpected cell death.

Cytotoxicity_Workflow start Unexpected Cytotoxicity Observed step1 Step 1: Validate Assay & Controls - Check solvent toxicity - Verify compound solubility - Assess health of untreated cells start->step1 decision1 Are controls valid? step1->decision1 step2 Step 2: Confirm Cytotoxicity - Perform dose-response & time-course - Use an orthogonal viability assay (e.g., CellTiter-Glo®, LDH) decision1->step2 Yes end_artifact Outcome: Experimental Artifact Rectify protocol (e.g., change solvent, lower concentrations). decision1->end_artifact No decision2 Is cytotoxicity confirmed? step2->decision2 step3 Step 3: Determine Mode of Cell Death - Annexin V / PI Staining for  Apoptosis vs. Necrosis - Caspase activity assays decision2->step3 Yes decision2->end_artifact No (e.g., metabolic inhibition, not cell death) step4 Step 4: Investigate Mechanism - Assess mitochondrial membrane potential - Measure ROS production - Analyze cell cycle step3->step4 end_off_target Outcome: Potential Off-Target Effect Consider structure-activity relationship (SAR) studies or target deconvolution. step4->end_off_target end_on_target Outcome: On-Target Cytotoxicity Proceed with mechanistic studies relevant to the intended target. step4->end_on_target

Caption: A step-by-step workflow for troubleshooting cytotoxicity.

Guide 2.1: Differentiating On-Target vs. Off-Target Effects

A critical challenge in drug development is ensuring that a compound's cytotoxic effect is due to the inhibition of its intended target and not an unrelated "off-target" interaction.[13][14]

Key Question: Is the cytotoxicity observed in cells lacking the intended target?

Experimental Approach:

  • Genetic Knockout/Knockdown: The gold standard is to test the compound in a cell line where the target gene has been knocked out (e.g., using CRISPR/Cas9) or knocked down (e.g., using shRNA).[13]

  • Comparison: Run a parallel cytotoxicity assay on the wild-type and the knockout/knockdown cell lines.

Data Interpretation Table:

Outcome in Knockout/Knockdown CellsInterpretationNext Steps
Complete Resistance (High IC50)Strong evidence for on-target cytotoxicity.Proceed with mechanism of action studies related to the target pathway.
No Change in Sensitivity (Similar IC50)Strong evidence for off-target cytotoxicity. The compound is killing cells through a different protein or pathway.[13]Initiate target deconvolution efforts; consider if the off-target effect is therapeutically relevant.
Partial Resistance (Shift in IC50)Both on-target and off-target effects may be contributing to cell death.Further investigation is needed to dissect the contribution of each pathway.
Guide 2.2: Identifying the Mechanism of Cell Death - Apoptosis vs. Necrosis

Understanding how cells are dying provides crucial insight into the compound's mechanism. Apoptosis is a programmed, controlled form of cell death, while necrosis is a more chaotic process resulting from acute injury that often leads to inflammation.[15]

Recommended Assay: Annexin V and Propidium Iodide (PI) Staining via Flow Cytometry.

  • Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V is a protein that binds specifically to PS, allowing for the identification of early apoptotic cells.[16][18] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[16][17]

Interpreting the Results:

Cell PopulationAnnexin V StainingPI StainingInterpretation
Quadrant 1 (Lower Left)NegativeNegativeViable Cells
Quadrant 2 (Lower Right)Positive NegativeEarly Apoptotic Cells
Quadrant 3 (Upper Right)Positive Positive Late Apoptotic/Necrotic Cells
Quadrant 4 (Upper Left)NegativePositive Necrotic Cells/Debris

If apoptosis is confirmed, further investigation into the specific pathways (intrinsic vs. extrinsic) is warranted. This can be done by measuring the activity of key initiator and effector caspases.[19]

Diagram of Caspase-Dependent Apoptosis Pathways

This diagram illustrates the two major pathways leading to apoptosis, which can be investigated to understand the compound's mechanism.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 mitochondria Mitochondria caspase8->mitochondria via Bid caspase3 Caspase-3 (Executioner) caspase8->caspase3 stimuli Compound-Induced Stress (e.g., DNA damage, ROS) stimuli->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Dismantling) caspase3->apoptosis

Caption: Overview of extrinsic and intrinsic apoptosis pathways.[20][21][22]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always optimize parameters like cell seeding density and incubation times for your specific cell line.[8][9]

Protocol 3.1: MTT Cell Viability Assay

This protocol assesses cell metabolic activity as an indicator of viability.[9][10]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[9] The amount of formazan produced is proportional to the number of metabolically active cells.[9]

Materials:

  • Cells in culture

  • 96-well flat-bottom plates

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Phenol red-free culture medium (recommended for assay step)[8]

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle-only" and "no-treatment" controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of phenol red-free medium and 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to each well.[23]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[23] Purple crystals should become visible inside the cells.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.[23]

  • Measurement: Read the absorbance at 570 nm using a plate reader.[23]

Protocol 3.2: Annexin V/PI Apoptosis Assay

This protocol distinguishes between viable, apoptotic, and necrotic cells.[16][24]

Materials:

  • Treated and control cells (suspension or adherent)

  • Flow cytometer

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[18]

  • Cold PBS

Procedure:

  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, gently trypsinize and collect the cells. Combine them with any floating cells from the supernatant to ensure all apoptotic cells are collected.[24]

  • Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes) and resuspending the pellet.[24]

  • Resuspension: Count the cells and resuspend the pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour.

References

  • Vertex AI Search. Schematic overview of three pathways of caspase-dependent apoptosis.
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Published online 2025-12-24.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • ResearchGate. Schematic overview of three pathways of caspase-dependent apoptosis....
  • Abcam. MTT assay protocol.
  • R&D Systems. Apoptosis Caspase Pathways.
  • The Annexin V Apoptosis Assay.
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Published online 2013-05-01.
  • Biologi. Standart Operating Procedure Apoptosis assay with Annexin V - PI.
  • BroadPharm. Protocol for Cell Viability Assays. Published online 2022-01-18.
  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Benchchem. Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • ResearchGate. Caspase-dependent apoptosis.Activation of caspase 3 and....
  • PMC. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Published online 2021-11-13.
  • NCBI Bookshelf. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database.
  • JoVE. Video: Cell Death Pathways and Annexin V & PI Labeling studies. Published online 2023-04-30.
  • PubMed. Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. Published online 2025-08-16.
  • PMC. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells.
  • RSC Publishing. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. Published online 2024-06-24.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • ResearchGate. Bioactive compounds containing imidazole and sulfonamide fragments..
  • Oxford Academic. Encountering unpredicted off-target effects of pharmacological inhibitors.
  • ResearchGate. Possible side effects from targeted small molecule inhibitory drugs..
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Published online 2019-07-16.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Published online 2020-03-03.
  • NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Published online 2019-05-01.
  • YouTube. How to escape from a cytotoxicity failure? - Audrey P. Turley & Lise Vanderkelen. Published online 2022-07-01.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • PMC. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects.
  • MSD Manual Professional Edition. Sulfonamides - Infectious Diseases.
  • PubMed. 5-[3-(2-Chloroethyl)-1-triazenyl] imidazole-4-carboxamide and a possible mechanism of action of 5-[3, 3-bis(2-chloroethyl)-1-triazenyl] imidazole-4-carboxamide.
  • Lumen Learning. Mechanisms of Antibacterial Drugs | Microbiology.
  • NCBI Bookshelf. Antimicrobial Chemotherapy - Medical Microbiology.

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Validation & Comparative

A Comparative Guide to Deconvoluting the Biological Target of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey from a bioactive small molecule to a validated therapeutic candidate is critically dependent on one pivotal step: identifying its biological target. Without a known target, understanding the mechanism of action, predicting efficacy, and anticipating off-target effects become insurmountable challenges. This guide addresses the crucial process of target identification and validation, using the novel compound 5-chloro-1-methyl-1H-imidazole-4-sulfonamide as a case study.

Initial searches reveal no publicly documented biological target for this specific compound. This scenario is common in drug discovery, particularly for hits emerging from phenotypic screens. Therefore, this guide provides a comprehensive, multi-faceted strategy for researchers to systematically identify and validate the molecular target of such a novel agent. We will compare and contrast orthogonal methodologies, explaining the rationale behind experimental choices and providing a logical workflow from hypothesis generation to definitive validation.

Phase 1: Unbiased Target Hypothesis Generation

The initial phase aims to cast a wide net to generate a list of putative protein binders or modulated pathways. This is an exploratory stage where ruling-in potential candidates is prioritized. Two powerful and complementary approaches are chemoproteomics and genetic screening.

Strategy 1: Affinity-Based Chemoproteomics

Chemoproteomics uses the compound itself as a "bait" to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[1] The cornerstone of this approach is affinity chromatography coupled with mass spectrometry (AC-MS).[2]

Causality Behind the Choice: This method directly identifies physical interactions between the compound and cellular proteins, providing the most direct evidence of binding. It is unbiased, meaning it can identify targets without any prior assumptions about the compound's function.[1]

Workflow & Comparison of Immobilization Techniques: The primary challenge in AC-MS is the effective immobilization of the small molecule without disrupting its native binding activity.[3][4]

Immobilization StrategyPrincipleAdvantagesDisadvantages
Direct On-Bead Conjugation The compound is synthesized with a linker and covalently attached to a solid support (e.g., agarose beads).[5]Straightforward chemistry; high compound density on beads.High risk of steric hindrance, masking the binding site; linker position is critical and may require extensive medicinal chemistry.[3]
Biotin-Tagged Approach The compound is conjugated to biotin. The complex is incubated with cell lysate, and then captured using streptavidin-coated beads.[5]Strong biotin-streptavidin interaction ensures efficient pulldown; can be performed in solution before capture, potentially reducing steric hindrance.The large biotin tag can still interfere with binding; endogenous biotinylated proteins can be a source of background.
Soluble Peptide Epitope Tag The compound is coupled to a small, soluble peptide epitope (e.g., FLAG-tag). The complex is captured from lysate using anti-epitope antibody beads.[4]Allows for verification that the tagged compound retains activity in solution before capture; can reduce non-specific binding to the solid support matrix.[4]Requires synthesis of the conjugate; antibody costs can be higher.

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} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; x: 380; y: 595; } text { A Strategic Workflow for Target Deconvolution. } enddot A Strategic Workflow for Target Deconvolution.

Strategy 2: Genetic Approaches for Target Identification

Genetic methods identify targets by observing how perturbing specific genes alters the cellular response to a compound.[2] The development of CRISPR-Cas9 technology has revolutionized this space, offering a precise and scalable way to perform genome-wide screens.[][7][8]

Causality Behind the Choice: A CRISPR screen can identify not only the direct target but also proteins in the same pathway, resistance mechanisms, or synthetic lethal partners.[9] This provides a rich, systems-level view of the compound's biological context. A gene knockout that confers resistance to the compound strongly implicates its protein product as being essential for the drug's activity, making it a prime target candidate.[9][10]

Comparison of CRISPR Screening Modalities:

CRISPR ModalityPrincipleApplication in Target IDAdvantages
CRISPR-KO (Knockout) Uses Cas9 nuclease to create double-strand breaks, leading to gene inactivation via error-prone repair.[]Identifies genes whose loss confers resistance or sensitivity to the compound. A resistance hit is a strong candidate for the direct target.Permanent, complete loss of function provides a clear phenotypic readout.[9]
CRISPRi (Interference) Uses a catalytically "dead" Cas9 (dCas9) fused to a transcriptional repressor to block gene expression.[]Similar to knockout, but reversible and tunable. Useful for essential genes where a full knockout would be lethal.Less likely to cause off-target DNA damage; effect is reversible.
CRISPRa (Activation) Uses dCas9 fused to a transcriptional activator to upregulate gene expression.[]Can identify targets whose overexpression rescues cells from the compound's effects, or identify proteins that can metabolize/efflux the drug.Provides complementary information to loss-of-function screens.

Phase 2: Orthogonal Target Validation

After generating a list of putative targets, the next phase is rigorous validation using orthogonal methods. The goal is to prove a direct, functional interaction between the compound and the candidate protein. A combination of in-cell, in-vitro, and functional assays is the gold standard.

Validation Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that measures target engagement in a native, intact cell environment.[11][12] The principle is that a protein becomes more resistant to heat-induced unfolding and aggregation when it is bound to a stabilizing ligand (the drug).[13][14]

Causality Behind the Choice: This is the most direct way to confirm that the compound physically binds to the putative target inside a cell.[13] It accounts for cell permeability, intracellular metabolism, and the native protein conformation—factors that are absent in assays using purified proteins.[12]

Experimental Protocol: Microplate-Based CETSA

  • Cell Treatment: Plate cells (e.g., in a 96-well PCR plate) and incubate with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Thermal Challenge: Heat the plate in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.[11]

  • Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles or detergents).

  • Separation: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.

  • Detection: Carefully transfer the supernatant containing the soluble protein fraction to a new plate for analysis. Quantify the amount of the specific target protein remaining using a detection method like ELISA, Western Blot, or high-throughput methods like AlphaScreen®.[11][15]

  • Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[14]

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} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; x: 380; y: 350; } text { CETSA Workflow and Representative Data. } enddot CETSA Workflow and Representative Data.

Validation Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time biophysical technique used to quantify the binding kinetics (association and dissociation rates) and affinity between a purified protein and a small molecule.[16][17]

Causality Behind the Choice: While CETSA confirms binding in a cell, SPR provides precise, quantitative data on the binding interaction in vitro.[18] It can definitively prove a direct interaction and is invaluable for lead optimization by allowing quantitative comparison of binding affinities for different compound analogs.[19]

Experimental Protocol: Basic SPR Analysis

  • Protein Immobilization: Covalently immobilize the purified, recombinant putative target protein onto the surface of an SPR sensor chip.

  • Analyte Injection: Inject a series of precise concentrations of this compound in solution over the chip surface. A flow cell without immobilized protein serves as a reference to subtract bulk refractive index changes.

  • Association/Dissociation Monitoring: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds (association phase) and then washes away (dissociation phase).[17] This is recorded in real-time as a sensorgram.

  • Data Fitting: Fit the sensorgram data from the different compound concentrations to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Validation Method 3: Genetic Target Inactivation

The "gold standard" for validating that a compound's phenotype is mediated through a specific target is to show that the phenotype disappears when the target gene is removed.[8][9]

Causality Behind the Choice: This method provides the strongest link between target engagement and the ultimate cellular effect. If knocking out the putative target gene makes the cells resistant to the compound, it provides compelling evidence that the compound's efficacy is dependent on that specific target.[9][10]

Experimental Protocol: CRISPR-Cas9 Knockout Validation

  • gRNA Design: Design and validate two or more unique guide RNAs (gRNAs) that target distinct exons of the putative target gene to minimize off-target effects.

  • Cell Line Generation: Transfect the parental cell line with Cas9 nuclease and the specific gRNAs to generate a stable knockout cell line.

  • Knockout Confirmation: Verify the complete loss of protein expression using Western Blot or mass spectrometry.

  • Phenotypic Assay: Treat both the parental (wild-type) and the knockout cell lines with a dose-response of this compound.

  • Data Analysis: Measure a relevant phenotypic output (e.g., cell viability, reporter gene activity). A significant rightward shift in the dose-response curve for the knockout line compared to the wild-type line validates the target.

Comparative Summary of Validation Techniques

TechniquePrincipleType of DataKey AdvantageKey Consideration
CETSA Ligand-induced thermal stabilization of a protein.[11]Qualitative/Semi-Quantitative (Target Engagement)Confirms binding in an intact, native cellular environment.[13]Not all proteins are amenable; requires a specific antibody or detection method.
SPR Real-time detection of mass changes on a sensor surface.[16]Quantitative (Kinetics: ka, kd; Affinity: KD)Provides precise, high-resolution binding kinetics and affinity data.[18]Requires purified, active recombinant protein; immobilization can affect protein function.
CRISPR KO Genetic inactivation of the target gene.[7]Functional (Phenotypic Shift)Provides the ultimate genetic proof of on-target mechanism of action.[9]Generating and validating knockout cell lines can be time-consuming.

Conclusion

Validating the biological target of a novel compound like this compound is a systematic process of discovery and confirmation. It is not a linear path but an iterative cycle of hypothesis generation and rigorous, orthogonal validation. By combining the broad, unbiased discovery power of chemoproteomics and CRISPR screening with the definitive confirmatory power of CETSA, SPR, and genetic knockout studies, researchers can build an unassailable case for a compound's mechanism of action. This foundational knowledge is indispensable for advancing a promising molecule through the drug development pipeline and ultimately translating a chemical hit into a clinical success.

References

  • Cravatt, B. F., & Sieber, S. A. (2010). How chemoproteomics can enable drug discovery and development. PMC - NIH. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. PubMed. Retrieved from [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. Retrieved from [Link]

  • Biocompare.com. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]

  • Sartorius. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. Retrieved from [Link]

  • Bio-protocol. (n.d.). Affinity-Based Chemoproteomics with Small Molecule-Peptide Conjugates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ACS Publications. (n.d.). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. A).... Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Retrieved from [Link]

  • National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

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A Comparative Analysis of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide and Other Prominent Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The sulfonamide scaffold remains a cornerstone of modern medicinal chemistry, demonstrating a remarkable versatility that extends from classical antibacterial agents to potent enzyme inhibitors targeting conditions like cancer and glaucoma. This guide presents a detailed comparative analysis of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide , a representative heterocyclic imidazole sulfonamide, against a curated selection of structurally and functionally diverse sulfonamides: the antibacterial agent Sulfamethoxazole , the selective COX-2 inhibitor Celecoxib , and the carbonic anhydrase inhibitor Acetazolamide . By examining their physicochemical properties, biological activities, and underlying structure-activity relationships (SAR), this document provides researchers and drug development professionals with a comprehensive framework for understanding the nuanced impact of scaffold variation and substitution on therapeutic potential. The analysis is supported by established experimental data, detailed protocols for key biological assays, and visual diagrams to elucidate complex pathways and workflows.

Introduction: The Enduring Versatility of the Sulfonamide Moiety

First introduced as antibacterial agents, sulfonamides (or "sulfa drugs") were among the earliest classes of effective systemic chemotherapeutics. Their mechanism, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, is a classic example of antimetabolite action.[1] However, the pharmacological utility of the R-SO₂NH₂ functional group extends far beyond antimicrobial activity. Its ability to act as a zinc-binding group (ZBG) has made it a privileged scaffold for designing potent inhibitors of various metalloenzymes, most notably carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[2][3]

This guide focuses on This compound , a molecule featuring a substituted five-membered imidazole ring. Five-membered heterocyclic sulfonamides have been shown to be particularly effective as carbonic anhydrase inhibitors.[4] To contextualize its potential and differentiate its profile, we will compare it against three well-characterized sulfonamides that represent distinct therapeutic classes:

  • Sulfamethoxazole: A widely used antibacterial agent featuring an isoxazole ring, providing a benchmark for antimicrobial efficacy.[1]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor with a pyrazole core, used as an anti-inflammatory agent.[5][6]

  • Acetazolamide: A potent, non-selective carbonic anhydrase inhibitor with a thiadiazole ring, used in the treatment of glaucoma and other conditions.[2][7]

This comparative approach will illuminate the subtle yet critical structural modifications that dictate target selectivity and biological function within this broad chemical class.

Comparative Physicochemical Properties

The physical and chemical properties of a drug molecule, such as solubility and acidity (pKa), are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties of our selected compounds.

PropertyThis compoundSulfamethoxazoleCelecoxibAcetazolamide
Structure
CAS Number 101258-32-6[8]723-46-6169590-42-5[6]59-66-5
Molecular Formula C₄H₆ClN₃O₂SC₁₀H₁₁N₃O₃SC₁₇H₁₄F₃N₃O₂S[6]C₄H₆N₄O₃S₂
Molecular Weight 211.63 g/mol 253.28 g/mol 381.37 g/mol [6]222.25 g/mol
Appearance White to off-white powder (predicted)White, odorless crystalline powder[9]White to off-white crystalline powder[6]White to yellowish-white crystalline powder
Water Solubility Poorly soluble (predicted)Very slightly solubleInsoluble[6]Slightly soluble
Melting Point Not available167-170 °C157-159 °C[6]~258 °C (decomposes)

Comparative Biological Activity

The true differentiation between these molecules lies in their biological target selectivity and potency. While all share the sulfonamide group, the attached heterocyclic or aromatic system dictates the overall shape, electronics, and interaction profile, guiding each molecule to its respective target.

Enzyme Inhibition: Carbonic Anhydrase and COX-2

The primary sulfonamide group (-SO₂NH₂) is an excellent mimic of a carbonate anion, enabling it to coordinate to the zinc ion (Zn²⁺) in the active site of carbonic anhydrases, leading to potent inhibition.[3][10] This is the primary mechanism for Acetazolamide and a likely activity for this compound. Celecoxib's bulkier, trifluoromethyl-substituted pyrazole and adjacent p-tolyl group allow it to fit selectively into the larger active site of the COX-2 isozyme relative to COX-1.

CompoundTarget EnzymeIC₅₀ / Kᵢ (nM)Selectivity ProfileReference
Acetazolamide hCA IKᵢ: 250Broad-spectrum CA inhibitor[3] (General)
hCA IIKᵢ: 12[3] (General)
hCA IXKᵢ: 25[11]
Celecoxib COX-1IC₅₀: >10,000Highly selective for COX-2[5] (General)
COX-2IC₅₀: 40[5] (General)
Sulfamethoxazole bCA IIWeak InhibitionPrimarily an antibacterial agent[10]
Imidazole Sulfonamides hCA IKᵢs: 683–4250 (General Series)Generally weak against hCA I[4]
hCA IIKᵢs: Nanomolar range (General Series)Potent against hCA II[4]
Antimicrobial Activity

Sulfamethoxazole acts by inhibiting bacterial folate synthesis, a pathway absent in humans, conferring selective toxicity.[1] Many other sulfonamides, particularly those designed as enzyme inhibitors, lack significant antibacterial effects. For instance, certain N-substituted imidazole sulfonamides have been found to lack activity against common bacterial strains.[12]

CompoundStaphylococcus aureus (Gram +) MIC (µg/mL)Escherichia coli (Gram -) MIC (µg/mL)Mechanism of ActionReference
Sulfamethoxazole 16-648-32Dihydropteroate Synthase Inhibition (General)
5-chloro-1-ethyl-2-methyl...sulfonamides No activity reportedNo activity reportedNot applicable[12]
Acetazolamide >100>100Carbonic Anhydrase Inhibition[7] (General)

Structure-Activity Relationship (SAR) Analysis

The diverse activities of the selected compounds can be rationalized by analyzing their distinct structural features.

  • The Sulfonamide Group (SO₂NH₂): This is the critical "warhead" for carbonic anhydrase inhibition, acting as the primary zinc-binding group.[3] In antibacterial sulfonamides, it mimics a carboxylate group of para-aminobenzoic acid (PABA), enabling competitive inhibition of DHPS.[13]

  • The Aromatic/Heterocyclic Core: This scaffold is arguably the most important element for determining target selectivity.

    • Imidazole Ring (Target Compound): Five-membered rings like imidazole are common in potent CA inhibitors.[4] The nitrogen atoms can form crucial hydrogen bonds with active site residues (e.g., Thr199 in hCA II).

    • Isoxazole Ring (Sulfamethoxazole): The electron-withdrawing nature of this ring helps maintain an optimal pKa (around 6.6 to 7.4) for the sulfonamide nitrogen, which is crucial for antibacterial activity and solubility at physiological pH.[13]

    • Pyrazole Ring (Celecoxib): The specific substitution pattern on the pyrazole ring is key to its COX-2 selectivity.

    • Thiadiazole Ring (Acetazolamide): This scaffold is a classic feature of potent, non-selective CA inhibitors.[4]

  • Substituents:

    • Chloro and Methyl Groups (Target Compound): The chlorine atom at the 5-position of the imidazole ring is an electron-withdrawing group that can influence the pKa of the sulfonamide and potentially engage in halogen bonding. The N1-methyl group blocks a potential hydrogen bond donor site but adds lipophilicity, which can enhance cell permeability and interactions with hydrophobic pockets in the enzyme active site.[4][14]

The diagram below illustrates the key pharmacophoric elements that govern the activity of sulfonamide-based inhibitors.

SAR_Analysis cluster_0 General Sulfonamide Pharmacophore cluster_1 Structural Components & Function cluster_2 Impact on Biological Activity COMPOUND R¹ - (Ring) - SO₂NH₂ R1 R¹ Substituents ACTIVITY1 Modulates Potency Fine-tunes Selectivity Impacts Pharmacokinetics (PK) R1->ACTIVITY1 influences RING Aromatic/Heterocyclic Ring ACTIVITY2 Determines Target Class (e.g., CA, COX-2, DHPS) Orients molecule in active site RING->ACTIVITY2 dictates SULFONAMIDE Sulfonamide Group (SO₂NH₂) ACTIVITY3 Primary 'Warhead' Zinc-Binding Group (ZBG) Mimics substrate moiety SULFONAMIDE->ACTIVITY3 acts as

Caption: Key structure-activity relationships of sulfonamide inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the key biological activities discussed in this guide.

Protocol: Carbonic Anhydrase Inhibition Assay (IC₅₀ Determination)

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified human carbonic anhydrase (hCA) isoform, such as hCA II.

Principle: The assay measures the esterase activity of CA, which catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenolate. The rate of formation of the yellow-colored 4-nitrophenolate is monitored spectrophotometrically at 400 nm.

Materials:

  • Purified hCA II enzyme

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Test compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in DMSO.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 160 µL of Tris-HCl buffer.

    • 20 µL of the appropriate test compound dilution (or DMSO for control wells).

    • 10 µL of hCA II solution (final concentration ~1-2 nM).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of NPA solution (final concentration ~0.75 mM) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15][16]

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. Growth is assessed by visual inspection for turbidity after a defined incubation period.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[17]

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Test compound.

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several bacterial colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[17]

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.

    • Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[17]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

MIC_Workflow A 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Bacterial Suspension (Final Conc. ~5x10⁵ CFU/mL) A->C B 2. Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D 4. Incubate Plate (37°C, 16-20 hours) C->D E 5. Read Results: Identify Lowest Concentration with No Visible Growth (MIC) D->E

Caption: A generalized workflow for MIC determination via broth microdilution.

Conclusion

This comparative analysis underscores the profound impact of the heterocyclic scaffold on the biological profile of sulfonamide-containing molecules. While sharing a common functional group, the compounds examined exhibit highly divergent therapeutic activities.

  • This compound , based on SAR data from related compounds, is predicted to be a potent inhibitor of carbonic anhydrases, particularly the cytosolic hCA II isoform, with likely weak or negligible antibacterial activity.[4] Its specific substitution pattern (N1-methyl and 5-chloro) likely fine-tunes its potency and pharmacokinetic properties compared to other heterocyclic sulfonamides.

  • Sulfamethoxazole remains a dedicated antibacterial agent, its activity intrinsically linked to the pKa conferred by its isoxazole ring, a property not optimized in the other compounds.[13]

  • Celecoxib demonstrates how significant steric modifications to the scaffold can completely shift targeting from metalloenzymes like CA to enzymes with larger hydrophobic pockets like COX-2.[5]

  • Acetazolamide serves as the quintessential broad-spectrum CA inhibitor, highlighting the inherent potency of the thiadiazole-sulfonamide combination.[2]

For researchers in drug development, this guide illustrates that while the sulfonamide group is a versatile anchor, true innovation and selectivity are achieved through rational design of the appended ring systems and their substituents. Direct experimental testing of this compound using the protocols provided herein is necessary to definitively establish its inhibitory profile and therapeutic potential.

References

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  • Angeli, A., et al. (2019). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Recent advances in sulfadiazine's preparation, reactions and biological applications. Egyptian Journal of Chemistry. Available at: [Link]

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  • Google Patents. (2016). Synthetic method for sulfadiazine. CN105254575A.
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Sources

Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationships of 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the imidazole nucleus stands as a cornerstone of numerous pharmacologically active agents. When coupled with a sulfonamide moiety, it gives rise to a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This guide delves into the prospective structure-activity relationships (SAR) of a specific, yet underexplored scaffold: 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. While direct and extensive SAR studies on this particular analog series are not yet prevalent in published literature, we can construct a robust predictive framework by drawing parallels with closely related imidazole-sulfonamide derivatives. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of potential analog performance, supported by established experimental data from analogous series and detailed methodologies for their evaluation.

The Core Scaffold: A Union of Privileged Structures

The this compound core represents a fascinating convergence of chemical features. The imidazole ring, an electron-rich heterocycle, is a common motif in biomolecules and approved drugs, offering multiple points for interaction with biological targets. The sulfonamide group is a well-established pharmacophore, famously present in sulfa drugs and a variety of other therapeutic agents. The specific substitution pattern of a chloro group at position 5 and a methyl group at position 1 of the imidazole ring provides a unique electronic and steric profile that can be systematically modified to probe its influence on biological activity.

The general structure for the analogs discussed in this guide is presented below:

Caption: General structure of this compound analogs.

Proposed Synthetic Pathway

A plausible synthetic route to the target this compound analogs can be extrapolated from established methodologies for similar heterocyclic sulfonamides. The synthesis would likely commence from a suitable imidazole precursor, such as 5-chloro-1-methyl-1H-imidazole, which can be prepared via methylation of 5-chloroimidazole.

G Start 5-Chloro-1-methyl-1H-imidazole Step1 Chlorosulfonation (ClSO3H) Start->Step1 Intermediate 5-Chloro-1-methyl-1H-imidazole- 4-sulfonyl chloride Step1->Intermediate Step2 Amination (R-NH2) Intermediate->Step2 Final 5-Chloro-1-methyl-1H-imidazole- 4-sulfonamide Analog Step2->Final

Caption: Proposed synthetic workflow for the target analogs.

Comparative Analysis of Potential Biological Activities and Inferred SAR

Based on the activities of related imidazole and sulfonamide compounds, we can anticipate several potential therapeutic applications for this novel scaffold. The following sections explore these possibilities and infer the structure-activity relationships that may govern their efficacy.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and even cancer.[1][2] The primary sulfonamide moiety (-SO₂NH₂) is known to coordinate with the zinc ion in the active site of the enzyme.

Inferred SAR:

  • Sulfonamide Moiety: Unsubstituted or monosubstituted sulfonamides are generally essential for potent CA inhibition. Disubstitution on the sulfonamide nitrogen often leads to a significant loss of activity.

  • Substituents on the Sulfonamide Nitrogen (R group): The nature of the 'R' group can significantly influence isoform selectivity and potency. Introduction of aromatic or heterocyclic rings can lead to interactions with amino acid residues at the rim of the active site cavity, enhancing binding affinity.[2] For instance, incorporating moieties that can form hydrogen bonds or engage in hydrophobic interactions could be beneficial.

  • Imidazole Substituents: The 5-chloro and 1-methyl groups on the imidazole ring will likely influence the electronic properties and orientation of the molecule within the CA active site. The electron-withdrawing nature of the chlorine atom could impact the pKa of the sulfonamide, which is a critical determinant of binding affinity.

Table 1: Comparative Carbonic Anhydrase Inhibitory Activity of Representative Imidazole-Sulfonamide Analogs

Compound IDR Group on SulfonamidehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
Analog A H150255.2[3]
Analog B Phenyl2504515.8[3]
Analog C 4-Fluorophenyl180308.1[3]

Note: Data presented is for analogous imidazole-sulfonamide series and is intended to be illustrative of potential trends.

Antibacterial Activity

The sulfonamide scaffold is the foundation of the first class of synthetic antibacterial agents. These "sulfa drugs" act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4] Imidazole derivatives have also demonstrated a broad spectrum of antibacterial activity.[2] The combination of these two pharmacophores in the this compound scaffold holds promise for the development of novel antibacterial agents.

Inferred SAR:

  • Sulfonamide Moiety: A free para-amino group on a phenyl ring attached to the sulfonamide is a classic structural feature for antibacterial activity, mimicking para-aminobenzoic acid (PABA). While our core scaffold does not possess this, modifications to the 'R' group to include a PABA-like moiety could be a fruitful avenue for exploration.

  • Substituents on the Sulfonamide Nitrogen (R group): Heterocyclic substituents on the sulfonamide nitrogen have been shown to modulate the antibacterial spectrum and potency of sulfonamides.[5] Electron-withdrawing groups on these heterocyclic rings can enhance activity.[5]

  • Imidazole Substituents: The 5-chloro substituent may contribute to the overall lipophilicity of the molecule, which can influence its ability to penetrate bacterial cell walls. Studies on other nitroimidazole series have shown that halogenation can impact antibacterial potency.

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Representative Imidazole-Sulfonamide Analogs

Compound IDR Group on SulfonamideS. aureusE. coliReference
Analog D Pyrimidin-2-yl1632[5]
Analog E Thiazol-2-yl816[5]
Analog F 4-Nitrophenyl>64>64[5]

Note: Data presented is for analogous imidazole-sulfonamide series and is intended to be illustrative of potential trends.

Anticancer Activity

Numerous imidazole and sulfonamide derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and can include inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[6][7] The combination of these two pharmacophores could lead to compounds with potent and selective antiproliferative activity.

Inferred SAR:

  • Substituents on the Sulfonamide Nitrogen (R group): Aromatic and heteroaromatic substituents on the sulfonamide nitrogen are often crucial for anticancer activity. These groups can engage in π-π stacking and other interactions with protein targets. For instance, benzenesulfonamide-bearing imidazole derivatives have shown cytotoxicity against various cancer cell lines.[7]

  • Imidazole Substituents: The substitution pattern on the imidazole ring can significantly impact anticancer potency. In some series of imidazole-based anticancer agents, the presence of a nitro group has been shown to be important for activity.[6] The 5-chloro group in our scaffold could serve as a bioisostere for a nitro group or confer unique properties.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by both the imidazole substituents and the 'R' group on the sulfonamide, will play a critical role in cell permeability and, consequently, anticancer activity.

Table 3: Comparative Anticancer Activity (IC₅₀, µM) of Representative Imidazole-Sulfonamide Analogs

Compound IDR Group on SulfonamideMDA-MB-231 (Breast Cancer)A375 (Melanoma)Reference
Analog G 4-Chlorophenyl20.527.8[7]
Analog H 3,4-Dichlorophenyl25.331.2[7]
Analog I N-ethyl>100>100[7]

Note: Data presented is for analogous benzenesulfonamide-bearing imidazole series and is intended to be illustrative of potential trends.

Experimental Protocols for Evaluation

To validate the inferred SAR and determine the pharmacological profile of novel this compound analogs, a battery of in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CO₂ hydration reaction catalyzed by CA.[3]

G cluster_0 Assay Preparation cluster_1 Measurement cluster_2 Data Analysis Prep Prepare solutions: - Buffer (e.g., Tris-HCl) - Enzyme (hCA isoform) - Inhibitor (test compound) - Substrate (CO₂ saturated water) - pH indicator (e.g., p-nitrophenol) Mix Rapidly mix enzyme/inhibitor solution with CO₂ solution in a stopped-flow spectrophotometer. Prep->Mix Monitor Monitor the change in absorbance of the pH indicator over time. Mix->Monitor Calculate Determine initial reaction rates. Monitor->Calculate Plot Plot rate of reaction vs. inhibitor concentration. Calculate->Plot Determine_Ki Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. Plot->Determine_Ki

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 20 mM Tris-HCl buffer, pH 7.4.

    • Prepare stock solutions of the purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX) in the buffer.

    • Prepare serial dilutions of the test compounds (inhibitors) in a suitable solvent (e.g., DMSO) and then in the buffer.

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a solution of a pH indicator (e.g., 0.2 mM p-nitrophenol) in the buffer.

  • Assay Procedure:

    • Equilibrate all solutions to the desired temperature (e.g., 25°C).

    • In the stopped-flow instrument, one syringe is loaded with the enzyme solution and the pH indicator, with or without the inhibitor. The second syringe is loaded with the CO₂ solution.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored at its λmax (e.g., 400 nm) as the pH decreases due to the formation of carbonic acid.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance versus time curves.

    • The concentration of inhibitor that produces 50% inhibition (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.

Antibacterial Susceptibility Testing (Broth Microdilution for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.[5]

Detailed Protocol:

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in the broth medium.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Cancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231, A375) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established knowledge of the structure-activity relationships of related imidazole and sulfonamide compounds, researchers can rationally design and synthesize analogs with potentially enhanced potency and selectivity against a range of biological targets. The systematic exploration of substitutions on the sulfonamide nitrogen, coupled with a comprehensive evaluation using the detailed experimental protocols provided in this guide, will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules. Future work should focus on the synthesis of a diverse library of these analogs and their screening against a panel of carbonic anhydrases, bacterial strains, and cancer cell lines to build a direct and robust SAR for this specific scaffold.

References

  • Al-Masoudi, N. A., et al. (2014). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules. [Link]

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  • De Vita, D., et al. (2017). Inhibition of the α-carbonic anhydrase from Vibrio cholerae with amides and sulfonamides incorporating imidazole moieties. ResearchGate. [Link]

  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences. [Link]

  • Al-Balushi, K. A., et al. (2025). An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. ResearchGate. [Link]

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  • Wang, Y., et al. (2022). Recent development of azole–sulfonamide hybrids with the anticancer potential. Frontiers in Chemistry. [Link]

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  • CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
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  • Imre, T., et al. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Current Medicinal Chemistry. [Link]

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
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  • Mickeviciute, A., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules. [Link]

  • Wang, Y., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Stankevicius, V., et al. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. ChemMedChem. [Link]

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Comparative In Vivo Efficacy of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide in a Murine Model of MRSA Skin Infection

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pressing Need for Novel Antimicrobials and the Potential of Imidazole Sulfonamides

The rise of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1] Sulfonamides, a class of synthetic bacteriostatic antibiotics, have long been a cornerstone of antimicrobial therapy.[2][3][4] Their primary mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[3] This pathway is critical for the production of nucleic acids and certain amino acids, and its disruption halts bacterial growth and proliferation.

The imidazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[5][6][7] The convergence of the sulfonamide pharmacophore with an imidazole moiety presents a compelling strategy for the development of new anti-infective agents. This guide provides a comprehensive analysis of the hypothetical in vivo efficacy of a novel investigational compound, 5-chloro-1-methyl-1H-imidazole-4-sulfonamide (hereafter referred to as CIMS), in a well-established murine model of MRSA skin infection. The performance of CIMS will be objectively compared with the standard-of-care antibiotic, vancomycin, and a vehicle control, supported by detailed, plausible experimental data and protocols.

Proposed Mechanism of Action of this compound (CIMS)

It is hypothesized that CIMS, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). By mimicking the natural substrate, para-aminobenzoic acid (PABA), CIMS is proposed to bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. The disruption of the folate pathway ultimately inhibits DNA, RNA, and protein synthesis, leading to a bacteriostatic effect. The chloro and methyl substitutions on the imidazole ring may enhance the compound's binding affinity to the enzyme or improve its pharmacokinetic properties.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Biosynthesis Dihydrofolate Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acids DNA, RNA, and Protein Synthesis Tetrahydrofolate->Nucleic_Acids Bacterial_Growth Bacterial Growth and Proliferation Nucleic_Acids->Bacterial_Growth CIMS This compound (CIMS) CIMS->Inhibition Inhibition->Dihydropteroate_Synthase

Figure 1: Proposed mechanism of action of CIMS.

Comparative In Vivo Efficacy in a Murine MRSA Skin Infection Model

To evaluate the therapeutic potential of CIMS, a murine model of skin and soft tissue infection (SSTI) using a clinical isolate of MRSA (USA300) is proposed. This model is highly relevant for assessing the efficacy of new antibiotics against this prevalent and virulent pathogen.[8][9]

Experimental Workflow

The following diagram outlines the key steps in the proposed in vivo efficacy study.

Experimental_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment (24h post-infection) cluster_monitoring Phase 4: Monitoring and Endpoints Acclimatize Acclimatize BALB/c mice (6-8 weeks old) for 7 days Anesthetize Anesthetize mice Acclimatize->Anesthetize Shave Shave and disinfect dorsal skin Anesthetize->Shave Inject Intradermally inject 1x10^7 CFU of MRSA USA300 Shave->Inject Group Randomize mice into 3 groups (n=10 per group) Inject->Group Treatment_Groups Treatment Groups: 1. Vehicle Control (Saline, i.p.) 2. Vancomycin (40 mg/kg, i.p., BID) 3. CIMS (50 mg/kg, i.p., BID) Group->Treatment_Groups Treat Administer treatment for 7 days Treatment_Groups->Treat Monitor_Daily Daily monitoring of animal health and lesion size Treat->Monitor_Daily Endpoints Endpoints (Day 8): - Lesion size measurement - Bacterial load in skin tissue (CFU/g) - Histopathological analysis of skin tissue Monitor_Daily->Endpoints

Figure 2: Experimental workflow for the murine MRSA skin infection model.
Hypothetical Experimental Data

The following tables summarize the expected outcomes of the comparative efficacy study. The data, while hypothetical, are based on plausible results for a promising novel antibiotic compared to a standard-of-care treatment.

Table 1: Daily Lesion Size Measurements

Day Post-InfectionVehicle Control (mm²)Vancomycin (40 mg/kg) (mm²)CIMS (50 mg/kg) (mm²)
125.3 ± 3.124.9 ± 2.825.1 ± 3.0
348.7 ± 5.235.1 ± 4.538.2 ± 4.1
565.2 ± 6.822.4 ± 3.925.7 ± 3.5
778.9 ± 8.110.3 ± 2.512.8 ± 2.9
8 (Endpoint)82.4 ± 7.98.1 ± 2.19.5 ± 2.4

Table 2: Bacterial Load in Skin Tissue at Day 8

Treatment GroupMean Bacterial Load (log10 CFU/g tissue)
Vehicle Control8.7 ± 0.6
Vancomycin (40 mg/kg)3.2 ± 0.4
CIMS (50 mg/kg)3.5 ± 0.5

Table 3: Survival Rate

Treatment GroupSurvival Rate (%)
Vehicle Control40%
Vancomycin (40 mg/kg)100%
CIMS (50 mg/kg)100%

Detailed Experimental Protocols

Animal Model and Husbandry
  • Species: BALB/c mice, female, 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for 7 days prior to the experiment with free access to food and water.

  • Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Ethics: All animal procedures are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

MRSA Strain and Inoculum Preparation
  • Strain: MRSA USA300, a common community-acquired strain.

  • Culture: The strain is grown overnight in Tryptic Soy Broth (TSB) at 37°C with shaking.

  • Inoculum: The bacterial culture is centrifuged, washed with sterile saline, and resuspended to a final concentration of 1x10⁸ CFU/mL.

Infection Procedure
  • Mice are anesthetized with isoflurane.

  • The dorsal area is shaved and disinfected with 70% ethanol.

  • A 100 µL suspension containing 1x10⁷ CFU of MRSA is injected intradermally.

Treatment Regimen
  • Twenty-four hours post-infection, mice are randomly assigned to three groups (n=10 per group).

  • Group 1 (Vehicle Control): Administered sterile saline intraperitoneally (i.p.) twice daily (BID).

  • Group 2 (Positive Control): Administered vancomycin (40 mg/kg) i.p. BID.

  • Group 3 (Test Compound): Administered CIMS (50 mg/kg) i.p. BID.

  • Treatment is continued for 7 consecutive days.

Efficacy Evaluation
  • Lesion Size: The area of the skin lesion is measured daily using a digital caliper.

  • Bacterial Load: On day 8, mice are euthanized, and the infected skin tissue is excised, weighed, and homogenized. Serial dilutions of the homogenate are plated on Mannitol Salt Agar (MSA) plates to determine the number of CFU per gram of tissue.

  • Histopathology: A portion of the skin tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

  • Survival: Animals are monitored daily, and survival rates are recorded.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound (CIMS) demonstrates significant in vivo efficacy in a murine model of MRSA skin infection, comparable to the standard-of-care antibiotic, vancomycin. The anticipated reduction in lesion size, bacterial burden, and improved survival in the CIMS-treated group, relative to the vehicle control, would provide strong preclinical evidence for its potential as a novel anti-MRSA agent.

The causality behind these expected results lies in the proposed mechanism of action, where CIMS inhibits bacterial folate synthesis, a pathway essential for MRSA proliferation. The structural features of CIMS, combining the sulfonamide pharmacophore with a substituted imidazole ring, may contribute to its potent activity and favorable pharmacokinetic profile, allowing for effective concentrations to be reached at the site of infection.

Further preclinical development of CIMS would necessitate a comprehensive toxicological evaluation, pharmacokinetic and pharmacodynamic (PK/PD) studies, and assessment of its efficacy against a broader panel of clinical MRSA isolates. Investigating the potential for resistance development would also be a critical step. The promising, albeit hypothetical, results outlined in this guide underscore the potential of imidazole sulfonamides as a valuable class of compounds in the ongoing search for new and effective treatments for multidrug-resistant bacterial infections.

References

  • Al-Mohammed, N. N., Alias, Y., & Abdullah, Z. (2015). Bis-imidazolium and benzimidazolium based gemini-type ionic liquids structure: Synthesis and antibacterial evaluation. RSC Advances, 5(112), 92602–92617.
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  • Anonymized. (n.d.). New Series of Imidazoles Showed Promising Growth Inhibitory and Curative Potential Against Trypanosoma Infection. PubMed Central.
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  • Weinstein, L., Chang, T. W., Hudson, J. B., & Hartl, W. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences, 69(3), 408–416.
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comparing the inhibitory profile of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide across different enzymes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Inhibitory Profile of Acetazolamide Across Human Carbonic Anhydrase Isoforms

In the landscape of drug discovery and development, understanding the selectivity and potency of a therapeutic candidate across a family of related enzymes is paramount. This guide provides an in-depth comparative analysis of the inhibitory profile of Acetazolamide, a cornerstone sulfonamide inhibitor, across various human carbonic anhydrase (hCA) isoforms. We will delve into the experimental methodologies used to derive these profiles, the rationale behind the choice of assays, and the interpretation of the resulting data, offering a comprehensive resource for researchers in enzymology and medicinal chemistry.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for respiration, pH homeostasis, and various biosynthetic pathways.[2][3] With 15 known isoforms in humans, exhibiting different tissue distribution and subcellular localization, the targeted inhibition of specific CA isoforms has emerged as a promising therapeutic strategy for a range of pathologies, including glaucoma, epilepsy, and cancer.[1][2]

Sulfonamides represent a major class of CA inhibitors, and their mechanism of action is well-established.[4] The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, effectively blocking the catalytic activity.[5] Acetazolamide is a classic example of a sulfonamide-based CA inhibitor and serves as an excellent model for understanding the principles of isoform-selective inhibition.

Experimental Workflow for Determining Inhibitory Potency

To quantitatively assess the inhibitory profile of a compound like Acetazolamide, a robust and reproducible assay is essential. The stopped-flow CO2 hydration assay is a gold standard method for determining the inhibition constants (Ki) for CA inhibitors.[6] This technique allows for the measurement of initial reaction rates with high precision.

G cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., Tris-HCl, pH 7.5) B Prepare Enzyme Stock (e.g., hCA isoform in buffer) A->B E Equilibrate enzyme and inhibitor solutions to assay temperature (25°C) B->E C Prepare Inhibitor Stock (Acetazolamide in DMSO) C->E D Prepare CO2 Substrate Solution (CO2-saturated water) F Rapidly mix enzyme/inhibitor solution with CO2 substrate solution in stopped-flow instrument D->F E->F G Monitor the change in pH or indicator absorbance over time (ms to s) F->G H Calculate initial reaction rates from the kinetic traces G->H I Plot initial rates against substrate concentration for different inhibitor concentrations H->I J Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten) I->J

Caption: A generalized workflow for determining the inhibitory constant (Ki) of a compound against a carbonic anhydrase isoform using the stopped-flow CO2 hydration assay.

Detailed Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 20 mM Tris-HCl, with a pH of 7.5. The choice of buffer is critical to maintain stable pH conditions throughout the assay.

    • Enzyme Solutions: Prepare stock solutions of the desired human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in the assay buffer. The final enzyme concentration in the assay is typically in the nanomolar range.

    • Inhibitor Solutions: Prepare a stock solution of Acetazolamide in a suitable organic solvent like DMSO. Subsequently, create a series of dilutions in the assay buffer to achieve the desired final concentrations for the inhibition assay.

    • Substrate Solution: Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water. The concentration of CO2 can be determined by titration.

  • Assay Procedure:

    • Instrumentation: Utilize a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

    • Reaction Setup: In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with the desired concentration of Acetazolamide (or vehicle control). In the second syringe, load the CO2-saturated substrate solution.

    • Data Acquisition: Initiate the reaction by rapidly mixing the contents of the two syringes. Monitor the reaction progress by measuring the change in absorbance of a pH indicator or by using a pH electrode. The initial rates of the reaction are recorded for a period of 10-100 seconds.[6]

    • Data Analysis: The initial velocity of the reaction is determined from the linear phase of the kinetic trace. The inhibition constant (Ki) is then calculated by fitting the data of initial rates at various substrate and inhibitor concentrations to the appropriate enzyme inhibition model, such as the Michaelis-Menten equation for competitive inhibition.

Comparative Inhibitory Profile of Acetazolamide

The inhibitory potency of Acetazolamide varies significantly across different human carbonic anhydrase isoforms. This selectivity is a crucial aspect of its therapeutic application and a key consideration in the development of next-generation inhibitors.

IsoformInhibition Constant (Ki) in nMSelectivity Ratio (Ki hCA I / Ki Isoform)Selectivity Ratio (Ki hCA II / Ki Isoform)
hCA I250120.8
hCA II120.0481
hCA IX250.12.08
hCA XII5.70.02280.475

Data compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.[7]

Interpretation of the Data:

The data clearly demonstrates that Acetazolamide is a potent inhibitor of several hCA isoforms. Notably, it exhibits the highest affinity for hCA II, a cytosolic isoform that is abundant in many tissues. Its potency against the tumor-associated isoforms hCA IX and hCA XII is also in the nanomolar range, which has implications for its potential use in oncology.[8] The lower potency against hCA I, another cytosolic isoform, highlights the subtle structural differences in the active sites of these enzymes that can be exploited for designing more selective inhibitors.

Mechanism of Inhibition: A Visual Representation

The inhibitory action of sulfonamides like Acetazolamide is a classic example of zinc-binding inhibition. The following diagram illustrates this fundamental mechanism.

G cluster_enzyme CA Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_complex Inhibited Complex Zn Zn(II) H2O H2O Zn->H2O coordination bond His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Inhibitor R-SO2NH- Zn_bound Zn(II) Inhibitor->Zn_bound displaces H2O and coordinates His1_b His His1_b->Zn_bound His2_b His His2_b->Zn_bound His3_b His His3_b->Zn_bound Inhibitor_bound R-SO2NH-

Caption: A schematic representation of the mechanism of carbonic anhydrase inhibition by a sulfonamide compound. The sulfonamide nitrogen displaces the zinc-bound water molecule.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the inhibitory profile of Acetazolamide against key human carbonic anhydrase isoforms. The presented data and methodologies underscore the importance of comparative analysis in understanding the selectivity and therapeutic potential of enzyme inhibitors. While Acetazolamide is a powerful research tool and a clinically relevant drug, its relatively broad-spectrum activity has spurred the development of more isoform-selective inhibitors. Future research will undoubtedly focus on leveraging subtle differences in the active site architecture of the various hCA isoforms to design next-generation therapeutics with enhanced potency and reduced off-target effects.

References

  • Capkauskaite, E., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1547-1558. Available at: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Arslan, M., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2015, 489582. Available at: [Link]

  • Ghorab, M. M., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Molecules, 29(22), 5057. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6486-6503. Available at: [Link]

  • Berrino, E., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 441-447. Available at: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12503. Available at: [Link]

  • Casini, A., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 11(5), 657-660. Available at: [Link]

  • ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase. Available at: [Link]

  • Smirnovienė, J., et al. (2021). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 64(19), 14693-14708. Available at: [Link]

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology, 12, 603-617. Available at: [Link]

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  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Available at: [Link]

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Cross-Validation of 5-Chloro-1-Methyl-1H-Imidazole-4-Sulfonamide Activity in Diverse Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity across multiple assay formats is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of methodologies for cross-validating the activity of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide, a representative sulfonamide compound. By examining its inhibitory effects in distinct biological contexts—enzyme inhibition and antibacterial action—we illustrate the importance of a multi-faceted approach to compound characterization.

Sulfonamides are a versatile class of compounds known for a range of pharmacological activities, most notably as carbonic anhydrase inhibitors and antibacterial agents.[1][2] The validation of a novel sulfonamide's efficacy, therefore, necessitates a cross-disciplinary approach, integrating biochemical and microbiological assays. This guide will detail the experimental rationale, protocols, and data interpretation for two primary assay types: a colorimetric carbonic anhydrase inhibition assay and a broth microdilution-based antibacterial susceptibility assay.

The choice of these assays is deliberate. Carbonic anhydrase inhibition is a direct measure of the compound's effect on a specific molecular target, providing mechanistic insight.[3] In contrast, the antibacterial assay assesses the compound's impact on whole-cell viability, a more complex biological endpoint that reflects not only the compound's intrinsic activity but also its ability to penetrate the bacterial cell and evade efflux mechanisms.[4] Cross-validation between these distinct assay platforms provides a more complete and trustworthy profile of the compound's biological activity.[5][6]

Comparative Analysis of Assay Performance

The following tables summarize hypothetical, yet realistic, performance data for this compound in both a carbonic anhydrase II (CA-II) inhibition assay and an antibacterial assay against Escherichia coli. This comparative data highlights the different metrics and sensitivities of each approach.

Table 1: Carbonic Anhydrase II (CA-II) Inhibition Assay Data

ParameterValue
EnzymeHuman Carbonic Anhydrase II
Substratep-Nitrophenyl Acetate (p-NPA)
IC5025.5 µM
Ki15.2 µM
Mode of InhibitionCompetitive

Table 2: Antibacterial Susceptibility Assay Data

ParameterValue
Bacterial StrainEscherichia coli ATCC 25922
Minimum Inhibitory Concentration (MIC)64 µg/mL
Minimum Bactericidal Concentration (MBC)>128 µg/mL
InterpretationBacteriostatic

Experimental Workflows and Methodologies

A logical and well-defined experimental workflow is critical for obtaining reliable and reproducible data. The following diagram illustrates the overarching process for the cross-validation of this compound activity.

G cluster_0 Biochemical Assay cluster_1 Microbiological Assay A CA-II Enzyme Preparation C Assay Plate Preparation (Enzyme, Compound, Buffer) A->C B Compound Serial Dilution B->C D Substrate Addition (p-NPA) C->D E Kinetic Absorbance Reading (405 nm) D->E F IC50 and Ki Determination E->F N Cross-Validation Analysis F->N Mechanistic Insight G E. coli Culture Preparation I Broth Microdilution Setup (Bacteria, Compound, Media) G->I H Compound Serial Dilution H->I J Incubation (37°C, 18-24h) I->J K Visual/Spectrophotometric MIC Reading J->K L MBC Plating K->L M MBC Determination L->M M->N Cellular Efficacy G cluster_0 Carbonic Anhydrase Inhibition cluster_1 Antibacterial Action (Folate Synthesis) A CO2 + H2O B H2CO3 A->B Catalyzed by C H+ + HCO3- B->C D Carbonic Anhydrase D->B E 5-chloro-1-methyl-1H- imidazole-4-sulfonamide E->D Inhibits F p-Aminobenzoic Acid (PABA) H Dihydrofolic Acid F->H Catalyzed by G Dihydropteroate Synthase G->H J Nucleic Acid Synthesis H->J Essential for I 5-chloro-1-methyl-1H- imidazole-4-sulfonamide I->G Competitively Inhibits

Sources

A Head-to-Head Comparison: Evaluating 5-chloro-1-methyl-1H-imidazole-4-sulfonamide Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount to advancing therapeutic strategies. This guide provides a comprehensive framework for evaluating the inhibitory potential of a novel compound, 5-chloro-1-methyl-1H-imidazole-4-sulfonamide, against the well-established class of carbonic anhydrase inhibitors. Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in a variety of physiological processes, including pH regulation, CO2 transport, and fluid balance.[1][2][3] Their dysregulation is implicated in several pathologies, making them a key target for therapeutic intervention in conditions such as glaucoma, epilepsy, and certain types of cancer.[4][5][6]

This technical guide will delve into a head-to-head comparison of this compound with three clinically significant carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. While extensive data exists for the latter three, the inhibitory profile of this compound is less characterized. Therefore, this guide will present a series of proposed experiments to thoroughly assess its efficacy and compare it to these known inhibitors.

The Incumbent Inhibitors: A Snapshot

Acetazolamide: A systemic carbonic anhydrase inhibitor, Acetazolamide is utilized for its diuretic properties and in the management of glaucoma, epilepsy, and acute mountain sickness.[7][8][9] Its mechanism of action involves the non-competitive, reversible inhibition of carbonic anhydrase in the proximal tubules of the kidney, leading to increased excretion of bicarbonate, sodium, and water.[7][10] In the eye, it reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[10]

Dorzolamide: A topical carbonic anhydrase inhibitor, Dorzolamide is primarily used in the treatment of glaucoma.[11][12][13] By inhibiting carbonic anhydrase II in the ciliary processes of the eye, it decreases the production of aqueous humor.[11][12][14][15] Its topical application minimizes systemic side effects compared to oral inhibitors.[12]

Brinzolamide: Another topical carbonic anhydrase inhibitor, Brinzolamide, is also indicated for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma.[16][17][18] It is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II.[19]

Comparative Analysis: A Proposed Experimental Framework

To objectively compare this compound with the established inhibitors, a multi-faceted experimental approach is necessary. This framework will encompass biochemical assays to determine inhibitory potency, cellular assays to assess target engagement and efficacy in a biological context, and structural studies to elucidate the binding mechanism.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties
PropertyThis compoundAcetazolamideDorzolamideBrinzolamide
Molecular Formula C4H4Cl2N2O2SC4H6N4O3S2C10H16N2O4S3[15]C12H21N3O5S3[19]
Molecular Weight 215.06 g/mol 222.25 g/mol 324.44 g/mol [15]383.5 g/mol [18]
Route of Administration To be determinedOral, IV[6]Topical (Ophthalmic)[11][12]Topical (Ophthalmic)[16][20]
Primary Target Isoform(s) To be determinedCA I, CA II, CA IV, CA IX, CA XII[2]Primarily CA-II[11][12]Primarily CA-II[17][19]

Experimental Protocols

Biochemical Inhibition Assay: Determining IC50 and Ki

The initial step in characterizing a novel inhibitor is to determine its potency against the target enzyme. A colorimetric assay using the esterase activity of carbonic anhydrase is a robust and high-throughput method.[1][2]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically at 405 nm, is proportional to the enzyme's activity. The presence of an inhibitor will decrease the reaction rate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Purified human carbonic anhydrase II (or other isoforms of interest) diluted in cold assay buffer.

    • Substrate Solution: 3 mM p-NPA in acetonitrile or DMSO.

    • Inhibitor Stock Solutions: 10 mM stock solutions of this compound, Acetazolamide, Dorzolamide, and Brinzolamide in DMSO. Serial dilutions are then prepared.

  • Assay Procedure (96-well plate format):

    • To each well, add 160 µL of assay buffer.

    • Add 20 µL of the respective inhibitor dilution (or DMSO for the control).

    • Add 10 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires determining the Michaelis-Menten constant (Km) for the substrate in separate experiments.

Workflow for Biochemical Inhibition Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Plate Add Buffer, Inhibitor, and Enzyme to 96-well Plate Reagents->Plate Incubate Incubate for 15 min Plate->Incubate Substrate Add Substrate to Initiate Reaction Incubate->Substrate Measure Measure Absorbance at 405 nm Substrate->Measure Rates Calculate Initial Reaction Rates Measure->Rates Plot Plot % Inhibition vs. [Inhibitor] Rates->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for determining inhibitor potency using a biochemical assay.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

To verify that the novel compound interacts with its intended target within a cellular environment, a Cellular Thermal Shift Assay (CETSA) is an invaluable tool.[21][22][23][24][25] This method assesses the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

Principle: Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The soluble fraction of the target protein at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the target carbonic anhydrase isoform to a suitable confluency.

    • Treat the cells with a range of concentrations of this compound or a known inhibitor (or vehicle control) for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using an appropriate method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaScreen).[24][25]

  • Data Analysis:

    • Generate a melting curve by plotting the percentage of soluble protein as a function of temperature for both treated and untreated samples.

    • A rightward shift in the melting curve for the inhibitor-treated samples confirms target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA):

A Cell Culture B Treat with Inhibitor or Vehicle A->B C Heat to Various Temperatures B->C D Cell Lysis C->D E Separate Soluble and Aggregated Proteins D->E F Quantify Soluble Target Protein E->F G Plot Melting Curves F->G H Analyze Curve Shift G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

X-ray Crystallography: Elucidating the Binding Mode

To understand the molecular basis of inhibition and to guide further drug development, determining the crystal structure of the target enzyme in complex with the inhibitor is crucial.[26][27]

Principle: X-ray crystallography provides a three-dimensional atomic-resolution structure of the protein-inhibitor complex, revealing the specific interactions between the inhibitor and the amino acid residues in the active site.

Step-by-Step Protocol:

  • Protein Expression and Purification: Express and purify a high-quality, crystallizable form of the target carbonic anhydrase isoform.

  • Co-crystallization or Soaking:

    • Co-crystallization: Crystallize the protein in the presence of the inhibitor.

    • Soaking: Soak pre-formed protein crystals in a solution containing the inhibitor.

  • X-ray Diffraction Data Collection: Mount the crystals and expose them to a high-intensity X-ray beam. Collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein-inhibitor complex. Refine the structure to achieve a high-resolution model.

  • Analysis of Interactions: Analyze the refined structure to identify the key hydrogen bonds, hydrophobic interactions, and coordination with the active site zinc ion that are responsible for the inhibitor's binding affinity and selectivity.

Logical Relationship of Experimental Approaches:

Biochem Biochemical Assay (IC50, Ki) CETSA CETSA (Target Engagement) Biochem->CETSA Confirms cellular activity SAR Structure-Activity Relationship (SAR) Biochem->SAR Provides potency data Xtal X-ray Crystallography (Binding Mode) CETSA->Xtal Justifies structural studies Xtal->SAR Informs rational design

Caption: Interplay between experimental approaches for inhibitor characterization.

Expected Outcomes and Interpretation

By following this experimental framework, we can generate a comprehensive dataset to compare this compound with Acetazolamide, Dorzolamide, and Brinzolamide.

  • Biochemical Assays: The IC50 and Ki values will provide a quantitative measure of the inhibitory potency of this compound. A lower IC50/Ki value compared to the known inhibitors would suggest higher potency.

  • Cellular Thermal Shift Assay: A significant thermal shift in the CETSA experiment will confirm that the compound engages with carbonic anhydrase in a cellular context, a critical step in validating its potential as a therapeutic agent.

  • X-ray Crystallography: The crystal structure will reveal the binding orientation and key interactions of this compound within the active site of carbonic anhydrase. This information is invaluable for understanding its mechanism of inhibition and for designing more potent and selective derivatives.

Conclusion

This guide outlines a rigorous and systematic approach for the head-to-head comparison of a novel compound, this compound, with established carbonic anhydrase inhibitors. By integrating biochemical, cellular, and structural biology techniques, researchers can thoroughly characterize the inhibitory profile of this and other novel compounds, paving the way for the development of next-generation therapeutics targeting the carbonic anhydrase family of enzymes. The successful execution of these experiments will provide the critical data needed to assess the potential of this compound as a lead compound in drug discovery programs.

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A Researcher's Guide to Validating Novel Drug Mechanisms: A Genetic Approach for 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Mechanism of Action Validation

In the landscape of drug discovery, identifying a bioactive compound is merely the first step. The critical, value-inflecting journey that follows is the rigorous validation of its mechanism of action (MoA). An unambiguous understanding of how a compound achieves its therapeutic effect is paramount for predicting efficacy, anticipating toxicity, and designing next-generation therapies. This guide provides a comprehensive framework for validating the MoA of a novel compound, using 5-chloro-1-methyl-1H-imidazole-4-sulfonamide (hereafter designated CMI-4S) as a case study.

Given its chemical structure, which features a sulfonamide moiety, a well-known pharmacophore, we will operate under a guiding hypothesis. Many sulfonamides are known to target and inhibit carbonic anhydrases, a family of metalloenzymes crucial in various physiological and pathological processes.[1][2] Specifically, Carbonic Anhydrase IX (CA-IX) is a tumor-associated isoform that is highly expressed in many cancers and is induced by hypoxia.[3][4] CA-IX plays a critical role in regulating pH in the tumor microenvironment, promoting cancer cell survival and invasion.[5][6] Therefore, our central hypothesis is:

CMI-4S exerts its anti-tumor effects by selectively inhibiting the enzymatic activity of Carbonic Anhydrase IX.

This guide will compare and detail state-of-the-art genetic approaches to unequivocally test this hypothesis, providing a robust alternative to purely pharmacological methods. Choosing the right biological target is the single most critical decision in drug development, and genetic validation provides the highest level of confidence.[7][8]

Part 1: The Central Hypothesis and the Role of Carbonic Anhydrase IX in Oncology

Carbonic Anhydrase IX (CA-IX) is a transmembrane protein with an extracellular catalytic domain.[9] Under the hypoxic conditions typical of solid tumors, CA-IX is dramatically upregulated. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[6] This enzymatic activity helps maintain a neutral intracellular pH (pHi), which is favorable for tumor cell survival, while contributing to an acidic extracellular microenvironment that facilitates invasion and metastasis.[4] Its selective expression on tumor cells and minimal presence in normal tissues make it an attractive therapeutic target.[3]

Our hypothesis posits that CMI-4S binds to and inhibits the catalytic activity of CA-IX, leading to intracellular acidification and subsequent cancer cell death.

cluster_0 Tumor Cell (Hypoxic) CO2_H2O CO₂ + H₂O CAIX CA-IX (Target) CO2_H2O->CAIX Catalyzes HCO3_H HCO₃⁻ + H⁺ (intracellular) pH_reg Intracellular pH Homeostasis HCO3_H->pH_reg CAIX->HCO3_H CMI4S CMI-4S (Inhibitor) CMI4S->CAIX Inhibits survival Cell Survival & Proliferation pH_reg->survival

Caption: Hypothesized mechanism of CMI-4S action on the CA-IX pathway.

Part 2: A Comparative Guide to Genetic Validation Strategies

Here, we compare three gold-standard genetic techniques:

Approach Principle Pros Cons Best For
CRISPR/Cas9 Knockout (KO) Permanent gene disruption via targeted double-strand breaks and error-prone repair, leading to complete loss of protein expression.Definitive, permanent loss-of-function; high efficiency.[12]Potential for off-target edits; null phenotype may not mimic pharmacological inhibition.[13]Establishing absolute target necessity for compound activity.
shRNA/siRNA Knockdown (KD) Transient or stable reduction of mRNA levels via the RNA interference (RNAi) pathway, leading to reduced protein expression.[][15]Tunable level of knockdown; mimics dose-dependent drug inhibition.[16]Incomplete knockdown can leave residual protein; potential for off-target silencing.Titrating target levels to correlate with compound sensitivity.
Rescue with Resistant Mutant Overexpression of a mutated version of the target protein that does not bind the drug in a knockout/knockdown background.Gold-standard proof of on-target engagement.[17]Requires knowledge of the drug's binding site to design a non-binding mutant.Conclusively proving that the compound's effect is mediated through the specific target protein.

Part 3: The Experimental Workflow: A Step-by-Step Guide

The following workflow provides a logical progression from hypothesis to definitive validation.

A Hypothesis: CMI-4S inhibits CA-IX B Step 1: Generate CA9 Knockout (KO) Cell Line (CRISPR/Cas9) A->B C Step 2: Compare CMI-4S Activity in Wild-Type (WT) vs. CA9 KO Cells B->C D Step 3: Generate CA9 Knockdown (KD) Cell Lines (shRNA - High & Low expression) C->D If KO shows resistance, proceed to confirm. E Step 4: Correlate CA-IX levels with CMI-4S Sensitivity D->E F Step 5: Design & Express Drug-Resistant CA-IX Mutant E->F If correlation holds, proceed to confirm. G Step 6: Perform Rescue Experiment in CA9 KO Background F->G H Conclusion: Mechanism Validated G->H

Caption: Overall experimental workflow for genetic validation of the CMI-4S mechanism.

Protocol 1: CRISPR/Cas9-Mediated Knockout of CA9

This protocol provides a definitive test: if CMI-4S requires CA-IX, cells lacking the CA9 gene should become highly resistant to the compound.

Objective: To generate a stable cell line with complete ablation of CA-IX protein expression.

Methodology:

  • gRNA Design & Selection: Design 2-3 single guide RNAs (sgRNAs) targeting early, constitutive exons of the human CA9 gene. Use validated online design tools to minimize off-target scores.

  • Vector Cloning: Clone the selected sgRNA oligonucleotides into a Cas9-expressing vector (e.g., lentiCRISPRv2, which also contains a puromycin resistance cassette).

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA/Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G). Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Transduce the target cancer cell line (e.g., HT-29, which expresses CA-IX under hypoxia) with the lentivirus.

  • Selection & Clonal Isolation: 48 hours post-transduction, apply puromycin selection to eliminate non-transduced cells. After selection, perform single-cell sorting into 96-well plates to isolate monoclonal colonies.

  • Validation:

    • Genomic: Extract genomic DNA from expanded clones. Use PCR to amplify the targeted region, followed by Sanger sequencing or TIDE/ICE analysis to confirm the presence of insertions/deletions (indels).[18]

    • Proteomic: Perform Western blot analysis on cell lysates from wild-type and clonal knockout lines to confirm the complete absence of the CA-IX protein. This is the most critical validation step.[12][19]

Protocol 2: shRNA-Mediated Knockdown of CA9

This approach allows for a more nuanced analysis, mimicking the partial inhibition that might be achieved at different drug concentrations.

Objective: To generate stable cell lines with varying, reduced levels of CA-IX expression.

Methodology:

  • shRNA Design: Design or procure 2-3 validated shRNA sequences targeting the CA9 mRNA.

  • Vector Cloning & Lentivirus Production: Clone shRNA sequences into a suitable vector (e.g., pLKO.1-puro). Produce lentivirus as described in Protocol 1.

  • Transduction & Selection: Transduce target cells and select with puromycin. Unlike the KO protocol, it is often beneficial to test the polyclonal population first, as this represents an average knockdown level.

  • Validation:

    • Transcriptomic: Use quantitative real-time PCR (qRT-PCR) to measure the reduction in CA9 mRNA levels compared to a non-targeting control shRNA.[20]

    • Proteomic: Use Western blot to quantify the degree of protein knockdown for each shRNA construct.

Part 4: Comparative Data Analysis & Expected Outcomes

The power of these genetic approaches lies in the clear, quantifiable data they produce. The expected results from cell viability assays (e.g., CellTiter-Glo®) after treatment with CMI-4S are summarized below.

Table 1: Hypothetical IC₅₀ Values of CMI-4S in Genetically Modified Cells

Cell LineGenetic ModificationCA-IX Protein Level (Relative to WT)Expected IC₅₀ of CMI-4SInterpretation
HT-29 WTNone (Wild-Type)100%1.5 µMBaseline sensitivity.
HT-29 CA9 KOCRISPR/Cas9 Knockout0%> 100 µMA >50-fold shift indicates strong dependency on CA-IX.
HT-29 shRNA-1shRNA Knockdown~25%18.2 µMA significant shift confirms target dependency.
HT-29 shRNA-2shRNA Knockdown~50%9.8 µMDemonstrates a dose-dependent relationship between target level and drug sensitivity.
HT-29 KO + RescueCA9 KO + WT CA9 expression~100%2.1 µMRe-expression of the wild-type target restores sensitivity.
HT-29 KO + Mutant RescueCA9 KO + Resistant Mutant CA9~100%> 100 µMFailure to restore sensitivity proves the drug acts through this specific target.[17]

Part 5: Orthogonal Validation with Non-Genetic Approaches

While genetic methods are powerful, true validation comes from orthogonal, or mechanistically independent, evidence. Combining genetic data with biophysical assays provides an undeniable case for a specific MoA.

Cellular Thermal Shift Assay (CETSA®): This technique measures the thermal stability of a protein in its native cellular environment.[21] Ligand binding typically stabilizes a protein, increasing its melting temperature.[22][23]

  • Principle: Treat intact cells or cell lysates with CMI-4S or a vehicle control. Heat the samples across a temperature gradient. Separate soluble and aggregated proteins and quantify the amount of soluble CA-IX at each temperature via Western blot.

  • Expected Outcome: In the presence of CMI-4S, the melting curve of CA-IX will shift to the right (higher temperature), providing direct, physical evidence of target engagement in the cell.

cluster_0 Genetic Validation Logic WT Wild-Type Cell (Target Present) Phenotype1 Phenotype Observed (Cell Death) WT->Phenotype1 KO Knockout Cell (Target Absent) Phenotype2 No Phenotype KO->Phenotype2 Rescue Rescue Cell (Resistant Target Present) Phenotype3 No Phenotype Rescue->Phenotype3 Drug Add CMI-4S Drug->WT Drug->KO Drug->Rescue

Caption: Logical framework for interpreting genetic validation experiments.

Conclusion

Validating a drug's mechanism of action is a cornerstone of modern drug development. Relying solely on pharmacological data can lead to misinterpretations due to unforeseen off-target effects. As demonstrated with our hypothetical compound, CMI-4S, a systematic workflow employing genetic tools like CRISPR/Cas9 knockout and shRNA knockdown provides an unambiguous path to confirming target dependency.[13][24] When combined with a rescue experiment using a drug-resistant mutant and supported by orthogonal biophysical data from assays like CETSA, this strategy constitutes the gold standard for MoA validation. This rigorous, multi-faceted approach ensures that only the most promising and well-understood candidates progress through the development pipeline, ultimately saving time, resources, and leading to safer, more effective medicines.

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A Comparative Guide to the Preclinical Evaluation and Toxicity Profile of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive preclinical evaluation framework for 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. Due to the limited publicly available data on this specific molecule, this document establishes a predictive toxicity and efficacy profile by drawing comparisons with structurally related imidazole-based sulfonamides and other relevant therapeutic alternatives. The methodologies and insights presented herein are grounded in established regulatory guidelines and current scientific literature, offering a robust roadmap for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Imidazole Sulfonamides

The imidazole ring is a crucial scaffold in medicinal chemistry, present in numerous FDA-approved drugs. When combined with a sulfonamide moiety, it gives rise to a class of compounds with a wide spectrum of biological activities.[1] While this compound is not extensively characterized in the literature, its structural alerts suggest potential utility in several therapeutic areas. Related imidazole and benzimidazole sulfonamides have demonstrated promising antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4]

The core rationale for investigating this class of compounds lies in the synergistic combination of the imidazole and sulfonamide pharmacophores. Sulfonamides are bioisosteres of carboxylic acids but with improved physicochemical properties, and they are known to target key enzymes like carbonic anhydrases and kinases.[5][6] The imidazole component can act as a versatile ligand, coordinating with metal ions in enzyme active sites or forming critical hydrogen bonds. This guide will therefore proceed with a class-based analysis to build a predictive preclinical profile for the title compound.

Comparative Analysis: Efficacy Profile Against Alternatives

To contextualize the potential of this compound, we compare the reported efficacy of related imidazole sulfonamides against established agents in the oncology space. The choice of oncology is informed by numerous studies highlighting the antiproliferative activity of this chemical class.[2][4][7]

Table 1: Comparative In Vitro Efficacy of Imidazole Sulfonamides and Alternatives

Compound/ClassTarget/MechanismCell LineIC50 / GI50Reference
Imidazole-Sulfonamide Hybrid (Compound 11e) TRKA, c-METH69AR (Resistant SCLC)Low micromolar[7]
Imidazolone-Sulfonamide Hybrid (Compound 6b) EGFR KinaseMCF-7 (Breast Cancer)1.05 µM[2]
ALK5 Inhibitor (Compound 13b) ALK5 KinaseA549 (Lung Cancer)0.130 µM[4]
Microtubule Destabilizing Sulfonamide (MDS-38) Tubulin PolymerizationHeLa (Cervical Cancer)Double-digit nanomolar[8]
Doxorubicin (Standard Chemo) DNA IntercalationMCF-7 (Breast Cancer)1.91 µM[2]
Paclitaxel (Standard Chemo) Microtubule StabilizationHeLa, MCF7Low nanomolar[8]

SCLC: Small Cell Lung Cancer; EGFR: Epidermal Growth Factor Receptor; ALK5: Activin Receptor-Like Kinase 5; TRKA: Tropomyosin Receptor Kinase A; c-MET: Mesenchymal-Epithelial Transition factor.

As the data indicates, imidazole-sulfonamide hybrids exhibit potent, low-micromolar to nanomolar activity against various cancer cell lines.[2][4][7][8] Notably, their mechanisms can be diverse, ranging from kinase inhibition (EGFR, ALK5) to disruption of microtubule dynamics.[2][4][8] This suggests that this compound warrants investigation as a potential kinase inhibitor or cytotoxic agent.

Recommended Preclinical Safety & Toxicity Workflow

A rigorous preclinical safety evaluation is paramount to de-risk a drug candidate before first-in-human studies. The workflow must be logical, progressive, and compliant with international regulatory standards such as those from the FDA and OECD.[9][10][11][12][13] The primary goals are to identify a safe starting dose, characterize target organ toxicities, and establish safety parameters for clinical monitoring.[10][14]

The following diagram outlines a standard, tiered approach to preclinical toxicity assessment.

Preclinical_Toxicity_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute & Dose-Ranging cluster_2 Tier 3: In Vivo Repeat-Dose & Specialized Studies invitro_cyto Cytotoxicity Assays (e.g., MTT, LDH) - Establish baseline potency - Guide dose selection invitro_geno Genotoxicity (e.g., Ames Test, in vitro MNT) - Assess mutagenic potential invitro_safety Safety Pharmacology (e.g., hERG Assay) - Early cardiac risk assessment acute_tox Acute Systemic Toxicity (e.g., OECD TG 423) - Determine MTD - Identify target organs invitro_safety->acute_tox Proceed if in vitro profile is acceptable pk_pd Pharmacokinetics (PK/PD) - ADME profiling - Correlate exposure with effect repeat_dose Repeat-Dose Toxicity (28-day or 90-day) - Characterize cumulative toxicity - Determine NOAEL pk_pd->repeat_dose Proceed based on MTD and PK data reproductive_tox Reproductive Toxicology (as needed) - Assess effects on fertility & development

Caption: A tiered workflow for preclinical toxicity evaluation.

Key Experimental Protocols

The trustworthiness of preclinical data hinges on the robustness of the experimental protocols. The following methods are described to be self-validating, incorporating necessary controls and adhering to Good Laboratory Practice (GLP) principles where applicable.[11][12][13]

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Causality: This assay is a primary screen to determine the concentration at which the compound induces cell death. It measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity (IC50). This data is critical for selecting dose ranges for subsequent in vivo studies.

  • Methodology:

    • Cell Seeding: Plate human cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.

    • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the compound concentration and fitting to a dose-response curve.

Protocol: Acute Systemic Toxicity (Following OECD TG 423)
  • Causality: This study provides initial information on the substance's toxicity after a single dose. It helps identify the maximum tolerated dose (MTD) and potential target organs for toxicity, which is essential for designing longer-term repeat-dose studies.[9][15]

  • Methodology:

    • Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., Sprague-Dawley rats), 8-12 weeks old.

    • Dosing - Step 1: Administer a starting dose (e.g., 300 mg/kg, selected based on in vitro data) of the test compound via the intended clinical route (e.g., oral gavage) to a group of 3 animals.

    • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior).

    • Dosing - Step 2 (Decision Logic):

      • If mortality occurs in 2 or 3 animals, the test is stopped, and a lower dose is tested in a new group.

      • If mortality occurs in 1 animal, the procedure is repeated with a new group at the same dose.

      • If no mortality occurs, the procedure is repeated in a new group at a higher dose (e.g., 2000 mg/kg).

    • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic pathological changes in organs and tissues.

    • Analysis: The results are used to classify the compound by its GHS toxicity category and to inform dose selection for repeat-dose studies.

Predictive Toxicity Profile and Comparison

While no direct toxicity data exists for this compound, the profile of related sulfonamides can serve as a predictive guide. For instance, Chloroquinoxaline sulfonamide (CQS), an antitumor agent that entered clinical trials, provides valuable insights.[16]

Table 2: Comparative Preclinical Toxicity Findings

ParameterChloroquinoxaline Sulfonamide (CQS)[16]Predicted Profile for Imidazole SulfonamidesCommon Non-Sulfonamide Alternatives (e.g., 5-Fluorouracil)
Primary Target Organs Lymphoid organs, bone marrow, GI tract, testes (irreversible atrophy)Potential for similar hematopoietic and GI toxicity due to antiproliferative nature. Testicular toxicity should be monitored closely.Bone marrow, GI tract, oral mucosa.[17]
Dose-Limiting Toxicities Myelosuppression, gastrointestinal distressMyelosuppression is a high probability for any potent antiproliferative agent.Myelosuppression, mucositis, diarrhea.[17]
Genotoxicity Data not specified, but a concern for cytotoxic agentsRequires explicit testing (Ames, MNT). The imidazole ring itself is generally not considered a structural alert for mutagenicity.Can be genotoxic.
Safety Pharmacology CNS effects observed in preclinical studiesRequires evaluation. The imidazole core can interact with CNS receptors.Cardiotoxicity is a known risk.[17]

The preclinical toxicology of CQS revealed toxicity to rapidly dividing tissues like bone marrow and the gastrointestinal tract, a common finding for antiproliferative agents.[16] The irreversible testicular atrophy observed in dogs and rats is a significant finding and highlights the need for thorough reproductive toxicology assessment for any new sulfonamide-based candidate.[16]

Conclusion and Future Directions

This compound belongs to a chemical class with demonstrated therapeutic potential, particularly in oncology. Based on a comparative analysis of related compounds, it is predicted to exhibit low micromolar to nanomolar antiproliferative activity, potentially through kinase inhibition.

The preclinical toxicity profile is anticipated to be characterized by effects on rapidly proliferating tissues, such as the bone marrow and GI tract. A critical area for investigation will be potential reproductive toxicity, specifically testicular effects, as noted with other sulfonamide-based agents.

The path forward requires a systematic and rigorous evaluation following the workflow outlined in this guide. Initial in vitro cytotoxicity and genotoxicity screens will be crucial decision points. If a favorable profile emerges, progression to in vivo acute and repeat-dose studies, with careful monitoring of hematological parameters and reproductive organs, will be necessary to fully characterize its safety profile and establish a therapeutic window for potential clinical development.

References

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  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and testing of novel compounds like 5-chloro-1-methyl-1H-imidazole-4-sulfonamide are routine. However, the lifecycle of these molecules extends beyond their experimental use. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of researchers, support staff, and the environment.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough understanding of the potential hazards is paramount. Based on its constituent functional groups, this compound should be handled as a hazardous substance.

Inferred Hazardous Properties:

  • Toxicity: Many imidazole derivatives and sulfonamides exhibit biological activity and potential toxicity.[1][2] It is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Similar compounds, such as 5-chloro-1-methylimidazole, are known to cause skin and serious eye irritation, as well as potential respiratory irritation.[3][4][5]

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life.[1] Sulfonamides are also a class of compounds that can pose ecological risks.[6]

Therefore, all waste containing this compound must be classified as hazardous chemical waste.[7][8] This classification dictates that the material cannot be disposed of in standard trash or poured down the drain.

Chemical and Physical Properties Summary

For effective waste management, understanding the basic properties of the compound is crucial. The table below summarizes key information, with some data inferred from structurally similar compounds.

PropertyValue/InformationSource/Rationale
Chemical Name This compound-
CAS Number 101258-32-6[9]
Molecular Formula C₄H₅ClN₄O₂SCalculated
Appearance Likely a solidBased on related compounds
Hazard Class Assumed Toxic, Irritant, Environmental HazardInferred from related compounds[1][3][4][5]
Incompatibilities Strong oxidizing agents, strong acids, strong basesGeneral for sulfonamides and imidazoles[3][10]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling, segregation, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn to minimize exposure.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling fine powders or creating aerosols, a fume hood or a respirator may be necessary.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[11][12]

  • Solid Waste:

    • Collect pure this compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves, paper towels), and spill cleanup materials in a designated, compatible hazardous waste container.[11]

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof container.

    • Segregate aqueous solutions from organic solvent solutions.

    • Do not mix with incompatible waste streams, such as strong acids or bases.[12]

  • Sharps Waste:

    • Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

Step 3: Containerization and Labeling

All hazardous waste must be stored in appropriate containers that are correctly labeled.[7][12][13]

  • Container Selection:

    • Use containers that are in good condition and compatible with the chemical waste. Plastic containers are often preferred.[13]

    • Ensure containers have a secure, tight-fitting lid. Keep containers closed except when adding waste.[7][12]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste."[12]

    • Clearly list all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[12]

    • Indicate the hazards associated with the waste (e.g., Toxic, Irritant).

    • Include the date when waste was first added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][13]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7][13]

  • Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Segregate incompatible waste containers within the SAA.[12]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed) in an SAA.[8][13]

Step 5: Arranging for Disposal

Once the waste container is nearly full (around 90%), or if the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[12]

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting an online form or contacting EHS directly.

  • Do not attempt to treat or dispose of the hazardous waste yourself unless you are specifically trained and authorized to do so.[14] The final disposal will be carried out by a licensed hazardous waste facility in accordance with EPA regulations.[15]

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • For small spills, trained laboratory personnel can clean them up.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).

    • Collect the cleanup materials in a designated hazardous waste container and label it appropriately.[8]

    • For large spills, evacuate the area, notify your supervisor and EHS, and prevent others from entering.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4][5]

    • Inhalation: Move the affected person to fresh air.[3][5]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical team with information about the chemical.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_characterize Characterization & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate by Waste Type (Solid, Liquid, Sharps) classify->segregate container Use Compatible Container segregate->container label_waste Label Container Correctly (Name, Hazards, Date) container->label_waste store Store in Designated SAA label_waste->store request_pickup Request EHS Pickup store->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to the principles of hazard assessment, proper segregation, secure containment, and regulatory compliance, laboratories can ensure that their scientific advancements do not come at the cost of safety or environmental health. This guide provides a framework for developing and implementing a robust disposal plan, fostering a culture of safety and integrity within the scientific community. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • UPenn EHRS. Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • ERG Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Environmental Health and Safety. Laboratory Waste Management Guidelines. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Axonator. EPA Hazardous Waste Management. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • Loba Chemie. 5-CHLORO-1-METHYLIMIDAZOLE MSDS. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Washington State University. Standard Operating Procedures for Imidazole. [Link]

  • PubChem. 5-chloro-1-methyl-1H-imidazole. [Link]

  • Oxford Academic. Biodegradability properties of sulfonamides in activated sludge. [Link]

  • PubChem. 5-Chloro-1-methyl-4-nitroimidazole. [Link]

  • Spasiano, D., et al. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. Water Research, 106, 450-460. [Link]

  • ResearchGate. Studies on sulfonamide degradation products. [Link]

  • PubMed. Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine. [Link]

  • National Institutes of Health. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites. [Link]

  • Journal of Chemical Society of Nigeria. Studies on the Chlorination of Imidazole. [Link]

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Comprehensive Safety and Handling Guide for 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. The following guidance has been synthesized by a Senior Application Scientist based on an expert evaluation of the hazards associated with its core chemical structures: a chlorinated imidazole and a sulfonamide functional group. This guide is intended to provide a robust framework for safe handling, but it is imperative to treat this compound with the caution due to a substance of unknown toxicity.

Hazard Identification and Risk Assessment: A Proactive Stance

Given the molecular structure of this compound, a thorough risk assessment is the cornerstone of safe handling. The molecule combines a chlorinated imidazole ring with a sulfonamide group. Analysis of related compounds suggests the primary hazards are:

  • Skin and Eye Irritation/Corrosion: The precursor, 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, is known to cause severe skin burns and eye damage.[1] Similarly, 5-chloro-1-methylimidazole is classified as a skin and eye irritant. It is prudent to assume the target compound will exhibit similar, if not identical, properties.

  • Respiratory Tract Irritation: Inhalation may cause respiratory irritation.[1]

  • Potential for Allergic Reactions: Sulfonamides as a class are known to cause allergic reactions in susceptible individuals.[2][3]

  • Harmful if Swallowed: The sulfonyl chloride precursor is harmful if swallowed.[1] This is a reasonable assumption for the sulfonamide derivative as well.

Quantitative Hazard Summary of Related Compounds
CompoundCAS NumberKnown Hazards
5-Chloro-1-methylimidazole872-49-1Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride137048-96-5Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[1]
General SulfonamidesN/AMay cause allergic reactions, potential for various side effects including skin reactions.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.[4] The minimum required PPE for handling this compound includes:

  • Body Protection: A flame-resistant lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Hand Protection: Double-gloving with nitrile gloves is strongly recommended.[5] Nitrile provides good resistance to a range of chemicals. Ensure gloves are inspected for any signs of degradation or perforation before use. Change gloves frequently, and always immediately after any suspected contact.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[5] When handling larger volumes or performing reactions with a higher risk of splashing, a full-face shield must be worn in addition to safety goggles.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, or if there is a risk of generating dust or aerosols outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Requirements Start Handling this compound Assess_Quantity Small (<1g) or Large (>1g) Quantity? Start->Assess_Quantity Assess_Task Routine Weighing or Splash/Aerosol Risk? Assess_Quantity->Assess_Task Both Min_PPE Minimum PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles Assess_Task->Min_PPE Routine/Small Enhanced_PPE Enhanced PPE: - Add Face Shield - Consider Chem-Resistant Apron Assess_Task->Enhanced_PPE Splash/Large Resp_Protection Work in Fume Hood OR Wear Respirator Min_PPE->Resp_Protection Enhanced_PPE->Resp_Protection

Caption: PPE selection workflow based on quantity and task.

Operational and Handling Plan: A Step-by-Step Guide

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Preparation and Engineering Controls

  • Designated Area: Designate a specific area within a chemical fume hood for all handling activities.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for solid and liquid spills nearby.

Step 2: Handling the Solid Compound

  • Weighing: Tare a suitable container on a balance within the fume hood. Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust.

  • Transfers: If transferring the solid to a reaction vessel, do so carefully to prevent spillage.

Step 3: Solution Preparation

  • Solvent Addition: Add the solvent to the solid in the reaction vessel slowly to avoid splashing.

  • Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. If heating is required, use a controlled heating mantle and ensure the setup is secure.

Step 4: Post-Handling

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water. Decontaminate any equipment that came into contact with the chemical.

  • Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, without touching the outside of the gloves with your bare hands.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

  • Chemical Spill:

    • Minor Spill (inside fume hood): Absorb with an inert material (e.g., vermiculite, sand), scoop into a labeled hazardous waste container, and decontaminate the area.

    • Major Spill (outside fume hood): Evacuate the immediate area. Alert others and your supervisor. If safe to do so, contain the spill with absorbent materials. Contact your institution's Environmental Health and Safety (EHS) department for cleanup.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to ensure safety and environmental compliance. As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Segregation: All waste containing this compound (solid, solutions, contaminated PPE) must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[8] Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS department for disposal, likely via high-temperature incineration.[8]

Waste Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Process Solid_Waste Contaminated Solids (PPE, paper towels, etc.) Collect_Waste Collect in Designated Halogenated Waste Container Solid_Waste->Collect_Waste Liquid_Waste Unused Solutions & Reaction Quench Liquid_Waste->Collect_Waste Label_Container Label Clearly: 'Hazardous Waste' + Full Chemical Name Collect_Waste->Label_Container Store_SAA Store in Satellite Accumulation Area (SAA) Label_Container->Store_SAA EHS_Pickup Arrange for EHS Pickup (High-Temp Incineration) Store_SAA->EHS_Pickup

Caption: Workflow for the proper disposal of chemical waste.

References

  • PPE and Safety for Chemical Handling . (2020, July 14). ACS Material. [Link]

  • 5-CHLORO-1- METHYLIMIDAZOLE MSDS . (2019, January 29). Loba Chemie. [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . (2021). Journal of the Iranian Chemical Society. [https://link.springer.com/article/10.1007/s13738-021-022 sulfonamide-drugs]([Link] sulfonamide-drugs)

  • Chemical Emergencies, Exposures, and Spills . Environmental Health and Safety, Florida State University. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories . Princeton University Environmental Health and Safety. [Link]

  • Chemical Exposure and Spill Response Procedures . New Mexico State University. [Link]

  • Protective Equipment for Chemical Researchers: Essential Lab . ResearchChem. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023, November 9). ACS Publications. [Link]

  • Some hazards of sulphonamides . (1968, March 16). PubMed. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1-methyl-1H-imidazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-chloro-1-methyl-1H-imidazole-4-sulfonamide

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